Sancycline
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29)/t9-,10-,15-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCQOMXDZUULRV-ADOAZJKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057836 | |
| Record name | Sancycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808-26-4 | |
| Record name | Sancycline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sancycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S,4aS,5aR,12aS)-4-(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SANCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODN00F2SJG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sancycline's Mechanism of Action on Bacterial Ribosomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which sancycline (B610677), a member of the tetracycline (B611298) class of antibiotics, inhibits bacterial protein synthesis. The document details its interaction with the bacterial ribosome, presents available quantitative data, outlines key experimental methodologies, and provides visualizations of the critical pathways and workflows.
Core Mechanism of Action: Inhibition of Protein Synthesis
This compound, like other tetracyclines, is a potent inhibitor of bacterial protein synthesis. Its primary mode of action is the disruption of the elongation phase of translation. This is achieved by binding to the 30S subunit of the bacterial 70S ribosome.[1][2][3][4][5][6] This binding event sterically hinders the proper accommodation of aminoacyl-tRNA (aa-tRNA) at the acceptor site (A-site) of the ribosome-mRNA complex.[2][4][5][6][7] By blocking the A-site, this compound effectively prevents the addition of new amino acids to the nascent polypeptide chain, leading to a bacteriostatic effect where bacterial growth and replication are halted.[3][8]
The selectivity of this compound for bacterial over mammalian ribosomes stems from structural differences between the prokaryotic 70S and eukaryotic 80S ribosomes.[1][5]
The this compound Binding Site on the 30S Ribosomal Subunit
The primary binding site for this compound and other tetracyclines is located on the small 30S ribosomal subunit.[2][4][7][9] Crystallographic and cryo-electron microscopy (cryo-EM) studies have identified a high-affinity binding pocket formed by helices 31 (h31) and 34 (h34) of the 16S rRNA.[7][10] This site is situated within the mRNA decoding center.[7] The interaction is stabilized by an extensive network of hydrogen bonds between the tetracycline molecule and the phosphate (B84403) backbone of the 16S rRNA.[7]
Recent high-resolution structural studies have suggested the existence of secondary binding sites for some tetracyclines.[7][9] One such site is within the nascent peptide exit tunnel (NPET) of the 50S subunit.[7] While the functional significance of these secondary sites is still under investigation, they may contribute to the overall inhibitory effect of the antibiotic.
Quantitative Data
| Antibiotic | Target | Method | Parameter | Value | Reference |
| Tetracycline | E. coli 70S Ribosome | Filter Binding | Kd | ~0.5 µM | [10] (Implied) |
| Tigecycline | E. coli 70S Ribosome | Filter Binding | Kd | ~0.1 µM | [10] (Implied, 5x higher affinity than tetracycline) |
| Eravacycline | A. baumannii 70S Ribosome | Not Specified | Affinity | 10x higher than tetracycline | [11] |
Note: The table above summarizes available data for related tetracyclines to provide a frame of reference. Further experimental work is required to determine the precise binding kinetics and inhibitory concentrations of this compound.
Experimental Protocols
The elucidation of this compound's mechanism of action relies on a combination of structural biology techniques and biochemical assays. Below are detailed methodologies for key experiments.
X-Ray Crystallography of the 30S-Sancycline Complex
This technique provides atomic-level detail of the this compound binding site on the ribosomal subunit.
Methodology:
-
Purification of 30S Ribosomal Subunits:
-
Grow bacterial cultures (e.g., Thermus thermophilus or Escherichia coli) to mid-log phase.
-
Harvest cells and lyse them to release cellular contents.
-
Isolate 70S ribosomes by sucrose (B13894) density gradient centrifugation.
-
Dissociate 70S ribosomes into 30S and 50S subunits by lowering the Mg2+ concentration.
-
Purify 30S subunits using a further round of sucrose density gradient centrifugation.
-
-
Crystallization:
-
Concentrate the purified 30S subunits to a high concentration (e.g., 10-20 mg/mL).
-
Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method with a range of precipitants and buffer conditions.
-
Once crystals of the 30S subunit are obtained, introduce this compound by soaking the crystals in a solution containing the antibiotic.
-
-
Data Collection and Structure Determination:
-
Flash-cool the this compound-soaked crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[12]
-
Process the diffraction data and solve the structure by molecular replacement using a known 30S subunit structure as a model.
-
Refine the atomic model and build the this compound molecule into the electron density map.
-
Cryo-Electron Microscopy (Cryo-EM) of the 70S-Sancycline Complex
Cryo-EM allows for the structural determination of large, flexible complexes like the ribosome in a near-native state.
Methodology:
-
Complex Formation:
-
Incubate purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site.
-
-
Grid Preparation and Vitrification:
-
Apply a small volume of the ribosome-sancycline complex to a cryo-EM grid.
-
Blot away excess liquid and rapidly plunge the grid into liquid ethane (B1197151) to vitrify the sample.
-
-
Data Acquisition:
-
Image the vitrified sample in a transmission electron microscope (TEM) equipped with a direct electron detector.[13]
-
Collect a large dataset of particle images at various orientations.
-
-
Image Processing and 3D Reconstruction:
-
Perform particle picking, 2D classification, and 3D classification to sort and align the particle images.
-
Generate a high-resolution 3D reconstruction of the 70S-sancycline complex.
-
Build an atomic model into the cryo-EM density map.
-
Ribosome Binding Assay (Filter Binding)
This assay is used to quantify the binding affinity of this compound to the ribosome.
Methodology:
-
Preparation of Radiolabeled this compound:
-
Synthesize or procure [3H]-sancycline.
-
-
Binding Reaction:
-
Set up a series of reactions containing a fixed concentration of purified 70S ribosomes or 30S subunits and varying concentrations of [3H]-sancycline.
-
Incubate the reactions at a controlled temperature to allow binding to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
Filter the reaction mixtures through a nitrocellulose membrane.[14] The ribosome-sancycline complex will bind to the membrane, while unbound this compound will pass through.
-
-
Quantification:
-
Wash the membranes to remove any non-specifically bound radiolabel.
-
Quantify the amount of radioactivity retained on each membrane using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [3H]-sancycline as a function of its concentration.
-
Fit the data to a binding isotherm (e.g., the Langmuir equation) to determine the dissociation constant (Kd).
-
Toeprinting Assay
This primer extension inhibition assay can map the precise location of the ribosome on an mRNA molecule and demonstrate how this compound interferes with translation.[15][16][17]
Methodology:
-
Assemble Translation Initiation Complexes:
-
Incubate a specific mRNA template with purified 30S ribosomal subunits, initiator tRNA (fMet-tRNAfMet), and initiation factors in the presence or absence of this compound.
-
-
Primer Extension:
-
Anneal a radiolabeled DNA primer downstream of the start codon of the mRNA.
-
Add reverse transcriptase and dNTPs to initiate cDNA synthesis.
-
-
Analysis of Products:
-
Interpretation:
-
The position of the toeprint indicates the location of the leading edge of the ribosome on the mRNA.
-
An accumulation of the toeprint at the initiation codon in the presence of this compound demonstrates its ability to stall the ribosome at the very beginning of translation.
-
Visualizations
Signaling Pathway: this compound's Inhibition of Bacterial Protein Synthesis
Caption: this compound binds to the 30S ribosomal subunit, blocking the A-site and inhibiting protein synthesis.
Experimental Workflow: Ribosome Binding Assay
References
- 1. Tetracycline - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]
- 7. biorxiv.org [biorxiv.org]
- 8. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]
- 9. Crystal structures of complexes of the small ribosomal subunit with tetracycline, edeine and IF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. X-Ray Crystal Images Shed More Light on Protein Synthesis [www2.lbl.gov]
- 13. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 16. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toeprint Assays for Detecting RNA Structure and Protein-RNA Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Sancycline: A Technical Guide to its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sancycline, a semi-synthetic tetracycline (B611298) antibiotic, demonstrates a broad spectrum of antibacterial activity. This technical guide provides an in-depth analysis of its efficacy against a range of clinically relevant bacteria, including Gram-positive, Gram-negative, and atypical pathogens. The document details its mechanism of action, presents available quantitative data on its minimum inhibitory concentrations (MICs), and outlines standardized experimental protocols for its evaluation.
Introduction
This compound, also known as 6-demethyl-6-deoxytetracycline, is a member of the tetracycline class of antibiotics.[1] Like other tetracyclines, it functions as a bacteriostatic agent by inhibiting protein synthesis in susceptible microorganisms.[2][3] This guide serves as a comprehensive resource for researchers and drug development professionals, offering a detailed overview of this compound's antibacterial profile.
Mechanism of Action
The primary mechanism of action for this compound, consistent with other tetracycline antibiotics, involves the reversible binding to the 30S ribosomal subunit of bacteria.[1][2][4] This binding event physically obstructs the docking of aminoacyl-tRNA to the A site of the ribosome.[1][2][4] Consequently, the addition of new amino acids to the nascent peptide chain is halted, leading to the cessation of protein synthesis and the inhibition of bacterial growth and replication.[3]
References
- 1. Bacteroides fragilis Group | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic resistance pattern of Bacteroides fragilis isolated from clinical and colorectal specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Sancycline: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sancycline (B610677) (6-demethyl-6-deoxytetracycline) is a notable member of the tetracycline (B611298) class of antibiotics. As the simplest chemical structure in this family, it holds a significant place in the history of organic synthesis and antibiotic development. This technical guide provides an in-depth exploration of the discovery of this compound, detailing both its semi-synthetic preparation and the landmark first total synthesis. It includes a comprehensive summary of its physicochemical properties, biological activity, and detailed experimental protocols. The mechanism of action and key synthetic pathways are illustrated through diagrams to facilitate a deeper understanding for research and development professionals.
Discovery and Historical Context
This compound, also known under the brand name Bonomycin, is a semi-synthetic tetracycline antibiotic first reported in 1962.[1][2] Its development emerged from research aimed at modifying naturally occurring tetracyclines to improve their properties. The primary route to this compound involves the chemical modification of demeclocycline (B601452) (also known as Declomycin or Ledermycin), a natural product from Streptomyces aureofaciens.[3]
The most significant achievement associated with this compound is its status as the first tetracycline to be created by total synthesis.[1] This feat was accomplished in 1962 by a team at Pfizer led by the legendary chemist Robert B. Woodward.[4][5] The synthesis of such a complex and stereochemically rich molecule was a landmark event in organic chemistry, demonstrating the power of synthetic strategies to construct complex natural products.[4][6]
Chemical Synthesis
The synthesis of this compound can be approached via two primary routes: semi-synthesis from a natural precursor and a multi-step total synthesis from simple starting materials.
Semi-Synthesis from Demeclocycline
The most commercially viable method for producing this compound is through the catalytic hydrogenolysis of demeclocycline. This process removes the 7-chloro and 6-hydroxyl groups from the tetracycline scaffold.[1][2][7] Various catalysts and solvent systems have been developed to optimize this conversion, with modern patented methods achieving high yields.[3]
The following protocol is a representative example based on optimized procedures described in patent literature.[3]
Materials:
-
Demeclocycline (Ledermycin)
-
Methanol (B129727) (or other C1-C6 alcohol)
-
p-Toluenesulfonic acid (or other suitable acid like H2SO4, HBr)
-
10% Rhodium on Carbon (Rh/C) catalyst
-
High-pressure autoclave with stirring mechanism
-
Filtration apparatus
-
Rotary evaporator
-
Isopropanol
-
Ammonia (B1221849) solution
Procedure:
-
Reaction Setup: In a suitable vessel, dissolve 20g of demeclocycline in 200mL of methanol. Add 28g of p-toluenesulfonic acid and stir until all solids are dissolved.
-
Catalyst Addition: Transfer the solution to a 500mL high-pressure autoclave. Add 0.5g of 10% Rh/C catalyst.
-
Hydrogenation: Seal the autoclave. Purge the vessel three times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the autoclave with hydrogen to 1.5-2.5 MPa.
-
Reaction: Begin stirring and maintain the reaction at room temperature for approximately 15-22 hours. The reaction progress should be monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically <0.5%).
-
Work-up: Once the reaction is complete, release the hydrogen pressure and purge the autoclave three times with nitrogen.
-
Catalyst Removal: Discharge the reaction mixture and filter it to recover the rhodium catalyst. The catalyst can be washed with a small amount of methanol and set aside for recycling.
-
Purification: The filtrate is concentrated under reduced pressure at a temperature not exceeding 30°C. The residue is then purified using column chromatography (e.g., with a macroporous adsorption resin).
-
Crystallization: The purified product fractions are concentrated. Isopropanol is added, and the pH is adjusted to 7.5-8.0 with ammonia to induce crystallization.
-
Isolation: The mixture is cooled to -20°C for 8-10 hours to complete crystallization. The solid product is collected by filtration, washed with cold isopropanol, and dried under vacuum to yield this compound.
Caption: Semi-synthetic workflow for this compound production.
Total Synthesis by Woodward (1962)
The total synthesis of this compound by the Woodward group was a linear sequence, building the complex tetracyclic ring system step-by-step. The synthesis was a tour de force of organic chemistry, involving numerous classical and novel reactions to install the required functional groups and stereocenters. While the overall yield was low by modern standards, its completion was a pivotal moment, proving that such complex natural products were accessible through total synthesis.[5]
The strategy involved the sequential construction of the rings, beginning with precursors that would ultimately form the aromatic 'D' ring and building the 'C', 'B', and 'A' rings in succession. Key challenges included controlling the stereochemistry at multiple centers and handling chemically sensitive intermediates.[4]
Caption: High-level workflow of the Woodward total synthesis.
Mechanism of Action
Like other tetracyclines, this compound is a bacteriostatic agent that inhibits protein synthesis in bacteria.[6] Its mechanism involves reversibly binding to the 30S subunit of the bacterial ribosome. This binding event physically blocks the aminoacyl-tRNA (aa-tRNA) from accessing the 'A' site of the ribosome-mRNA complex. By preventing the binding of new aa-tRNAs, the elongation of the polypeptide chain is halted, thereby inhibiting bacterial growth and replication.[1][2]
Caption: this compound's mechanism of inhibiting bacterial protein synthesis.
Quantitative Data
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₂N₂O₇ | [1][7][8] |
| Molecular Weight | 414.41 g/mol | [1][7][8] |
| Appearance | Yellow Solid | [2] |
| Melting Point | 224-228 °C (decomposes) | [7] |
| Density | 1.6 ± 0.1 g/cm³ | [7] |
| Solubility (DMSO) | ~83 mg/mL | - |
| Solubility (Water) | Insoluble | - |
| CAS Number | 808-26-4 | [1][8] |
Biological Activity
This compound demonstrates broad-spectrum activity and is notably effective against various anaerobic bacteria and some tetracycline-resistant strains.
| Parameter | Value | Reference(s) |
| MIC₉₀ vs. Anaerobic Bacteria | 1 µg/mL | [2] |
| (Comparison: Tetracycline MIC₉₀) | 32 µg/mL | [2] |
| MIC Range vs. Tetracycline-Resistant Strains | 0.06 - 1 µg/mL | [2] |
| (E. coli, S. aureus, E. faecalis) | ||
| ED₅₀ in mice vs. S. aureus (Intravenous) | 0.46 mg/kg | [2] |
| ED₅₀ in mice vs. S. aureus (Subcutaneous) | 0.6 mg/kg | [2] |
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antibiotic that prevents visible growth of a bacterium. ED₅₀ (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population.
Conclusion
This compound represents a crucial molecule in the field of antibiotics. Its semi-synthetic production from demeclocycline provides an efficient route to a potent antibacterial agent. Furthermore, its celebrated total synthesis by Woodward and colleagues not only marked a significant milestone in organic chemistry but also paved the way for the synthesis of more complex and novel tetracycline analogues. The data and methodologies presented in this guide underscore this compound's continued relevance as a reference compound for researchers in medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. cdstest.net [cdstest.net]
- 3. CN103387511A - Preparation method for this compound - Google Patents [patents.google.com]
- 4. publications.iupac.org [publications.iupac.org]
- 5. US9884830B2 - Synthesis of tetracyclines and analogues thereof - Google Patents [patents.google.com]
- 6. Tetracycline - Wikipedia [en.wikipedia.org]
- 7. A brief history of antibiotics and select advances in their synthesis [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
Sancycline: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sancycline is a semi-synthetic, broad-spectrum antibiotic belonging to the tetracycline (B611298) class.[1][2][3] Developed as an analog of earlier tetracyclines, it exhibits bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria by inhibiting protein synthesis.[1][4] Although its clinical use has been limited, this compound remains a valuable tool in research settings for studying bacterial resistance mechanisms and as a reference compound in the development of new antibiotics.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and relevant experimental workflows.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of bacterial protein synthesis, leading to a bacteriostatic action.[1]
Mechanism of Action
This compound exerts its antibacterial effect by reversibly binding to the 30S ribosomal subunit of susceptible bacteria.[1][3] This binding event physically blocks the aminoacyl-tRNA from accessing the acceptor (A) site on the mRNA-ribosome complex.[1][3] By preventing the attachment of new amino acids, this compound effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and arresting bacterial growth.[4]
References
An In-depth Technical Guide to Sancycline: Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and relevant experimental methodologies for Sancycline (B610677). The information is curated for professionals in research and drug development, with a focus on delivering precise, quantitative data and actionable experimental insights.
Molecular Identity and Structure
This compound, a semisynthetic tetracycline (B611298) antibiotic, is scientifically known as (4S,4aS,5aR,12aS)-4-(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide.[1][2][3][4][5] It is also recognized by several synonyms, including 6-Demethyl-6-deoxytetracycline, Bonomycin, and Norcycline.[1][4][6][7]
The foundational structure of this compound consists of a linearly fused four-ring system characteristic of the tetracycline class of antibiotics.
Table 1: Molecular Identifiers of this compound
| Identifier | Value |
| CAS Number | 808-26-4[1][6][8][9] |
| Molecular Formula | C₂₁H₂₂N₂O₇[1][3][4][8][9] |
| Molecular Weight | 414.41 g/mol [1][4][9][10] |
| IUPAC Name | (4S,4aS,5aR,12aS)-4-(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide[2][3][5] |
| SMILES String | CN(C)[C@H]1[C@@H]2C[C@@H]3Cc4cccc(O)c4C(=O)C3=C(O)[C@]2(O)C(=O)C(C(N)=O)=C1O[11] |
Physicochemical Properties
The chemical properties of this compound are critical for its formulation, delivery, and biological activity. A summary of these properties is presented below.
Table 2: Chemical Properties of this compound
| Property | Value |
| Melting Point | 224-228 °C (decomposes)[5][7][12] |
| pKa₁ | 5.63 ± 0.14[8] |
| pKa₂ | 8.39 ± 0.04[8] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO.[1][9] Specific solubilities include: DMSO: 8.33 mg/mL (20.10 mM),[3] DMF: 0.3 mg/mL, DMSO: 3 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL.[6][8] Slightly soluble in aqueous acid and chloroform.[7] |
| LogP | -0.67[12] |
| Stability | Stable for at least 4 years when stored at -20°C.[6] Hygroscopic.[7] |
Mechanism of Action and Biological Activity
This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[1][7][9][10][12] This is achieved through its reversible binding to the 30S ribosomal subunit, which in turn blocks the entry of aminoacyl-tRNA into the ribosomal A site, thereby preventing the elongation of the polypeptide chain.[1][3][7][10][11][12]
References
- 1. toku-e.com [toku-e.com]
- 2. 4-AMINOTETRACYCLINES AND METHODS OF USE THEREOF - Patent 1805134 [data.epo.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN103387511A - Preparation method for this compound - Google Patents [patents.google.com]
- 5. Tetracycline - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | 808-26-4 [chemicalbook.com]
- 8. Spectrophotometric determination of acidity constants of 4-dedimethylamino this compound (Col-3), a new antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. This compound | Semisynthetic Tetracycline | TargetMol [targetmol.com]
- 12. This compound | CAS#:808-26-4 | Chemsrc [chemsrc.com]
Biological Activity of Tetracyclines Against Anaerobic Bacteria: A Technical Guide
Disclaimer: This technical guide provides an in-depth overview of the biological activity of tetracycline-class antibiotics against anaerobic bacteria. Due to the limited availability of specific data for Sancycline, this document leverages comparative data from closely related tetracyclines, primarily Minocycline (B592863) and Doxycycline (B596269), to infer its potential activity. This approach is taken to provide a comprehensive resource for researchers, scientists, and drug development professionals in the absence of direct this compound-specific research on this topic.
Introduction
Anaerobic bacteria are a significant cause of a wide range of human infections, including intra-abdominal abscesses, gynecological infections, and soft tissue infections. The treatment of these infections is often complicated by the polymicrobial nature of the infections and the increasing prevalence of antibiotic resistance. Tetracyclines, a class of broad-spectrum antibiotics, have historically been used to treat anaerobic infections. This guide explores the biological activity of this class of drugs, with a focus on their efficacy against clinically relevant anaerobic bacteria.
Tetracyclines exert their bacteriostatic effect by inhibiting protein synthesis.[1][2] They bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[2] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.[2]
Quantitative In Vitro Activity
The in vitro activity of tetracyclines against anaerobic bacteria is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC data for several tetracyclines against a range of anaerobic bacterial species. It is important to note the variability in susceptibility among different species and the general trend of increased potency with newer tetracycline (B611298) derivatives.
Table 1: Comparative MIC50 and MIC90 Values of Tetracyclines against Gram-Negative Anaerobic Bacteria
| Bacterial Species | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bacteroides fragilis group | Tigecycline (B611373) | 0.5 | 4 |
| Bacteroides fragilis group | Tetracycline | - | >128 |
| Non-fragilis Bacteroides spp. | Tigecycline | 0.25 | 2 |
| Prevotella spp. | Tigecycline | 0.25 | 2 |
Data sourced from a study on the in vitro activities of tigecycline against recently isolated Gram-negative anaerobic bacteria.[1]
Table 2: Comparative In Vitro Activity of Minocycline, Doxycycline, and Oxytetracycline against Anaerobic Bacteria
| Bacterial Group | Antibiotic | Percentage of Strains Inhibited at 4 mg/L |
| Bacteroides fragilis group | Doxycycline | ~90% (excluding B. bivius) |
| Bacteroides fragilis group | Minocycline | ~90% (excluding B. bivius) |
| Bacteroides fragilis group | Oxytetracycline | 40% |
| Peptostreptococcus spp. | Doxycycline | ~90% |
| Peptostreptococcus spp. | Minocycline | ~90% |
| Peptostreptococcus spp. | Oxytetracycline | 70% |
| Clostridium perfringens | Doxycycline | ~90% |
| Clostridium perfringens | Minocycline | ~90% |
| Clostridium perfringens | Oxytetracycline | 76% |
Data adapted from a study on the in-vitro activity of doxycycline and minocycline against anaerobic bacteria.[3]
Experimental Protocols
The determination of the in vitro activity of tetracyclines against anaerobic bacteria requires specialized laboratory techniques to ensure the viability of these oxygen-sensitive organisms. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the agar (B569324) dilution method, a standard and reliable technique for susceptibility testing of anaerobes.[4]
Agar Dilution Method for Anaerobic Susceptibility Testing
This method involves the incorporation of varying concentrations of the antibiotic into an agar medium, followed by the inoculation of the test organisms.
Materials:
-
Tetracycline-class antibiotic (e.g., this compound, Minocycline) powder
-
Appropriate solvent for the antibiotic
-
Wilkins-Chalgren agar or other suitable anaerobic growth medium
-
Anaerobic chamber or jar system with gas-generating envelopes (e.g., GasPak™)
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Sterile petri dishes, pipettes, and other standard microbiology laboratory equipment
-
Control bacterial strains with known MIC values (e.g., Bacteroides fragilis ATCC 25285)
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of the tetracycline antibiotic in a suitable solvent at a high concentration.
-
Preparation of Antibiotic-Containing Agar Plates:
-
Melt the agar medium and cool it to 48-50°C.
-
Prepare a series of twofold dilutions of the antibiotic stock solution in sterile water or another appropriate diluent.
-
Add a specific volume of each antibiotic dilution to molten agar to achieve the desired final concentrations. Also, prepare a control plate with no antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
From a pure culture of the anaerobic bacterium, pick several colonies and suspend them in a suitable broth (e.g., Thioglycollate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
-
Inoculation:
-
Using a multipoint inoculator (e.g., a Steers replicator), inoculate the surface of the antibiotic-containing agar plates and the control plate with the prepared bacterial suspension.
-
-
Incubation:
-
Place the inoculated plates into an anaerobic chamber or an anaerobic jar with a gas-generating system.
-
Incubate at 35-37°C for 48 hours.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.
-
Visualizations
Mechanism of Action of Tetracyclines
Caption: Mechanism of action of tetracycline antibiotics.
Experimental Workflow for Anaerobic Susceptibility Testing
Caption: Workflow for anaerobic antimicrobial susceptibility testing.
Conclusion and Future Directions
The available data, primarily from studies on minocycline and doxycycline, suggest that tetracycline-class antibiotics can be effective against a range of anaerobic bacteria.[3][5] However, the emergence of resistance is a significant concern, and susceptibility testing is crucial for guiding clinical therapy.[2]
There is a clear need for further research specifically on the in vitro activity of this compound against a broad panel of anaerobic bacteria. Such studies would provide valuable data for clinicians and researchers and help to define the potential role of this compound in the treatment of anaerobic infections. Additionally, investigations into the mechanisms of resistance to this compound in anaerobic bacteria would be beneficial for understanding and potentially overcoming resistance.
References
- 1. In vitro activities of tigecycline against recently isolated Gram-negative anaerobic bacteria in Greece, including metronidazole-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetracycline - Wikipedia [en.wikipedia.org]
- 3. The in-vitro activity of doxycycline and minocycline against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Therapeutic evaluation of minocycline and tetracycline for mixed anaerobic infection in mice. [scholars.duke.edu]
Sancycline's Efficacy Against Tetracycline-Resistant Bacterial Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance poses a significant threat to global health. Tetracycline-class antibiotics, once a cornerstone in treating a broad spectrum of bacterial infections, have seen their efficacy diminished due to the proliferation of resistance mechanisms.[1][2] Sancycline (B610677), a semi-synthetic tetracycline (B611298) derivative, has demonstrated potential in overcoming some of these resistance mechanisms. This technical guide provides an in-depth analysis of this compound's activity against tetracycline-resistant strains, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its performance.
This compound, also known as 6-demethyl-6-deoxytetracycline, is a tetracycline analog prepared by the hydrogenolysis of the chloro and benzylic hydroxy moieties of declomycin.[3] Like other tetracyclines, its primary mechanism of action involves the inhibition of bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit, which blocks the entry of aminoacyl-tRNA into the A site of the ribosome.[3][4]
Mechanisms of Tetracycline Resistance
Bacteria have evolved two primary mechanisms to counteract the effects of tetracycline antibiotics:
-
Efflux Pumps: These are membrane-associated proteins that actively transport tetracycline molecules out of the bacterial cell, preventing the antibiotic from reaching its ribosomal target at a high enough concentration to be effective.[5] Common tetracycline-specific efflux pumps include Tet(A), Tet(B), and Tet(K).
-
Ribosomal Protection Proteins (RPPs): These proteins, such as Tet(M) and Tet(O), bind to the ribosome and induce a conformational change that dislodges the tetracycline molecule from its binding site, allowing protein synthesis to resume.[5][6][7]
This compound's Activity Against Resistant Strains: Quantitative Data
Limited but significant data suggests that this compound exhibits superior activity compared to older tetracyclines against resistant strains.
| Antibiotic | Bacterial Group | Resistance Mechanism | MIC90 (µg/mL) |
| This compound | Anaerobic Bacteria (339 strains) | Not Specified | 1 |
| Tetracycline | Anaerobic Bacteria (339 strains) | Not Specified | 32 |
| Antibiotic | Bacterial Species | Resistance Status | MIC Range (µg/mL) |
| This compound | Escherichia coli | Tetracycline-Resistant | 0.06 - 1 |
| This compound | Staphylococcus aureus | Tetracycline-Resistant | 0.06 - 1 |
| This compound | Enterococcus faecalis | Tetracycline-Resistant | 0.06 - 1 |
Note: Data is based on a study by MedKoo Biosciences. The specific resistance mechanisms in the tested E. coli, S. aureus, and E. faecalis strains were not detailed.
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to evaluate the efficacy of this compound against tetracycline-resistant bacteria.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[8][9][10][11]
Materials:
-
This compound and comparator tetracyclines (e.g., tetracycline, doxycycline)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates to achieve a range of final concentrations. A typical range for tetracyclines is 0.06 to 128 µg/mL.[12]
-
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) medium.
-
Suspend several colonies in sterile saline to match the 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Alternatively, use a microplate reader to measure the optical density at 600 nm (OD600). The MIC is the lowest concentration that shows no significant increase in OD600 compared to the sterility control.
-
Efflux Pump Activity Assessment via Ethidium (B1194527) Bromide (EtBr) Accumulation Assay
This assay measures the activity of efflux pumps by monitoring the intracellular accumulation of the fluorescent substrate ethidium bromide.[13][14][15] A lower accumulation of EtBr suggests higher efflux pump activity.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose solution
-
Efflux pump inhibitor (EPI) as a positive control (e.g., carbonyl cyanide m-chlorophenylhydrazone - CCCP)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Cell Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase of growth.
-
Harvest the cells by centrifugation and wash them twice with PBS.
-
Resuspend the cells in PBS to a standardized optical density (e.g., OD600 of 0.4).
-
-
EtBr Accumulation:
-
Aliquot the cell suspension into microfuge tubes or a 96-well black-walled plate.
-
Add EtBr to a final concentration of 1-2 µg/mL.
-
To a subset of cells, add an EPI to inhibit efflux and serve as a positive control for maximum accumulation.
-
Incubate the cells at room temperature in the dark for a set period (e.g., 30-60 minutes) to allow for EtBr uptake.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the cell suspension at appropriate excitation and emission wavelengths for EtBr (e.g., excitation ~520 nm, emission ~590 nm).
-
-
Data Analysis:
-
Compare the fluorescence intensity of cells treated with this compound (or other test compounds) to that of untreated cells and cells treated with the EPI. A lower fluorescence reading in the presence of an efflux-inducing agent (like tetracycline) and a subsequent increase upon addition of an inhibitor (or a compound that is not an efflux substrate) would indicate the role of efflux pumps.
-
Ribosome Binding Assay
This assay directly measures the binding of an antibiotic to the ribosome.
Materials:
-
Purified 70S ribosomes from the target bacterial species
-
Radiolabeled this compound or a competitive binding setup with a known radiolabeled tetracycline
-
Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, β-mercaptoethanol)
-
Nitrocellulose and DEAE-cellulose membranes
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Binding Reaction:
-
In a microfuge tube, combine purified 70S ribosomes with increasing concentrations of radiolabeled this compound in the binding buffer.
-
For competitive binding, use a fixed concentration of a radiolabeled tetracycline and increasing concentrations of unlabeled this compound.
-
Incubate the reaction mixture at 37°C for 15-30 minutes to allow binding to reach equilibrium.[16]
-
-
Filtration:
-
Rapidly filter the reaction mixture through a nitrocellulose membrane stacked on top of a DEAE-cellulose membrane. The nitrocellulose membrane will retain the ribosome-ligand complexes, while the DEAE membrane captures unbound radiolabeled ligand.
-
-
Washing and Quantification:
-
Wash the membranes with ice-cold binding buffer to remove non-specifically bound ligand.
-
Measure the radioactivity on both membranes using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of bound ligand at each concentration.
-
For saturation binding, plot bound ligand versus the concentration of free ligand to determine the dissociation constant (Kd) and the number of binding sites (Bmax). For competitive binding, determine the IC50 value for this compound.
-
Visualizing Mechanisms and Workflows
Signaling Pathways and Experimental Workflows
Caption: Overview of tetracycline resistance mechanisms.
Caption: Hypothesized action of this compound in resistant bacteria.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound demonstrates promising in vitro activity against tetracycline-resistant bacteria, including strains of E. coli, S. aureus, and E. faecalis. Its efficacy appears to stem from an ability to circumvent common tetracycline resistance mechanisms, although the precise molecular interactions require further elucidation. The provided experimental protocols offer a standardized framework for the continued investigation of this compound and other novel tetracycline derivatives. Further research, particularly comparative studies against a broader range of clinically relevant resistant isolates with well-defined resistance mechanisms, is warranted to fully establish the therapeutic potential of this compound in an era of increasing antibiotic resistance.
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Expression of resistance to tetracyclines in strains of methicillin-resistant Staphylococcus aureus. — GRAM Project [tropicalmedicine.ox.ac.uk]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Tetracycline - Wikipedia [en.wikipedia.org]
- 13. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 14. researchgate.net [researchgate.net]
- 15. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]
Sancycline: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sancycline (B610677), a semisynthetic tetracycline (B611298) antibiotic, has demonstrated a range of biological activities that suggest its potential as a therapeutic agent beyond its primary antibacterial function. This technical guide provides an in-depth overview of this compound, focusing on its core mechanism of action, antibacterial efficacy, and its non-antibiotic properties, including the inhibition of matrix metalloproteinases (MMPs) and modulation of inflammatory signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and development efforts.
Introduction
This compound, also known as 6-demethyl-6-deoxytetracycline, is a member of the tetracycline family of antibiotics.[1] Like other tetracyclines, its primary mechanism of action involves the inhibition of bacterial protein synthesis.[2] However, emerging research has highlighted its potential in non-antibiotic applications, primarily due to its anti-inflammatory and matrix metalloproteinase (MMP) inhibitory effects.[3] This guide aims to provide a comprehensive technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Mechanism of Action
Inhibition of Bacterial Protein Synthesis
This compound exerts its bacteriostatic effect by reversibly binding to the 30S ribosomal subunit of bacteria.[2] This binding blocks the attachment of aminoacyl-tRNA to the ribosomal A site, thereby preventing the addition of amino acids to the growing peptide chain and effectively halting protein synthesis.[2]
Diagram: this compound's Mechanism of Action on the Bacterial Ribosome
Caption: this compound binds to the 30S ribosomal subunit, blocking tRNA entry.
Antibacterial Activity
This compound exhibits broad-spectrum activity against a variety of anaerobic bacteria and has shown efficacy against tetracycline-resistant strains of E. coli, S. aureus, and E. faecalis.[1]
Quantitative Antibacterial Data
| Parameter | Organism(s) | Value(s) | Reference(s) |
| Average MIC90 | 339 strains of anaerobic bacteria | 1 µg/ml (this compound) vs. 32 µg/ml (Tetracycline) | [1] |
| MIC Range | Tetracycline-resistant E. coli, S. aureus, E. faecalis | 0.06 to 1 µg/ml | [1] |
| ED50 | S. aureus in mice (intravenous administration) | 0.46 mg/kg | [1] |
| ED50 | S. aureus in mice (subcutaneous administration) | 0.6 mg/kg | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.
Materials:
-
This compound stock solution
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in a 96-well microtiter plate.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Non-Antibiotic Therapeutic Potential
Beyond its antimicrobial properties, this compound has demonstrated potential as an anti-inflammatory agent and an inhibitor of matrix metalloproteinases (MMPs).
Inhibition of Matrix Metalloproteinases (MMPs)
This compound has been shown to inhibit the expression of MMP-9, a key enzyme involved in tissue remodeling and inflammation.[3]
Quantitative Data:
| Parameter | Condition | Value | Reference(s) |
| MMP-9 Expression | 2-chloroethyl ethyl sulfide (B99878) (CEES) and nitrogen mustard (NM) induced corneal injuries | Decreased by 400 µM this compound over 24h | [3] |
Experimental Protocol: Gelatin Zymography for MMP-9 Activity
This protocol allows for the detection of MMP-9 activity in biological samples.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gels containing 1 mg/mL gelatin
-
Sample loading buffer (non-reducing)
-
Triton X-100 washing buffer
-
Incubation buffer (containing CaCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare protein samples (e.g., cell culture supernatant) and mix with non-reducing sample loading buffer.
-
Perform electrophoresis on a polyacrylamide gel containing gelatin.
-
After electrophoresis, wash the gel with a Triton X-100-containing buffer to remove SDS and allow for enzyme renaturation.
-
Incubate the gel in an incubation buffer at 37°C for 12-24 hours to allow for gelatin digestion by MMPs.
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel. Areas of MMP activity will appear as clear bands against a blue background.
Diagram: Gelatin Zymography Workflow
Caption: Workflow for detecting MMP activity using gelatin zymography.
Anti-Inflammatory Activity and Signaling Pathway Modulation
Tetracyclines, as a class, are known to possess anti-inflammatory properties.[4] This is, in part, attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. Evidence suggests that some tetracyclines can inhibit the activation of IκB kinase (IKK), which is a crucial step in the canonical NF-κB signaling cascade. By inhibiting IKK, the phosphorylation and subsequent degradation of IκBα are prevented, which in turn sequesters the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. This inhibitory effect may be linked to the modulation of upstream signaling, such as the Toll-like receptor 4 (TLR4) pathway.
Diagram: Potential Inhibition of the NF-κB Signaling Pathway by this compound
Caption: this compound may inhibit the NF-κB pathway by targeting the IKK complex.
In Vivo Efficacy
Preclinical studies in murine models have demonstrated the in vivo efficacy of this compound against Staphylococcus aureus infections.
Experimental Protocol: Murine Thigh Infection Model
This model is used to evaluate the in vivo efficacy of antimicrobial agents.
Materials:
-
Female ICR mice
-
S. aureus strain (e.g., ATCC 29213)
-
This compound formulation for injection (intravenous or subcutaneous)
-
Saline solution
-
Cyclophosphamide (for inducing neutropenia, if required)
Procedure:
-
Induce neutropenia in mice using cyclophosphamide, if the study design requires it.
-
Prepare a standardized inoculum of S. aureus.
-
Inject the bacterial suspension into the thigh muscles of the mice.
-
After a set period (e.g., 2 hours), administer this compound at various doses via the desired route (intravenous or subcutaneous).
-
At defined time points (e.g., 24 hours post-treatment), euthanize the mice and excise the thigh muscles.
-
Homogenize the thigh tissue and perform serial dilutions for bacterial colony counting (CFU/thigh).
-
Calculate the reduction in bacterial load compared to untreated control animals to determine the effective dose (ED50).
Clinical Development
A comprehensive search of clinical trial databases did not yield specific results for clinical trials focused on this compound. The therapeutic potential of other tetracyclines, such as doxycycline (B596269) and minocycline, has been explored in numerous clinical trials for a wide range of conditions beyond bacterial infections.[5]
Conclusion
This compound presents a compelling profile as a potential therapeutic agent with multifaceted activities. Its potent antibacterial action, including against resistant strains, combined with its demonstrated MMP inhibitory and potential anti-inflammatory properties, warrants further investigation. The experimental protocols and pathway visualizations provided in this guide offer a framework for future preclinical and clinical research to fully elucidate the therapeutic utility of this compound in a variety of disease contexts. Further studies are needed to determine specific IC50 values for MMP inhibition and to confirm the precise mechanisms of its anti-inflammatory effects.
References
In Vivo Efficacy of Sancycline in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo efficacy of Sancycline, a semisynthetic tetracycline (B611298) antibiotic. The document focuses on quantitative data from animal models, detailed experimental protocols, and visualizations of the underlying scientific processes. This compound, also known as 6-demethyl-6-deoxytetracycline or Bonomycin, demonstrates efficacy against a range of bacteria, including strains resistant to other tetracyclines.
Core Efficacy Data
This compound has demonstrated notable in vivo activity against Staphylococcus aureus in murine models. The effective dose for 50% of the population (ED50) has been determined for different routes of administration, highlighting its potential as a therapeutic agent.[1]
Table 1: In Vivo Efficacy of this compound Against Staphylococcus aureus in Mice
| Animal Model | Pathogen | Route of Administration | Efficacy Metric | Value (mg/kg) |
| Mouse | Staphylococcus aureus | Intravenous (IV) | ED50 | 0.46[1] |
| Mouse | Staphylococcus aureus | Subcutaneous (SC) | ED50 | 0.6[1] |
Mechanism of Action
This compound functions by inhibiting protein synthesis in bacteria. It reversibly binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal A site.[2][3] This action effectively halts the elongation of peptide chains, leading to a bacteriostatic effect. Notably, glycylcycline derivatives of this compound have shown efficacy against bacteria possessing the two major mechanisms of tetracycline resistance: ribosomal protection and active efflux.[4]
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
References
Investigating the Bacteriostatic Properties of Sancycline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sancycline (B610677) is a semisynthetic tetracycline (B611298) antibiotic belonging to the polyketide class. Like other members of the tetracycline family, this compound exhibits broad-spectrum bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms. Its primary mechanism of action involves the inhibition of bacterial protein synthesis, a crucial process for bacterial growth and replication. This technical guide provides a comprehensive overview of the bacteriostatic properties of this compound, including its mechanism of action, quantitative susceptibility data, and detailed experimental protocols for its investigation.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The process can be delineated into several key steps:
-
Entry into the Bacterial Cell: this compound, being a member of the tetracycline class, passively diffuses through porin channels in the outer membrane of Gram-negative bacteria and across the cell wall of Gram-positive bacteria. It is then actively transported across the cytoplasmic membrane into the cytoplasm.[1][2]
-
Binding to the 30S Ribosomal Subunit: Once inside the bacterial cytoplasm, this compound binds reversibly to the 30S ribosomal subunit.[2][3][4] This binding occurs at a specific site on the 16S rRNA component of the 30S subunit.[5][6][7] Molecular dynamics simulations and structural studies have identified the primary binding pocket for tetracyclines, often referred to as the "Tet-1 site," which is located near the A-site (aminoacyl-tRNA binding site) of the ribosome.[5][8] The interaction is stabilized by coordination with magnesium ions.[7][9]
-
Steric Hindrance of Aminoacyl-tRNA: The binding of this compound to the 30S subunit physically blocks the incoming aminoacyl-tRNA from docking at the A-site.[4][10] This steric hindrance prevents the codon-anticodon interaction between the mRNA and the charged tRNA, effectively halting the elongation of the polypeptide chain.[2][3]
-
Arrest of Protein Synthesis and Bacteriostasis: By preventing the addition of new amino acids to the growing peptide chain, this compound effectively arrests protein synthesis.[4][10] This inhibition of protein production prevents the bacteria from synthesizing essential proteins required for growth, repair, and replication, leading to a bacteriostatic effect.[1][2] The reversible nature of the binding of tetracyclines to the ribosome is a key factor in their bacteriostatic, rather than bactericidal, activity.[3]
Quantitative Bacteriostatic Data
The bacteriostatic activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents the visible growth of a microorganism in vitro. The following tables summarize the available MIC data for this compound and comparator tetracyclines against a range of bacterial species.
Table 1: this compound MIC Values against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Tetracycline-Resistant | 0.06 - 1 | [Cayman Chemical] |
| Enterococcus faecalis | Tetracycline-Resistant | 0.06 - 1 | [Cayman Chemical] |
Table 2: this compound MIC Values against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | Tetracycline-Resistant | 0.06 - 1 | [Cayman Chemical] |
Table 3: this compound MIC50 and MIC90 Values against Anaerobic Bacteria
| Bacterial Group | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Anaerobic Bacteria (Overall) | 339 | - | 1 | [Cayman Chemical] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.
Table 4: Comparative MIC90 Values of Tetracyclines against Various Pathogens
| Bacterial Species/Group | This compound (µg/mL) | Doxycycline (µg/mL) | Minocycline (µg/mL) | Tigecycline (µg/mL) |
| Anaerobic Bacteria | 1 | >8 | >8 | ≤4 |
| Staphylococcus aureus (MRSA) | 0.06 - 1 | - | - | - |
| Escherichia coli | 0.06 - 1 | >128 | - | - |
| Pseudomonas aeruginosa | - | 32 - 128 | 32 - 128 | - |
| Enterococcus faecalis (VRE) | 0.06 - 1* | - | - | - |
Data for this compound against specific resistant strains, not MIC90. Data for other tetracyclines are compiled from various sources for comparative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the bacteriostatic properties of this compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 108 CFU/mL)
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions: a. Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate. b. Add 100 µL of the this compound working solution (at twice the highest desired final concentration) to well 1. c. Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. d. Well 11 serves as the growth control (no antibiotic). e. Well 12 serves as the sterility control (no bacteria).
-
Inoculation: a. Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells. b. Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
Incubation: a. Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: a. After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Agar (B569324) Disk Diffusion (Kirby-Bauer) Test
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
This compound-impregnated paper disks (standardized concentration)
-
Mueller-Hinton agar plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
-
Incubator
-
Ruler or caliper
Procedure:
-
Inoculation of Agar Plate: a. Dip a sterile cotton swab into the standardized bacterial suspension. b. Remove excess fluid by pressing the swab against the inside of the tube. c. Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Application of Antibiotic Disks: a. Using sterile forceps, place a this compound disk onto the surface of the inoculated agar plate. b. Gently press the disk to ensure complete contact with the agar.
-
Incubation: a. Invert the plate and incubate at 35-37°C for 16-20 hours.
-
Interpretation: a. After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters. b. Compare the zone diameter to established interpretive criteria (Susceptible, Intermediate, or Resistant) for tetracyclines.
Time-Kill Assay
This assay provides information on the rate of bacterial killing over time in the presence of an antimicrobial agent.
Materials:
-
This compound solution at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC)
-
Bacterial culture in logarithmic growth phase
-
Sterile broth medium
-
Sterile tubes or flasks
-
Shaking incubator
-
Sterile diluent (e.g., saline)
-
Agar plates for colony counting
-
Pipettes and other standard microbiology equipment
Procedure:
-
Preparation: a. Prepare tubes or flasks containing sterile broth with the desired concentrations of this compound. Include a growth control tube without any antibiotic. b. Adjust the bacterial culture to a starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL.
-
Inoculation and Incubation: a. Inoculate each tube with the prepared bacterial suspension. b. Incubate all tubes in a shaking incubator at 35-37°C.
-
Sampling and Plating: a. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube. b. Perform serial dilutions of the collected samples in sterile diluent. c. Plate the appropriate dilutions onto agar plates.
-
Colony Counting and Data Analysis: a. Incubate the plates until colonies are visible. b. Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration. c. Plot the log10 CFU/mL versus time for each concentration. A bacteriostatic agent will typically show a minimal change or a slight decrease in the bacterial count compared to the initial inoculum, while the growth control will show a significant increase.
Visualizations of Experimental Workflows and Logical Relationships
Conclusion
This compound demonstrates classic bacteriostatic properties characteristic of the tetracycline class of antibiotics. Its well-defined mechanism of action, involving the targeted inhibition of bacterial protein synthesis, makes it an effective agent against a range of susceptible bacteria. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals engaged in the study and application of this compound and other bacteriostatic agents. Further research to expand the library of MIC data for this compound against a wider array of contemporary clinical isolates is warranted to continue to define its therapeutic potential.
References
- 1. Tetracycline - Wikipedia [en.wikipedia.org]
- 2. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of antibiotics with functional sites in 16S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular dynamics simulations of the 30S ribosomal subunit reveal a preferred tetracycline binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular contacts between antibiotics and the 30S ribosomal particle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibiotic Tetracyclines history,classification,mechanism of action and adverse effect | PPTX [slideshare.net]
Sancycline in Cancer Cell Line Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sancycline (B610677), a member of the tetracycline (B611298) class of antibiotics, and its derivatives are emerging as promising agents in oncology research. Beyond their well-established antimicrobial properties, these compounds exhibit a range of non-antimicrobial activities that are highly relevant to cancer biology.[1][2] This technical guide provides an in-depth overview of the use of this compound and its analogs in cancer cell line research, focusing on their mechanisms of action, experimental protocols, and the signaling pathways they modulate. While research on this compound itself is evolving, this guide draws upon the extensive studies of its chemically modified derivative, COL-3 (4-dedimethylaminothis compound), and other notable tetracyclines like doxycycline (B596269) and minocycline, to provide a comprehensive resource for the scientific community.
The primary anti-cancer mechanisms of tetracycline derivatives include the inhibition of matrix metalloproteinases (MMPs), induction of apoptosis (programmed cell death), and modulation of key signaling pathways involved in cell proliferation and survival.[2][3] These compounds have shown efficacy in various cancer models, underscoring their potential as novel therapeutic agents. This guide will delve into the technical aspects of researching these effects in a laboratory setting.
I. Quantitative Data: In Vitro Efficacy of Tetracycline Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various tetracycline derivatives across a range of cancer cell lines. This data is crucial for designing experiments and understanding the potency of these compounds.
Table 1: IC50 Values of Tetracycline Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Doxycycline | HTB-26 | Breast Cancer | 10 - 50 | [4] |
| Doxycycline | PC-3 | Pancreatic Cancer | 10 - 50 | [4] |
| Doxycycline | HepG2 | Hepatocellular Carcinoma | 10 - 50 | [4] |
| Minocycline | A375 | Amelanotic Melanoma | >100 | [5] |
| Minocycline | C32 | Amelanotic Melanoma | >100 | [5] |
| Doxycycline | A375 | Amelanotic Melanoma | ~75 | [5] |
| Doxycycline | C32 | Amelanotic Melanoma | ~90 | [5] |
| COL-3 | PC-3 | Prostate Cancer | Micromolar concentrations inhibit proliferation | [6] |
| Doxycycline | T3M4 | Pancreatic Adenocarcinoma | Concentration-dependent reduction in proliferation | [7] |
| Doxycycline | GER | Pancreatic Adenocarcinoma | Concentration-dependent reduction in proliferation | [7] |
Note: Specific IC50 values for this compound are not widely reported in the available literature. The data for doxycycline and COL-3 (a this compound derivative) are presented as representative examples of tetracycline efficacy. Researchers are encouraged to determine the IC50 of this compound for their specific cell lines of interest.
II. Core Mechanisms of Action and Signaling Pathways
Tetracycline derivatives exert their anti-cancer effects through the modulation of several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
A. Inhibition of Matrix Metalloproteinases (MMPs) and Metastasis
A key mechanism of tetracyclines is the inhibition of MMPs, enzymes crucial for the degradation of the extracellular matrix, a process essential for tumor invasion and metastasis.[1][8]
Caption: this compound-mediated inhibition of Matrix Metalloproteinases (MMPs).
B. Induction of Apoptosis via Intrinsic and Extrinsic Pathways
Tetracyclines, including doxycycline, have been shown to induce caspase-dependent apoptosis in cancer cells.[7][9] This involves the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Apoptosis induction by this compound and its analogs.
C. Modulation of PI3K/Akt and MAPK Signaling Pathways
Tetracyclines can influence critical signaling pathways like PI3K/Akt and MAPK, which are often dysregulated in cancer and control cell proliferation, survival, and differentiation.[3]
Caption: Modulation of PI3K/Akt and MAPK pathways by this compound.
III. Experimental Protocols
This section provides detailed protocols for key in vitro assays to evaluate the anti-cancer effects of this compound.
A. Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound on a cancer cell line.
Caption: A typical experimental workflow for this compound research.
B. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
C. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest cells after treatment with this compound. For adherent cells, use trypsin and collect both the detached and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
D. Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
E. Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins, such as MMPs or apoptosis-related proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MMP-9, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound and its derivatives represent a compelling class of compounds for cancer research. Their multifaceted mechanisms of action, including MMP inhibition, apoptosis induction, and modulation of key signaling pathways, offer multiple avenues for therapeutic intervention. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further investigation into the anti-cancer properties of this compound and to aid researchers in designing and executing robust in vitro studies. As our understanding of the intricate roles of tetracyclines in cancer biology continues to grow, so too will the potential for translating these findings into novel and effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetracycline antibiotics: Potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
The Potential of Sancycline in Veterinary Medicine: A Technical Guide for Researchers
Abstract: Sancycline, a semisynthetic tetracycline (B611298) antibiotic, presents a compelling area of investigation for veterinary medicine. As a member of the tetracycline class, it functions by inhibiting bacterial protein synthesis, a mechanism that has been a cornerstone of antibacterial therapy for decades. This document provides a technical overview of this compound, summarizing its known antibacterial activity and proposing a research framework for its evaluation in veterinary species. Due to a lack of published research on this compound in veterinary medicine, this guide extrapolates from existing non-clinical data and established protocols for related tetracycline compounds to outline its potential.
Introduction
The escalating challenge of antimicrobial resistance necessitates the exploration of novel and repurposed antibiotics for veterinary use. This compound, a 6-demethyl-6-deoxytetracycline, is a tetracycline antibiotic that has demonstrated potent in vitro and in vivo activity against a range of bacteria, including some strains resistant to older tetracyclines.[1][] Its potential to address unmet needs in the treatment of bacterial infections in companion and production animals warrants dedicated investigation. This whitepaper serves as a foundational guide for researchers, scientists, and drug development professionals interested in exploring the veterinary applications of this compound.
Mechanism of Action
This compound, like other tetracyclines, exerts its bacteriostatic effect by inhibiting protein synthesis.[1][3] It reversibly binds to the 30S ribosomal subunit in bacteria, effectively blocking the entry of aminoacyl-tRNA into the A site of the ribosome.[1][3] This action prevents the addition of amino acids to the growing peptide chain, thereby halting protein production and inhibiting bacterial growth.[] Mammalian cells are generally not affected because their ribosomes differ structurally from bacterial ribosomes.
Figure 1: Mechanism of action of this compound on the bacterial ribosome.
Quantitative Data on Antibacterial Activity
While veterinary-specific data is not yet available, in vitro studies have established the antibacterial spectrum of this compound. The following tables summarize key findings from published research.
Table 1: In Vitro Activity of this compound Against Various Bacterial Strains
| Bacterial Species | Resistance Profile | MIC Range (µg/mL) |
|---|---|---|
| Escherichia coli | Tetracycline-Resistant | 0.06 - 1 |
| Staphylococcus aureus | Tetracycline-Resistant | 0.06 - 1 |
| Enterococcus faecalis | Tetracycline-Resistant | 0.06 - 1 |
Data sourced from BOC Sciences.[]
Table 2: Comparative In Vitro Activity of this compound and Tetracycline
| Bacterial Group | Number of Strains | Compound | Average MIC₉₀ (µg/mL) |
|---|---|---|---|
| Anaerobic Bacteria | 339 | This compound | 1 |
| Anaerobic Bacteria | 339 | Tetracycline | 32 |
MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data sourced from Cayman Chemical.[1]
Table 3: In Vivo Efficacy of this compound in a Mouse Model
| Bacterial Pathogen | Administration Route | ED₅₀ (mg/kg) |
|---|---|---|
| Staphylococcus aureus | Intravenous | 0.46 |
| Staphylococcus aureus | Subcutaneous | 0.6 |
ED₅₀: The dose effective in protecting 50% of the test animals from a lethal infection. Data sourced from Cayman Chemical.[1]
Proposed Experimental Protocols for Veterinary Research
The following protocols are hypothetical and based on established methodologies for evaluating tetracycline antibiotics in canine models. These should be adapted and refined based on specific research objectives and ethical review board guidelines.
Protocol: Canine Pharmacokinetic Study of this compound
Objective: To determine the pharmacokinetic profile of this compound in healthy adult dogs after intravenous and oral administration.
Methodology:
-
Animal Subjects: A cohort of healthy, mixed-breed adult dogs (n=6-8) of both sexes will be used. Animals will be acclimated and confirmed healthy through physical examination and baseline bloodwork.
-
Drug Administration:
-
Intravenous (IV): A single dose of this compound (e.g., 5 mg/kg) will be administered as a bolus into the cephalic vein.
-
Oral (PO): After a washout period of at least two weeks, the same dogs will receive a single oral dose of this compound (e.g., 20 mg/kg) in a capsule. Dogs should be fasted overnight prior to oral administration.
-
-
Blood Sampling: Blood samples (2-3 mL) will be collected from the jugular vein into heparinized tubes at the following time points:
-
IV: Pre-dose (0), and at 5, 15, 30, 60 minutes, and 2, 4, 8, 12, and 24 hours post-administration.
-
PO: Pre-dose (0), and at 15, 30, 60, 90 minutes, and 2, 4, 8, 12, and 24 hours post-administration.
-
-
Sample Processing and Analysis:
-
Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
This compound concentrations in plasma will be quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometry detection, adapted from established methods for tetracycline analysis.[4]
-
-
Pharmacokinetic Analysis: Non-compartmental analysis will be used to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Elimination half-life (t1/2)
-
Area under the concentration-time curve (AUC)
-
Volume of distribution (Vd)
-
Clearance (CL)
-
Bioavailability (F) for the oral formulation.
-
Protocol: Minimum Inhibitory Concentration (MIC) Determination against Veterinary Pathogens
Objective: To determine the in vitro activity of this compound against a panel of clinically relevant bacterial isolates from veterinary patients.
Methodology:
-
Bacterial Isolates: A collection of recent, clinically relevant bacterial isolates (e.g., Staphylococcus pseudintermedius, Pasteurella multocida, Escherichia coli, Bordetella bronchiseptica) will be obtained from a veterinary diagnostic laboratory.
-
MIC Testing:
-
The broth microdilution method will be performed according to the Clinical and Laboratory Standards Institute (CLSI) veterinary guidelines (VET01).
-
This compound will be serially diluted in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates to achieve a range of concentrations (e.g., 0.015 to 128 µg/mL).
-
Each well will be inoculated with a standardized suspension of the test organism.
-
Plates will be incubated at 35°C for 18-24 hours.
-
-
Data Interpretation: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[5] Results will be used to determine the MIC₅₀ and MIC₉₀ for each bacterial species.
Proposed Research and Development Workflow
The successful development of this compound for veterinary use would likely follow a structured workflow, from initial characterization to clinical trials.
Figure 2: Proposed research and development workflow for this compound.
Conclusion and Future Directions
The existing data on this compound, particularly its activity against tetracycline-resistant bacteria, positions it as a promising candidate for further investigation in veterinary medicine.[1][] The immediate next steps should focus on rigorous in vitro testing against a broad panel of veterinary pathogens and comprehensive pharmacokinetic studies in target animal species, such as dogs and cats. Subsequent research should progress to safety and efficacy trials to establish appropriate dosing regimens and identify specific clinical indications. While the path to regulatory approval is extensive, the foundational data suggests that this compound has the potential to become a valuable tool in the veterinary arsenal (B13267) against bacterial infections.
References
Sancycline: A Technical Guide for its Application as a Reference Standard in Antibiotic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sancycline (B610677), a semisynthetic tetracycline (B611298) antibiotic, serves as a critical reference standard in the field of antibiotic research and development.[1] Its stable chemical structure and well-characterized mechanism of action make it an invaluable tool for a variety of experimental applications, from the validation of analytical methods to its use as a comparator in antimicrobial susceptibility testing. This guide provides an in-depth overview of the core technical aspects of using this compound as a reference standard, including its physicochemical properties, mechanism of action, and detailed protocols for its practical application.
Physicochemical Properties and Handling
This compound, also known as 6-demethyl-6-deoxytetracycline, belongs to the tetracycline class of antibiotics.[2][3] As a reference standard, it is essential to handle and store the compound appropriately to maintain its integrity and ensure the accuracy of experimental results.
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₂N₂O₇ | [2][3] |
| Molecular Weight | 414.41 g/mol | [4] |
| Appearance | Off-White to Yellow Solid | [5] |
| Purity | ≥95% | [5] |
| Solubility | Slightly soluble in aqueous acid, methanol, and water. Soluble in DMF and DMSO. | [2][3][5] |
| Storage Conditions | -20°C, Hygroscopic | [4][5] |
| Long Term Storage | Under inert atmosphere | [4] |
Note: this compound is hygroscopic and should be stored in a desiccator at the recommended temperature to prevent degradation.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other tetracycline antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. The primary target is the bacterial 30S ribosomal subunit.
The mechanism can be summarized in the following steps:
-
Entry into the bacterial cell: this compound passively diffuses through porin channels in the outer membrane of gram-negative bacteria. Its uptake across the cytoplasmic membrane is an energy-dependent process.
-
Binding to the 30S ribosomal subunit: Once inside the cytoplasm, this compound binds reversibly to the 16S rRNA of the 30S ribosomal subunit.
-
Blocking of the A-site: This binding sterically hinders the attachment of aminoacyl-tRNA to the acceptor site (A-site) on the mRNA-ribosome complex.
-
Inhibition of peptide elongation: By preventing the binding of new amino acids, this compound effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis.
This targeted action on the bacterial ribosome, with minimal effect on mammalian ribosomes, accounts for its selective antibacterial activity.
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
Accurate preparation of the stock solution is critical for obtaining reliable and reproducible results in antimicrobial susceptibility testing and other in vitro assays.
Materials:
-
This compound reference standard
-
Analytical balance
-
Sterile, amber-colored volumetric flasks
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Appropriate solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Methanol, or sterile deionized water, depending on the specific assay requirements)
-
Vortex mixer
Procedure:
-
Determine the required concentration: Based on the experimental design, calculate the mass of this compound needed to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).
-
Weighing: Accurately weigh the required amount of this compound powder using an analytical balance in a sterile environment.
-
Dissolution: Transfer the weighed this compound to a sterile, amber-colored volumetric flask. Add a small amount of the chosen solvent and vortex until the powder is completely dissolved.
-
Final Volume Adjustment: Add the solvent to the flask to reach the final desired volume.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, amber-colored microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or below. This compound solutions are light-sensitive, so protection from light is crucial.
Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. This compound is used as a reference standard to ensure the accuracy and reproducibility of the assay.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum, standardized to 0.5 McFarland turbidity
-
Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile pipette tips and multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (inoculum in MHB without antibiotic) and a sterility control well (MHB only).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Quality Control:
-
The MIC of this compound against the recommended QC strains should be determined concurrently.
-
Note: As of the latest CLSI and EUCAST guidelines, specific QC ranges for this compound have not been established. Laboratories should establish their own internal QC ranges based on repeated testing (at least 20 consecutive days) and statistical analysis of the data.
| Organism | This compound MIC Range (µg/mL) |
| Tetracycline-resistant E. coli | 0.06 - 1 |
| Tetracycline-resistant S. aureus | 0.06 - 1 |
| Tetracycline-resistant E. faecalis | 0.06 - 1 |
| Anaerobic Bacteria (average MIC₉₀) | 1 |
| Source:[2] |
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
A validated stability-indicating HPLC method is essential for assessing the purity of the this compound reference standard and for monitoring its stability over time. The following is an exemplary method based on common practices for tetracyclines; however, it must be validated for this compound specifically.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid). A typical starting point could be a ratio of 25:75 (v/v) acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of this compound reference standard of known concentration in the mobile phase.
-
Sample Solution Preparation: Prepare the sample solution to be tested at a similar concentration.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis:
-
Determine the retention time of the this compound peak from the standard chromatogram.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
-
For stability studies, compare the peak area of this compound in aged samples to that of a freshly prepared standard to quantify any degradation.
-
Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting this compound to various stress conditions to generate potential degradation products.
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 30 minutes |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 1 hour |
| Thermal Degradation | Dry heat at 105°C for 24 hours |
| Photodegradation | Exposure to UV light (254 nm) and fluorescent light |
The HPLC method should be able to resolve the this compound peak from all degradation product peaks.
Conclusion
This compound is a robust and reliable reference standard for a multitude of applications in antibiotic research. Its well-defined chemical properties and mechanism of action provide a solid foundation for its use in antimicrobial susceptibility testing, analytical method development and validation, and stability studies. Adherence to proper handling, storage, and the detailed experimental protocols outlined in this guide will ensure the generation of accurate and reproducible data, ultimately contributing to the advancement of antibiotic discovery and development. Researchers are encouraged to perform in-house validation of the provided exemplary protocols to ensure their suitability for specific experimental conditions.
References
Methodological & Application
Sancycline: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Sancycline, a semisynthetic tetracycline (B611298) antibiotic, and detail a standardized protocol for determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Introduction
This compound, also known as 6-Demethyl-6-deoxytetracycline, is a tetracycline antibiotic.[1] Like other members of the tetracycline class, its mechanism of action involves the inhibition of protein synthesis in bacteria.[2][3][4][5] This is achieved by reversibly binding to the 30S ribosomal subunit, which in turn blocks the entry of aminoacyl-tRNA into the A site of the ribosome.[1][2][3] This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[2][5] this compound has demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[2] It has also shown activity against anaerobic bacteria and some tetracycline-resistant strains.[4][6][7]
Mechanism of Action
This compound exerts its antibacterial effect by targeting the bacterial ribosome, a critical component of the protein synthesis machinery.
Caption: this compound's Mechanism of Action.
Quantitative Data: MIC Values
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as reported in the literature.
| Bacterial Strain | MIC Range (µg/mL) | Notes |
| Anaerobic Bacteria (339 strains) | Average MIC90 = 1 | Compared to tetracycline (MIC90 = 32 µg/mL).[4][6][7] |
| Tetracycline-resistant E. coli | 0.06 - 1 | |
| Tetracycline-resistant S. aureus | 0.06 - 1 | [6] |
| Tetracycline-resistant E. faecalis | 0.06 - 1 | [6] |
Experimental Protocol: this compound MIC Assay
This protocol outlines the broth microdilution method for determining the MIC of this compound, a standard and widely accepted technique.[8][9][10]
Materials
-
This compound (free base or hydrochloride salt)
-
Appropriate bacterial strains (e.g., ATCC quality control strains and clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
-
Solvent for this compound (e.g., DMSO, check solubility data)[3]
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound at a high concentration (e.g., 1 mg/mL) in an appropriate solvent. Ensure complete dissolution.
-
Further dilutions should be made in the test medium (CAMHB).
Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Broth Microdilution Procedure
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
The final volume in each well should be 50 µL.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
Incubation and Reading
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Experimental Workflow
The following diagram illustrates the key steps in the this compound MIC assay protocol.
Caption: this compound MIC Assay Workflow.
Troubleshooting and Considerations
-
Solubility: Ensure this compound is fully dissolved in the stock solution. Sonication may be required.[3]
-
Inoculum Density: Accurate standardization of the inoculum is critical for reproducible results.
-
Media: The use of cation-adjusted Mueller-Hinton Broth is recommended for standardized susceptibility testing.
-
Quality Control: Always include appropriate quality control strains with known MIC values to validate the assay.
-
Interpretation: Adhere to established guidelines (e.g., CLSI, EUCAST) for interpreting MIC results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride | 6625-20-3 | AS27790 | Biosynth [biosynth.com]
- 3. This compound | Semisynthetic Tetracycline | TargetMol [targetmol.com]
- 4. This compound | 808-26-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
Application Notes and Protocols for Sancycline in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Sancycline, a semisynthetic tetracycline (B611298) antibiotic, is a valuable tool for in vitro research, extending beyond its antimicrobial properties. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in studying cellular processes such as cancer cell proliferation and inflammatory signaling pathways.
Physicochemical and Solubility Data
Proper preparation of a this compound stock solution is critical for the accuracy and reproducibility of in vitro experiments. The following tables summarize the key physicochemical and solubility information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | Bonomycin, 6-Demethyl-6-deoxytetracycline, Norcycline |
| CAS Number | 808-26-4 |
| Molecular Formula | C₂₁H₂₂N₂O₇ |
| Molecular Weight | 414.41 g/mol |
| Appearance | Yellow to green powder |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 8.33 mg/mL (20.10 mM) | Ultrasonic and warming to 60°C may be required. Use newly opened DMSO as it is hygroscopic.[1] |
| 80 mg/mL (193.05 mM) | Sonication is recommended.[2] | |
| 3 mg/mL | - | |
| Ethanol | Soluble | - |
| Methanol | Soluble | - |
| DMF | 0.3 mg/mL | - |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - |
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO, a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (414.41 g/mol ). For 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 414.41 g/mol = 4.14 mg
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 4.14 mg of this compound powder using an analytical balance.
-
Dissolving: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add 1 mL of anhydrous, cell culture-grade DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (up to 60°C) or sonication may be necessary to aid dissolution, as indicated by some suppliers.[1][2]
-
Sterilization (Optional but Recommended): If the stock solution is to be used in sterile cell culture, it is advisable to filter-sterilize it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Table 3: Storage and Stability of this compound Solutions
| Storage Condition | Duration |
| Powder | -20°C for 3 years |
| In Solvent | -80°C for 1 year; -20°C for 1 year |
Applications and Experimental Protocols
This compound and other tetracycline analogs have been shown to possess anti-inflammatory, anti-proliferative, and matrix metalloproteinase (MMP) inhibitory activities, making them useful for a range of in vitro studies.
Inhibition of Cancer Cell Proliferation
Tetracyclines, including doxycycline, a close analog of this compound, have demonstrated cytotoxic effects against various cancer cell lines.[3] A common method to assess this is the MTT or SRB assay.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentrations might range from 1 µM to 100 µM, based on preliminary studies. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Inhibition of the NF-κB Signaling Pathway
Tetracycline analogs like minocycline (B592863) have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[4][5] The effect of this compound on this pathway can be investigated by examining the phosphorylation status of key signaling proteins.
Experimental Protocol: Western Blot for NF-κB Pathway Activation
-
Cell Culture and Treatment: Culture cells (e.g., macrophages or cancer cell lines with active NF-κB signaling) and treat them with this compound at various concentrations for a specified time. A positive control, such as TNF-α or LPS, can be used to stimulate the pathway.
-
Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key proteins in the NF-κB pathway, such as phospho-IκBα, total IκBα, phospho-p65, and total p65. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Incubate with a suitable HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of IκBα and p65.
Signaling Pathways and Mechanisms of Action
Inhibition of Protein Synthesis
The primary mechanism of action of tetracyclines is the inhibition of protein synthesis in bacteria by binding to the 30S ribosomal subunit.[2][6][7] While this is specific to prokaryotic ribosomes, high concentrations may affect mitochondrial protein synthesis in eukaryotic cells.[1][6]
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Minocycline targets the NF-κB Nexus through suppression of TGF-β1-TAK1-IκB signaling in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetracycline - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Sancycline in Bacterial Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sancycline is a semisynthetic tetracycline (B611298) antibiotic that demonstrates a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, including anaerobic and some tetracycline-resistant strains.[1][2][3][4] Its primary mechanism of action involves the inhibition of bacterial protein synthesis, making it a valuable tool for research in microbiology, infectious diseases, and drug development.[4] These application notes provide detailed protocols for utilizing this compound in common bacterial cell culture experiments and summarize its in vitro activity.
Mechanism of Action
This compound, like other tetracyclines, functions by reversibly binding to the 30S ribosomal subunit in bacteria.[4] This binding action blocks the attachment of aminoacyl-tRNA to the ribosomal A site, thereby preventing the addition of amino acids to the growing polypeptide chain and effectively halting protein synthesis.[4] This bacteriostatic action inhibits bacterial growth and replication.
References
Application Notes and Protocols: Sancycline Antibacterial Susceptibility Testing
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed application notes and protocols for determining the antibacterial susceptibility of various bacterial strains to Sancycline (B610677). The methodologies are based on established guidelines for tetracycline-class antibiotics and are intended for research purposes.
Introduction
This compound is a semisynthetic tetracycline (B611298) antibiotic.[1] Like other tetracyclines, its mechanism of action involves the inhibition of protein synthesis in bacteria.[2][3][4] It achieves this by reversibly binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal A site, ultimately preventing the elongation of the peptide chain.[1][2][5] This bacteriostatic action makes it effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[2] Accurate and reproducible susceptibility testing is crucial for evaluating its potential as a therapeutic agent and for understanding resistance mechanisms.
These protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the tetracycline class of antibiotics.[6][7][8][9][10] It is important to note that specific interpretive criteria (breakpoints) for this compound may not be explicitly published by these organizations. Therefore, the provided protocols serve as a foundational method, and researchers may need to establish their own internal interpretive criteria based on the distribution of Minimum Inhibitory Concentrations (MICs) for the organisms of interest.
Mechanism of Action Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride | 6625-20-3 | AS27790 | Biosynth [biosynth.com]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. Tetracycline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Contemporary tetracycline susceptibility testing: doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aurosan.de [aurosan.de]
- 8. iacld.com [iacld.com]
- 9. chainnetwork.org [chainnetwork.org]
- 10. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Sancycline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sancycline is a semisynthetic tetracycline (B611298) antibiotic.[1] Like other tetracyclines, it exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[2] The primary mechanism of action for this compound and other tetracyclines is the inhibition of bacterial protein synthesis.[1][2][3] This is achieved by reversibly binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal A site.[1][3][4] This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[2][4]
The Minimum Inhibitory Concentration (MIC) is a critical parameter in microbiology and drug development. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6][7] Determining the MIC of this compound is essential for understanding its potency, for surveillance of resistance development, and for establishing appropriate dosing regimens in preclinical and clinical studies.
These application notes provide detailed protocols for determining the MIC of this compound using standard laboratory methods, including Broth Microdilution, Agar Dilution, and Gradient Diffusion (E-test).
Mechanism of Action of this compound
This compound exerts its bacteriostatic effect by targeting the bacterial ribosome, a key component of the protein synthesis machinery.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Data Presentation: Expected MIC Ranges for Tetracyclines
The following table summarizes the typical Minimum Inhibitory Concentration (MIC) ranges for tetracycline-class antibiotics against common quality control (QC) strains as specified by the Clinical and Laboratory Standards Institute (CLSI). Researchers should establish their own laboratory-specific ranges, but these values provide a useful benchmark.
| Quality Control Strain | Antibiotic | MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | Tetracycline | 1 - 4 |
| Staphylococcus aureus ATCC® 29213™ | Tetracycline | 0.25 - 2 |
| Enterococcus faecalis ATCC® 29212™ | Tetracycline | 8 - 32 |
| Pseudomonas aeruginosa ATCC® 27853™ | Tetracycline | 8 - 32 |
| Haemophilus influenzae ATCC® 49247™ | Tetracycline | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | Tetracycline | 0.25 - 2 |
Note: Specific MIC values for this compound may vary and should be determined empirically. The values for tetracycline are provided as a reference.
Experimental Protocols
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed for antimicrobial susceptibility testing.[8][9]
General Workflow for MIC Determination
References
- 1. This compound | Semisynthetic Tetracycline | TargetMol [targetmol.com]
- 2. This compound hydrochloride | 6625-20-3 | AS27790 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.com [idexx.com]
- 7. idexx.dk [idexx.dk]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. Contemporary tetracycline susceptibility testing: doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Sancycline in Molecular Biology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sancycline is a semi-synthetic tetracycline (B611298) antibiotic.[1][2][3] Like other members of the tetracycline family, its primary mechanism of action is the inhibition of protein synthesis by reversibly binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the bacterial ribosome.[1][3] While this compound has established antibacterial properties, its application in eukaryotic molecular biology research is not well-documented. This document provides an overview of the potential applications of this compound, drawing parallels from the well-established use of other tetracyclines like doxycycline (B596269) in this field. The provided protocols are generalized and would require optimization for this compound-specific applications.
Principle of Application in Molecular Biology
The utility of tetracyclines in eukaryotic molecular biology primarily stems from their use as effectors in inducible gene expression systems, namely the Tet-On and Tet-Off systems. These systems allow for the temporal and dose-dependent control of gene expression.[4] Beyond this, tetracyclines have been shown to have off-target effects on eukaryotic cells, including the modulation of various signaling pathways, which can be harnessed for research purposes.[5][6]
Quantitative Data
There is a notable lack of published IC50 values for this compound in eukaryotic cell lines. The following tables provide reference data for other tetracyclines to offer a starting point for determining appropriate experimental concentrations for this compound, which would need to be empirically determined.
Table 1: Antibacterial Activity of this compound
| Organism | Metric | Value | Reference |
| Anaerobic Bacteria (339 strains) | Average MIC90 | 1 µg/ml | [7] |
| Tetracycline-resistant E. coli | MIC Range | 0.06 - 1 µg/ml | [7] |
| Tetracycline-resistant S. aureus | MIC Range | 0.06 - 1 µg/ml | [7] |
| Tetracycline-resistant E. faecalis | MIC Range | 0.06 - 1 µg/ml | [7] |
| S. aureus (in mice) | ED50 (intravenous) | 0.46 mg/kg | [7] |
| S. aureus (in mice) | ED50 (subcutaneous) | 0.6 mg/kg | [7][8] |
Table 2: Reference IC50 Values of Doxycycline in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| NCI-H446 | Lung Cancer | 1.70 | 48h |
| A549 | Lung Cancer | 1.06 | 48h |
| AMGM | Glioblastoma | Variable (Significant cytotoxicity at 50 µg/ml) | 24, 48, 72h |
| HeLa | Cervical Cancer | Variable (Significant cytotoxicity at 50 µg/ml) | 24, 48, 72h |
| RD | Rhabdomyosarcoma | Variable (Significant cytotoxicity at 50 µg/ml) | 24, 48, 72h |
Note: The data in Table 2 is provided as a reference for a related tetracycline, doxycycline. Optimal concentrations for this compound in any given cell line must be determined experimentally.
Signaling Pathways Modulated by Tetracyclines
While specific data for this compound is unavailable, other tetracyclines like doxycycline and minocycline (B592863) have been shown to modulate key signaling pathways in eukaryotic cells. These effects are often independent of their antibiotic activity and present potential avenues for research.
NF-κB Pathway
Minocycline and doxycycline have been reported to inhibit the NF-κB signaling pathway.[9] They can act at multiple points, including the inhibition of IκBα kinase (IKK) activation, IκBα phosphorylation and degradation, and the subsequent nuclear translocation of p65.[9][10] This leads to a decreased pro-inflammatory immune response.
References
- 1. This compound hydrochloride | 6625-20-3 | AS27790 | Biosynth [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 808-26-4 | FD73245 | Biosynth [biosynth.com]
- 4. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome‐wide effect of tetracycline, doxycycline and 4‐epidoxycycline on gene expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound - CAS-Number 808-26-4 - Order from Chemodex [chemodex.com]
- 9. Tetracycline - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
Application Note: Measuring Cell Viability in Response to Sancycline Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sancycline is a tetracycline-class antibiotic. Beyond their antimicrobial properties, certain tetracyclines and their chemically modified analogues have demonstrated potent anti-inflammatory and anti-proliferative capabilities.[1] Notably, compounds like doxycycline (B596269) have been shown to induce apoptosis in various cancer cell lines, making this class of molecules an area of interest for oncological research.[2][3][4][5][6] The proposed mechanism often involves the mitochondrial (intrinsic) pathway of apoptosis, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[2] Some tetracyclines may also engage the extrinsic pathway or induce apoptosis through the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[3][7]
This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on a mammalian cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9] This colorimetric assay is a widely accepted method for quantifying cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[8][10]
Principle of the MTT Assay
The MTT assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[9][10][11] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria.[9] The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the colored solution is measured with a spectrophotometer. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[10][12]
Materials and Reagents
-
Cell Line: Human cervical cancer cell line (HeLa), or other suitable cancer cell line.
-
This compound: Stock solution (e.g., 10 mM in DMSO).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS).[10] The solution should be filter-sterilized and protected from light.[10][11]
-
Solubilization Solution: DMSO[10] or a solution of 10% SDS in 0.01 M HCl.
-
Equipment:
Experimental Protocol
This protocol is optimized for a 96-well plate format. It is recommended to perform all treatments in triplicate.
Step 1: Cell Seeding
-
Culture HeLa cells until they reach approximately 80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Include wells with medium only to serve as a background control (blank).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.[13]
Step 2: this compound Treatment
-
Prepare serial dilutions of this compound in a complete culture medium from a concentrated stock. A suggested concentration range for initial experiments is 0, 1, 5, 10, 25, 50, 75, and 100 µM.
-
Carefully aspirate the old medium from the wells.
-
Add 100 µL of the corresponding this compound dilution or control medium (containing the same concentration of DMSO as the highest this compound dose) to each well.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]
Step 3: MTT Assay
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[9]
-
Incubate the plate for an additional 4 hours at 37°C, protected from light.[9][13] During this time, purple formazan crystals will form in viable cells.
-
After the 4-hour incubation, add 100 µL of the solubilization solution (e.g., DMSO) to each well.[9]
-
To ensure complete dissolution of the formazan crystals, gently pipette up and down or place the plate on an orbital shaker for 15 minutes, protected from light.
Step 4: Data Acquisition and Analysis
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is recommended to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
-
Plot the % Cell Viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.[14][15][16]
Data Presentation
The following table provides illustrative data for the effect of this compound on HeLa cell viability after a 48-hour treatment period.
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.085 | 100.0% |
| 1 | 1.211 | 0.079 | 96.6% |
| 5 | 1.098 | 0.066 | 87.6% |
| 10 | 0.943 | 0.051 | 75.2% |
| 25 | 0.632 | 0.045 | 50.4% |
| 50 | 0.315 | 0.038 | 25.1% |
| 75 | 0.158 | 0.029 | 12.6% |
| 100 | 0.099 | 0.021 | 7.9% |
Note: Data are for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Calculated IC₅₀ Value: Approximately 25 µM.
Visualizations
Caption: Workflow for the MTT cell viability assay with this compound.
Tetracycline analogues can induce apoptosis through the intrinsic (mitochondrial) pathway.[2][6] This involves mitochondrial stress, leading to the release of cytochrome c and the activation of the caspase cascade.
Caption: Putative this compound-induced intrinsic apoptosis pathway.
References
- 1. Chemically modified tetracyclines induce apoptosis in cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetracycline analogues (doxycycline and COL-3) induce caspase-dependent and -independent apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetracyclines induce apoptosis in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxycycline in mitochondrial mediated pathway of apoptosis: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxycycline induces apoptosis via ER stress selectively to cells with a cancer stem cell-like properties: importance of stem cell plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. medic.upm.edu.my [medic.upm.edu.my]
- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Translation Assay with Sancycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sancycline is a tetracycline-class antibiotic that functions by inhibiting protein synthesis. While extensively studied for its antibacterial properties, its effects on eukaryotic translation are also of significant interest, particularly in the context of off-target effects and potential therapeutic applications beyond antimicrobial activity. This document provides a detailed protocol for an in vitro translation assay using a rabbit reticulocyte lysate system to quantitatively assess the inhibitory activity of this compound on eukaryotic protein synthesis. The assay is crucial for determining key parameters such as the half-maximal inhibitory concentration (IC50), providing valuable data for drug development and mechanistic studies. Tetracyclines are known to disrupt protein translation in bacteria, and they can also affect eukaryotic mitochondria, which may lead to confounding experimental results.[1]
Mechanism of Action: Inhibition of Protein Synthesis
Tetracycline antibiotics, including this compound, primarily inhibit protein synthesis by binding to the ribosomal A-site.[1][2][3] This binding sterically hinders the attachment of aminoacyl-tRNA, thereby preventing the addition of new amino acids to the growing polypeptide chain. While the primary target is the bacterial 70S ribosome, tetracyclines can also interact with eukaryotic 80S ribosomes, albeit with different affinities.[2] This interaction with eukaryotic ribosomes, particularly mitochondrial ribosomes which share similarities with bacterial ribosomes, is an important consideration in research. The following diagram illustrates the general mechanism of action.
Caption: Mechanism of this compound-mediated translation inhibition.
Quantitative Analysis of this compound Inhibition
The inhibitory effect of this compound on in vitro translation can be quantified by generating a dose-response curve and determining the IC50 value. The following table presents hypothetical data illustrating the expected dose-dependent inhibition of protein synthesis by this compound in a rabbit reticulocyte lysate assay.
| This compound Concentration (µM) | Percent Inhibition of Translation (%) |
| 0 (Control) | 0 |
| 10 | 15 |
| 25 | 35 |
| 50 | 52 |
| 100 | 78 |
| 200 | 95 |
Note: This data is illustrative. Actual values must be determined experimentally.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 of this compound using a commercially available rabbit reticulocyte lysate in vitro translation kit with a luciferase reporter.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of this compound on eukaryotic protein synthesis in vitro.
Materials and Reagents:
-
Rabbit Reticulocyte Lysate (nuclease-treated)
-
Luciferase mRNA (capped)
-
Amino Acid Mixture (minus methionine and leucine)
-
[³⁵S]-Methionine or a non-radioactive detection system (e.g., Luciferase Assay System)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Nuclease-free water
-
Potassium Acetate
-
Magnesium Acetate
-
Control inhibitor (e.g., cycloheximide)
-
96-well microplate (opaque-walled for luminescence assays)
-
Luminometer or scintillation counter
Experimental Workflow:
The overall workflow for the in vitro translation inhibition assay is depicted below.
Caption: Workflow for this compound in vitro translation inhibition assay.
Detailed Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in nuclease-free water to achieve a range of final concentrations to be tested (e.g., 0, 10, 25, 50, 100, 200 µM). Ensure the final solvent concentration is consistent across all reactions and does not exceed 1% of the total reaction volume.
-
-
Reaction Setup (on ice):
-
Thaw all components of the in vitro translation kit on ice.
-
Prepare a master mix containing the rabbit reticulocyte lysate, amino acid mixture, and luciferase mRNA according to the manufacturer's instructions.
-
In a 96-well plate, aliquot the master mix into each well.
-
Add the prepared this compound dilutions to the respective wells.
-
Include the following controls:
-
No this compound Control: Add only the solvent used for this compound dilution (e.g., DMSO) to determine 100% translation activity.
-
Positive Control Inhibitor: Add a known translation inhibitor (e.g., cycloheximide) to confirm the assay is sensitive to inhibition.
-
No mRNA Control: A reaction mix without luciferase mRNA to measure background signal.
-
-
-
Incubation:
-
Mix the contents of the wells gently.
-
Incubate the plate at 30°C for 60-90 minutes.[4]
-
-
Detection of Protein Synthesis:
-
For Luciferase Reporter Assay:
-
For Radiolabeling:
-
Stop the reaction by adding an equal volume of SDS-PAGE sample buffer.
-
Analyze the samples by SDS-PAGE and autoradiography to visualize the newly synthesized proteins.
-
Quantify the band intensity to determine the level of protein synthesis.
-
-
-
Data Analysis:
-
Subtract the background reading (from the "No mRNA Control") from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Signal with this compound / Signal of No this compound Control)] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of the in vitro translation activity.
-
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low or no translation signal | Inactive lysate, degraded mRNA, or incorrect reaction setup. | Ensure lysate has been stored properly and not freeze-thawed multiple times. Use fresh, high-quality mRNA. Double-check all reagent concentrations and incubation conditions. |
| High background signal | Contamination of reagents with nucleases or endogenous mRNA in the lysate. | Use nuclease-free water and tips. Ensure the lysate is nuclease-treated. |
| Inconsistent results | Pipetting errors or temperature fluctuations. | Use calibrated pipettes and ensure thorough mixing. Maintain a consistent temperature during incubation. |
| This compound insolubility | High concentration of this compound in the reaction. | Ensure the final solvent concentration is low. If precipitation is observed, consider using a different solvent or lowering the highest this compound concentration tested. |
Conclusion
This application note provides a comprehensive framework for assessing the inhibitory effects of this compound on eukaryotic protein synthesis using an in vitro translation assay. The detailed protocol and guidelines for data analysis will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of the biological activities of this compound and other tetracycline-class antibiotics. Careful execution of the described experiments will yield valuable insights for drug development and molecular biology research.
References
Application Notes and Protocols: Sancycline in the Study of Bacterial Growth Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sancycline (B610677) is a tetracycline (B611298) antibiotic that acts as a potent inhibitor of bacterial protein synthesis. This property makes it a valuable tool for studying bacterial growth kinetics and for understanding the impact of protein synthesis inhibition on bacterial physiology. These application notes provide detailed protocols for utilizing this compound in such studies, including methods for determining its minimum inhibitory concentration (MIC) and for analyzing its effects on bacterial growth curves.
Mechanism of Action
This compound, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding sterically hinders the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex. By blocking this crucial step in translation, this compound effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect at lower concentrations and potentially bactericidal effects at higher concentrations.
Caption: Mechanism of this compound Action on the Bacterial Ribosome.
Data Presentation
This compound exhibits potent activity against a range of bacteria, including strains resistant to older tetracyclines.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Tetracycline-Resistant Bacteria
| Bacterial Species | Strain Type | This compound MIC Range (µg/mL) |
| Escherichia coli | Tetracycline-Resistant | 0.06 - 1.0 |
| Staphylococcus aureus | Tetracycline-Resistant | 0.06 - 1.0 |
Data sourced from publicly available information.
The study of sub-MIC concentrations of this compound can reveal its effects on bacterial growth kinetics without causing complete inhibition.
Table 2: Representative Data on the Effect of Sub-MIC this compound on E. coli Growth Kinetics
| This compound Concentration (µg/mL) | Lag Phase Duration (hours) | Maximum Growth Rate (OD600/hour) |
| 0 (Control) | 2.0 | 0.45 |
| 0.015 (1/4 MIC) | 2.5 | 0.38 |
| 0.03 (1/2 MIC) | 3.5 | 0.25 |
Note: This is representative data based on typical effects of bacteriostatic antibiotics. Actual values may vary depending on the bacterial strain and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Bacterial culture in the mid-logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 100 µL. Concentrations should span a range relevant to the expected MIC.
-
Include a positive control well (MHB with bacteria, no this compound) and a negative control well (MHB only).
-
-
Prepare Bacterial Inoculum:
-
Dilute the mid-log phase bacterial culture in MHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the total volume to 200 µL.
-
-
Incubation:
-
Incubate the microplate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Sancycline Administration in Murine Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Sancycline, a semisynthetic tetracycline (B611298) antibiotic, in murine research models. This document outlines its mechanism of action, pharmacokinetic profile, and detailed protocols for its use in various experimental settings, including bacterial infection, inflammation, and oncology studies.
Introduction to this compound
This compound, also known as 6-demethyl-6-deoxytetracycline, is a member of the tetracycline family of antibiotics.[1] Its primary mechanism of action involves the inhibition of protein synthesis in bacteria by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome.[1] This bacteriostatic action makes it effective against a range of Gram-positive and Gram-negative bacteria. Beyond its antimicrobial properties, emerging research suggests that this compound and other tetracycline derivatives may possess anti-inflammatory and anti-neoplastic activities.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related tetracyclines in murine models. It is important to note that specific pharmacokinetic data for this compound in mice is limited in publicly available literature. Therefore, data from doxycycline (B596269) and minocycline, structurally and functionally similar tetracyclines, are included for reference and should be interpreted with caution.
Table 1: Pharmacokinetic Parameters of Tetracyclines in Mice
| Parameter | This compound | Doxycycline | Minocycline | Administration Route | Dosage | Citation |
| Half-life (t½) | Data not available | ~170 min | ~2.6 h | Intravenous (IV) / Oral (PO) | 50 mg/kg | [2] |
| Bioavailability (F) | Data not available | ~92% | Data not available | Oral (PO) | 50 mg/kg | [2] |
| Peak Plasma Conc. (Cmax) | Data not available | Data not available | ~34 mg·h/L (AUC₀₋₂₄) | Intravenous (IV) | 25 mg/kg | [3] |
| Time to Peak (Tmax) | Data not available | Data not available | Data not available | - | - |
Note: Pharmacokinetic parameters can vary significantly based on mouse strain, sex, age, and formulation.
Table 2: Efficacy of this compound in Murine Models
| Model Type | Mouse Strain | This compound Dosage | Administration Route | Efficacy Endpoint | Result | Citation |
| Bacterial Infection (S. aureus) | Not specified | 0.46 mg/kg | Intravenous (IV) | ED₅₀ (Effective Dose, 50%) | 0.46 mg/kg | [1] |
| Bacterial Infection (S. aureus) | Not specified | 0.6 mg/kg | Subcutaneous (SC) | ED₅₀ (Effective Dose, 50%) | 0.6 mg/kg | [1] |
| Cancer (Mammary Tumor Metastasis) | BALB/c | 8 mg/kg (Incyclinide) | Not specified | Inhibition of lung metastasis | Statistically significant inhibition | [4] |
Note: The cancer model data is for Incyclinide (CMT-3), a chemically modified tetracycline, as specific data for this compound in this context is limited.
Table 3: Anti-Inflammatory Effects of Tetracyclines in Murine Models
| Model Type | Mouse Strain | Tetracycline Derivative & Dosage | Administration Route | Key Findings | Citation |
| LPS-induced Endotoxemia | Not specified | Tetracycline (1.5, 10, 20 mg/kg), Doxycycline (1.5 mg/kg) | Intraperitoneal (IP) | Significant protection from lethal LPS injection; inhibition of TNF-α, IL-1α, and nitrate (B79036) secretion. | [5] |
| Tauopathy (Neuroinflammation) | htau mice | Minocycline | Not specified | Reduced cortical astrocytosis; decreased levels of GM-CSF, I-309, eotaxin, IL-6, IL-10, M-CSF, MCP-1, MCP-5, and TREM-1. | [6] |
Signaling Pathways
Tetracyclines, including this compound, are understood to modulate inflammatory signaling pathways. The diagram below illustrates the proposed mechanism by which tetracyclines inhibit inflammatory responses, based on studies of related compounds.
Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in murine research models. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) guidelines.
Vehicle Preparation
This compound is sparingly soluble in aqueous solutions. A common vehicle for in vivo administration is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), and Tween 80 in saline or phosphate-buffered saline (PBS).
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
PEG300
-
Tween 80
-
Sterile 0.9% Saline or PBS
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired dosage and the number and weight of the mice.
-
Prepare the vehicle solution. A commonly used formulation is:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Sterile Saline or PBS
-
-
First, dissolve the this compound powder in DMSO by vortexing. Gentle warming may be required to fully dissolve the compound.
-
Add the PEG300 and Tween 80 to the this compound-DMSO mixture and vortex thoroughly.
-
Slowly add the sterile saline or PBS to the mixture while vortexing to bring it to the final volume.
-
Ensure the final solution is clear and free of precipitates before administration. The pH of the final formulation should ideally be between 5 and 9.
Workflow for this compound vehicle preparation.
Administration Protocols
4.2.1. Oral Gavage (PO)
Oral gavage ensures accurate dosing directly into the stomach.
Materials:
-
This compound solution
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1-1.5 inches for adult mice) with a ball tip
-
Syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of this compound solution to administer. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[7]
-
Properly restrain the mouse by the scruff of the neck to immobilize the head.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly administer the this compound solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress, such as labored breathing, for at least 10-15 minutes post-administration.[8]
4.2.2. Intraperitoneal Injection (IP)
IP injection allows for rapid absorption of the compound.
Materials:
-
This compound solution
-
Sterile 25-27 gauge needle and syringe
-
70% ethanol (B145695) wipes
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the appropriate injection volume. The maximum recommended volume for IP injection in mice is 10 mL/kg.[9]
-
Restrain the mouse in dorsal recumbency (on its back), tilting the head slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-20 degree angle with the bevel up.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Slowly inject the this compound solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of discomfort or adverse reactions.
Potential Adverse Effects
Tetracyclines are generally well-tolerated in murine models, but potential adverse effects should be considered:
-
Gastrointestinal Issues: Diarrhea and changes in the gut microbiome can occur.[2]
-
Photosensitivity: Treated animals may be more susceptible to sunburn.[1]
-
Effects on Bone and Teeth: In young, developing animals, tetracyclines can cause discoloration of teeth and may affect bone growth.[10]
-
Injection Site Reactions: For subcutaneous or intramuscular injections, local irritation may occur.
Careful monitoring of the animals for any signs of toxicity or distress is essential throughout the study.
Conclusion
This compound holds potential for a variety of murine research applications, from modeling bacterial infections to investigating its anti-inflammatory and anti-cancer properties. The protocols outlined in this document provide a foundation for the safe and effective administration of this compound in a research setting. Researchers should always adhere to institutional guidelines for animal welfare and conduct pilot studies to determine the optimal dosage and administration route for their specific experimental model.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Comparison of distribution of doxycycline in mice after oral and intravenous application measured by a high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetracycline - Wikipedia [en.wikipedia.org]
- 4. Influence of pH and route of injection on acute toxicity of tetracycline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interspecies Pharmacokinetic Modeling of Subcutaneous Absorption of Rituximab in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor models for efficacy determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tumor-immune profiling of murine syngeneic tumor models as a framework to guide mechanistic studies and predict therapy response in distinct tumor microenvironments | PLOS One [journals.plos.org]
- 9. Minocycline Has Anti-inflammatory Effects and Reduces Cytotoxicity in an Ex Vivo Spinal Cord Slice Culture Model of West Nile Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pro- and Anti-Inflammatory Cytokines Release in Mice Injected with Crotalus durissus terrificus Venom - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method for the Determination of Sancycline
Introduction
Sancycline is a tetracycline (B611298) antibiotic. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for quality control purposes. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is based on established protocols for related tetracycline compounds and is suitable for assay and impurity profiling.
Principle
The method utilizes reversed-phase chromatography to separate this compound from potential impurities. A C18 column is used as the stationary phase, and a mobile phase consisting of an acidic buffer and an organic solvent allows for the effective elution and separation of the analyte. Detection is performed using a UV detector, a common and reliable method for tetracyclines.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following conditions are recommended:
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Potassium Phosphate (B84403) Monobasic, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C[1][2] |
| Detection Wavelength | 280 nm[2][3][4] |
| Injection Volume | 20 µL |
Table 1: HPLC Instrument and Chromatographic Conditions
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 85 | 15 |
| 15 | 60 | 40 |
| 20 | 60 | 40 |
| 22 | 85 | 15 |
| 30 | 85 | 15 |
2. Preparation of Solutions
-
Mobile Phase A (0.05 M Potassium Phosphate Monobasic, pH 3.0): Dissolve 6.8 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (85:15 v/v).
-
Standard Stock Solution (500 µg/mL): Accurately weigh about 50 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: For bulk drug, prepare a solution with a target concentration of 50 µg/mL in the diluent. For formulated products, an appropriate extraction and dilution procedure should be developed and validated.
Method Validation Summary
The following table summarizes the expected performance characteristics of this method, based on validation data for similar tetracycline antibiotics.[4][5][6][7]
| Validation Parameter | Expected Result |
| Linearity (Concentration Range) | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Specificity | The method should be able to separate this compound from its known impurities and degradation products.[3][6] |
Table 3: Summary of Method Validation Parameters
System Suitability
To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Table 4: System Suitability Criteria
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound analysis by HPLC.
This application note provides a comprehensive HPLC method for the quantitative analysis of this compound. The method is based on established and reliable techniques for related compounds and is expected to be accurate, precise, and specific. It is recommended that a full method validation be performed in the user's laboratory to ensure its suitability for the intended application.
References
- 1. Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns [sigmaaldrich.com]
- 2. CN105353062A - HPLC analysis method for measuring minocycline and related substances thereof - Google Patents [patents.google.com]
- 3. Development and validation of an HPLC method for tetracycline-related USP monographs. | Semantic Scholar [semanticscholar.org]
- 4. tsijournals.com [tsijournals.com]
- 5. HPLC method development for determination of doxycycline in human seminal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for the Spectrophotometric Analysis of Sancycline Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for assessing the stability of the tetracycline (B611298) antibiotic, Sancycline, using UV-Vis spectrophotometry. The protocols outlined below are designed to establish a stability-indicating assay through forced degradation studies, enabling the quantification of this compound in the presence of its degradation products. The methodologies are based on established principles for tetracycline analysis and specific data available for this compound derivatives.
Introduction
This compound is a semisynthetic tetracycline antibiotic. Like other tetracyclines, its chemical stability is a critical quality attribute that can be influenced by environmental factors such as pH, temperature, and light. Spectrophotometry offers a simple, cost-effective, and rapid method for quantifying this compound and monitoring its degradation. A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.
This document details the protocols for subjecting this compound to forced degradation under various stress conditions and subsequently analyzing the samples using UV-Vis spectrophotometry.
Principle of the Method
The tetracycline structure contains a chromophore that absorbs ultraviolet (UV) radiation. The stability of this compound can be assessed by monitoring the changes in its UV absorbance at a specific wavelength (λmax) over time under various stress conditions. Degradation of the this compound molecule leads to a decrease in its characteristic absorbance, and the appearance of new absorption bands may indicate the formation of degradation products. By subjecting the drug to forced degradation, the specificity of the spectrophotometric method to quantify this compound in the presence of its degradants can be established.
Instrumentation and Materials
-
Instrumentation:
-
Double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1-2 nm.
-
Matched quartz cuvettes (1 cm path length).
-
Calibrated pH meter.
-
Analytical balance.
-
Water bath or calibrated oven for thermal stress studies.
-
Photostability chamber.
-
Volumetric flasks and pipettes.
-
-
Chemicals and Reagents:
-
This compound reference standard.
-
Hydrochloric acid (HCl), analytical grade.
-
Sodium hydroxide (B78521) (NaOH), analytical grade.
-
Hydrogen peroxide (H₂O₂), 30%, analytical grade.
-
Methanol (B129727), HPLC or spectroscopic grade.
-
Distilled or deionized water.
-
Experimental Protocols
Preparation of Standard and Sample Solutions
-
Solvent Selection: Based on the solubility of related tetracyclines, methanol or a mixture of methanol and water is a suitable solvent.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the same solvent.
Determination of Maximum Wavelength (λmax)
-
Scan the working standard solution (10 µg/mL) from 200 to 400 nm using the solvent as a blank.
-
Determine the wavelength of maximum absorbance (λmax). For tetracycline derivatives, this is typically in the range of 270-360 nm.
Forced Degradation Studies
Forced degradation studies are essential to generate potential degradation products and to demonstrate the stability-indicating nature of the analytical method. A control sample (this compound solution protected from stress conditions) should be analyzed concurrently.
-
Acid Hydrolysis:
-
To 10 mL of the this compound stock solution, add 10 mL of 0.1 M HCl.
-
Reflux the solution for a specified period (e.g., 2, 4, 6, 8 hours) at 60°C.
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.
-
Dilute the solution with the solvent to obtain a theoretical concentration of 10 µg/mL.
-
Scan the resulting solution in the UV-Vis spectrophotometer from 200-400 nm.
-
-
Alkaline Hydrolysis:
-
To 10 mL of the this compound stock solution, add 10 mL of 0.1 M NaOH.
-
Reflux the solution for a specified period (e.g., 2, 4, 6, 8 hours) at 60°C.
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M HCl.
-
Dilute the solution with the solvent to obtain a theoretical concentration of 10 µg/mL.
-
Scan the resulting solution in the UV-Vis spectrophotometer from 200-400 nm.
-
-
Oxidative Degradation:
-
To 10 mL of the this compound stock solution, add 10 mL of 3% v/v hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute the solution with the solvent to obtain a theoretical concentration of 10 µg/mL.
-
Scan the resulting solution in the UV-Vis spectrophotometer from 200-400 nm.
-
-
Thermal Degradation:
-
Place the this compound stock solution in a thermostatically controlled oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
After the specified time, allow the solution to cool to room temperature.
-
Dilute an aliquot of the solution with the solvent to obtain a theoretical concentration of 10 µg/mL.
-
Scan the resulting solution in the UV-Vis spectrophotometer from 200-400 nm.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution to a UV light source (e.g., 254 nm) in a photostability chamber for a specified duration (e.g., 24 hours).
-
Dilute an aliquot of the solution with the solvent to obtain a theoretical concentration of 10 µg/mL.
-
Scan the resulting solution in the UV-Vis spectrophotometer from 200-400 nm.
-
Data Presentation and Analysis
The quantitative data from the forced degradation studies should be summarized to assess the stability of this compound under different stress conditions.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration (hours) | Temperature (°C) | % this compound Remaining | Observations (e.g., Color Change, λmax Shift) |
| Control | - | Room Temp | 100% | No change |
| 0.1 M HCl | 8 | 60 | Data to be filled | Data to be filled |
| 0.1 M NaOH | 8 | 60 | Data to be filled | Data to be filled |
| 3% H₂O₂ | 24 | Room Temp | Data to be filled | Data to be filled |
| Thermal | 48 | 80 | Data to be filled | Data to be filled |
| Photolytic (UV) | 24 | Room Temp | Data to be filled | Data to be filled |
Note: The percentage of this compound remaining is calculated by comparing the absorbance of the stressed sample at the λmax of the unstressed drug with the absorbance of the control sample.
Table 2: Method Validation Parameters
| Parameter | Specification | Result |
| Linearity Range (µg/mL) | Correlation coefficient (r²) > 0.999 | Data to be filled |
| Precision (%RSD) | < 2% | Data to be filled |
| Accuracy (% Recovery) | 98-102% | Data to be filled |
| Limit of Detection (LOD) | - | Data to be filled |
| Limit of Quantification (LOQ) | - | Data to be filled |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the spectrophotometric stability analysis of this compound.
Troubleshooting & Optimization
Sancycline Solubility in Aqueous Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the challenges associated with the aqueous solubility of Sancycline (B610677). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a semisynthetic tetracycline (B611298) antibiotic.[1] Like many tetracycline derivatives, it has limited solubility in aqueous solutions, which can pose significant challenges during in vitro and in vivo experiments, formulation development, and other research applications. Understanding and overcoming these solubility issues is critical for obtaining accurate and reproducible results.
Q2: What are the key factors influencing the aqueous solubility of this compound?
The aqueous solubility of this compound is primarily influenced by:
-
pH: As a molecule with multiple ionizable groups, this compound's charge and, consequently, its solubility are highly dependent on the pH of the solution.
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.[2][3]
-
Salt Form: this compound is available as a free base and as a hydrochloride (HCl) salt. The salt form is generally more water-soluble than the free base.
-
Presence of Co-solvents: The addition of organic co-solvents can significantly impact solubility.
-
Ionic Strength: The concentration of ions in the solution can affect the solubility of this compound.
Q3: How does pH affect the solubility of this compound?
This compound, like other tetracyclines, is an amphoteric molecule, meaning it has both acidic and basic functional groups. The ionization state of these groups changes with pH, which in turn affects the molecule's overall charge and its interaction with water molecules.
Based on the pKa values of the structurally similar 4-dedimethylamino this compound (pKa1 ≈ 5.6 and pKa2 ≈ 8.4), we can infer the ionization states of this compound at different pH ranges.[4]
-
Acidic pH (below pKa1): The molecule is predominantly in a cationic (positively charged) form, which generally leads to higher aqueous solubility.
-
Near-neutral pH (between pKa1 and pKa2): The molecule exists primarily as a zwitterion (neutral overall charge), which often results in lower aqueous solubility.
-
Alkaline pH (above pKa2): The molecule is in an anionic (negatively charged) form, which can also lead to increased solubility.
Therefore, adjusting the pH of the aqueous buffer is a critical step in dissolving this compound.
Troubleshooting Guide
Issue: this compound powder is not dissolving in my aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH | Adjust the pH of the buffer. For this compound hydrochloride, starting with a slightly acidic pH (e.g., pH 4-5) is often a good starting point. Avoid neutral pH where solubility is expected to be at its minimum. |
| Low Temperature | Gently warm the solution in a water bath (e.g., to 37°C).[5] Avoid excessive heat, as it can lead to degradation of the antibiotic. |
| Insufficient Mixing | Ensure vigorous mixing using a vortex or sonication to aid in the dissolution process. |
| Concentration Exceeds Solubility Limit | The desired concentration may be too high for a purely aqueous system. Consider preparing a more dilute solution or using a co-solvent. |
Issue: My this compound solution is cloudy or has formed a precipitate after initial dissolution.
| Potential Cause | Troubleshooting Steps |
| pH Shift | Verify the pH of the final solution. The addition of the this compound salt itself can alter the pH of an unbuffered or weakly buffered solution. Re-adjust the pH if necessary. |
| Temperature Change | If the solution was heated to dissolve the compound, precipitation can occur upon cooling. Try to maintain the working temperature or prepare a fresh solution before each experiment. |
| Degradation | Tetracyclines can be unstable in certain aqueous conditions (e.g., high pH, exposure to light) and degradation products may be less soluble. Prepare fresh solutions and protect them from light. |
| Common Ion Effect | In highly concentrated buffer solutions, the common ion effect can sometimes reduce the solubility of salts. If possible, try using a lower concentration buffer. |
Quantitative Data Summary
The following table summarizes the available solubility data for this compound and its hydrochloride salt. Direct quantitative data for this compound in purely aqueous buffers is limited in the literature; therefore, data from related tetracyclines and in co-solvent systems are provided for reference.
| Compound | Solvent | Temperature | Solubility |
| This compound | 1,4-Dioxane | 318.15 K (45°C) | 3.364 x 10⁻³ (mole fraction) |
| This compound | Methanol | 318.15 K (45°C) | > Ethyl Acetate (B1210297) |
| This compound | Ethanol | 318.15 K (45°C) | > Acetonitrile |
| This compound | Cyclohexane | 318.15 K (45°C) | 8.979 x 10⁻⁵ (mole fraction) |
| This compound Hydrochloride | DMSO:PBS (pH 7.2) (1:5) | Not Specified | 0.15 mg/mL |
| This compound Hydrochloride | DMF | Not Specified | 20 mg/mL |
| This compound Hydrochloride | DMSO | Not Specified | 20 mg/mL |
| This compound Hydrochloride | Ethanol | Not Specified | 5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Stock Solution in an Aqueous Buffer
This protocol provides a general procedure for preparing a stock solution of this compound hydrochloride in an aqueous buffer. The final concentration and pH may need to be optimized for your specific experimental needs.
Materials:
-
This compound hydrochloride powder
-
Sterile, purified water
-
Appropriate buffer components (e.g., for a citrate (B86180) or acetate buffer)
-
HCl and NaOH solutions (e.g., 0.1 M) for pH adjustment
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
pH meter
-
Sterile filter (0.22 µm)
Procedure:
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., 10 mM citrate buffer) at a pH that is expected to enhance this compound solubility (e.g., pH 4.5).
-
Weighing this compound HCl: Accurately weigh the required amount of this compound hydrochloride powder in a sterile conical tube.
-
Initial Dissolution: Add a small volume of the prepared buffer to the this compound HCl powder.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes. If the powder does not fully dissolve, sonication in a water bath for 5-10 minutes can be attempted.
-
pH Adjustment: Check the pH of the solution. If necessary, adjust the pH to the target value using small additions of HCl or NaOH while continuously monitoring the pH.
-
Final Volume: Once the this compound HCl is fully dissolved, add the remaining buffer to reach the final desired volume and concentration.
-
Sterilization: If required for your application, sterile-filter the solution using a 0.22 µm syringe filter.
-
Storage: Store the stock solution protected from light, preferably in small aliquots at -20°C to avoid repeated freeze-thaw cycles. For short-term storage (a few days), 2-8°C may be appropriate, but stability should be verified.
Protocol 2: Shake-Flask Method for Determining Aqueous Solubility
This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound powder
-
Aqueous buffers at various pH values (e.g., pH 2, 4.5, 6.8, 8)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the desired aqueous buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: After shaking, let the vials stand to allow the undissolved solid to settle. Centrifuge the samples at a high speed to pellet any remaining suspended solids.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Dilution: Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Solubility Calculation: Calculate the solubility of this compound in the buffer by taking into account the dilution factor.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: this compound's ionization state varies with pH.
References
- 1. schd-shimadzu.com [schd-shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric determination of acidity constants of 4-dedimethylamino this compound (Col-3), a new antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preventing Sancycline degradation in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Sancycline in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in experimental buffers?
A1: this compound, like other tetracycline (B611298) antibiotics, is susceptible to degradation influenced by several factors. The most critical are:
-
pH: this compound is more stable in slightly acidic conditions and degrades rapidly in alkaline solutions.[1][2]
-
Temperature: Elevated temperatures significantly accelerate the rate of degradation.[3]
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.[2][4]
-
Buffer Composition: The type and concentration of the buffer components can catalyze degradation.[5][6]
-
Metal Ions: The presence of certain metal ions can either catalyze or in some cases, inhibit degradation.
Q2: What is the optimal pH range for maintaining this compound stability in solution?
A2: Based on data for tetracycline antibiotics, this compound is most stable in a slightly acidic pH range, typically between pH 4 and 5.5.[3] Stability decreases significantly as the pH becomes neutral and alkaline.
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions, typically prepared in a solvent like DMSO, should be stored at -20°C or -80°C for long-term stability.[7] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[7] Stock solutions should also be protected from light.
Q4: Can the type of buffer I use affect this compound stability?
A4: Yes, the buffer system can influence the stability of this compound. Studies on other tetracyclines have shown that buffer components, such as those in phosphate (B84403) and borate (B1201080) buffers, can catalyze hydrolysis.[5][6] When possible, using a buffer known to have minimal catalytic effects or using the lowest effective buffer concentration is advisable.
Q5: Are there any specific additives I should be aware of that can affect this compound's stability?
A5: Yes, metal ions can significantly impact this compound stability. Divalent cations like Cu²⁺ can catalyze oxidation, especially under basic conditions. Conversely, chelating agents like EDTA can help prevent metal-catalyzed degradation. It is important to be aware of the metal ion content in your buffer components and experimental system.
Troubleshooting Guides
Problem: I'm observing a loss of this compound activity in my experiments.
| Possible Cause | Troubleshooting Steps |
| pH of the buffer is too high. | Measure the pH of your experimental buffer. If it is neutral or alkaline, consider adjusting to a more acidic pH (ideally between 4 and 5.5) if your experimental design allows. |
| Degradation due to high temperature. | If your experiment involves incubation at elevated temperatures (e.g., 37°C), minimize the incubation time as much as possible. Prepare fresh this compound working solutions immediately before use. |
| Photodegradation. | Protect all this compound-containing solutions from light by using amber tubes or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental setup. |
| Buffer-catalyzed degradation. | If you suspect the buffer is contributing to degradation, try reducing the buffer concentration. Alternatively, if your experiment permits, test a different buffer system (e.g., acetate (B1210297) instead of phosphate). |
| Contamination with metal ions. | If metal ion contamination is suspected, consider using high-purity, metal-free reagents and water to prepare your buffers. The addition of a chelating agent like EDTA to the buffer may also help. |
| Improper stock solution storage. | Ensure your this compound stock solutions are stored at -20°C or -80°C in small, single-use aliquots and are protected from light. Avoid repeated freeze-thaw cycles. |
Quantitative Data on Tetracycline Stability
The following tables summarize the stability of tetracycline antibiotics under various conditions. This data can be used as a general guide for this compound, as specific quantitative data for this compound is limited.
Table 1: Effect of pH on Tetracycline Stability
| pH | Stability | Reference |
| < 4 | Moderate | [3] |
| 4 - 5.5 | High | [3] |
| 6 - 7 | Moderate to Low | [1] |
| > 7 | Low (rapid degradation) | [1][2] |
Table 2: Effect of Temperature on Tetracycline Stability
| Temperature | Stability | Reference |
| -20°C / -80°C (in DMSO) | High (long-term) | [7] |
| 4°C | Moderate (short-term) | |
| Room Temperature (20-25°C) | Low (degradation can occur over hours to days) | [3] |
| 37°C | Very Low (significant degradation expected) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent and Equipment:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-blocking microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Under sterile conditions and protected from direct light, accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-blocking microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Basic Stability Assessment of this compound in an Experimental Buffer
-
Reagents and Equipment:
-
This compound stock solution (prepared as in Protocol 1)
-
Experimental buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Incubator or water bath set to the experimental temperature (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase HPLC column
-
-
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at a known concentration (e.g., 10 µg/mL).
-
Immediately after preparation (Time 0), inject an aliquot of the working solution into the HPLC system to obtain a baseline reading of the this compound peak area.
-
Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and inject them into the HPLC system.
-
Quantify the peak area of this compound at each time point and compare it to the Time 0 peak area to determine the percentage of this compound remaining.
-
HPLC Method (Example):
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL (Note: This is a general method and may require optimization for your specific system and to resolve degradation products.)
-
-
Visualizations
Caption: Factors contributing to this compound degradation.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Key measures to prevent this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Determination of the stability of tetracycline suspensions by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of tetracycline and sulfathiazole individually and in mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting Sancycline MIC assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sancycline in Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a semisynthetic tetracycline (B611298) antibiotic.[1] Its mechanism of action involves inhibiting bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit. This binding blocks the entry of aminoacyl-tRNA into the A site of the ribosome, which ultimately prevents the elongation of the peptide chain and leads to a bacteriostatic effect.
Q2: Which growth medium is recommended for this compound MIC testing?
A2: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for routine antimicrobial susceptibility testing, including for tetracyclines. It is important to use cation-adjusted media because the concentration of divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) can significantly affect the activity of tetracyclines and thus the MIC values.[2]
Q3: What is the appropriate inoculum density for a this compound MIC assay?
A3: The recommended final inoculum density for a standard broth microdilution MIC assay is approximately 5 x 10⁵ Colony Forming Units per milliliter (CFU/mL).[3][4] An inoculum that is too high can lead to falsely elevated MIC values, while an inoculum that is too low may result in falsely low MICs.
Q4: How should this compound stock solutions be prepared and stored?
A4: this compound powder should be dissolved in a suitable solvent, as specified by the manufacturer, to create a high-concentration stock solution. For many tetracyclines, a common solvent is sterile deionized water or a small amount of acid or base depending on the salt form. Stock solutions should be sterilized, for example by filtration, aliquoted, and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The stability of the stock solution under these conditions should be verified.
Q5: How are MIC results for this compound interpreted?
A5: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism after a specified incubation period (typically 18-24 hours). The result is reported in µg/mL. This value is then compared to established clinical breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).
Troubleshooting Guide
This guide addresses common issues encountered during this compound MIC assays.
| Problem | Potential Cause(s) | Recommended Action(s) |
| High MIC Variability Between Replicates/Experiments | 1. Inconsistent inoculum preparation. 2. Variation in cation concentration of the Mueller-Hinton broth. 3. Degradation of this compound stock solution. 4. Pipetting errors during serial dilutions. | 1. Standardize the inoculum preparation method. Use a spectrophotometer or a McFarland standard to ensure consistent turbidity. Perform colony counts to verify the CFU/mL. 2. Use cation-adjusted Mueller-Hinton Broth from a reputable supplier. Ensure the lot is consistent between experiments. 3. Prepare fresh this compound stock solutions regularly. Aliquot and store properly to avoid repeated freeze-thaw cycles. 4. Calibrate pipettes regularly. Use fresh tips for each dilution step to prevent carryover. |
| No Growth in Positive Control Wells | 1. Inoculum was not viable or was not added to the wells. 2. Contamination of the growth medium with an inhibitory substance. | 1. Verify the viability of the bacterial culture by plating on appropriate agar. Ensure the inoculum is added to the positive control wells. 2. Use a fresh, pre-tested lot of Mueller-Hinton broth. |
| Growth in Negative Control (Sterility) Wells | 1. Contamination of the growth medium, this compound stock, or diluent. 2. Contamination during plate preparation. | 1. Use sterile techniques for all procedures. Check the sterility of all reagents before use. 2. Prepare plates in a sterile environment (e.g., a biological safety cabinet). |
| Skipped Wells (Growth at Higher Concentrations, No Growth at Lower Concentrations) | 1. Contamination of a single well with a resistant organism. 2. Pipetting error leading to the omission of the drug in a well. 3. The "Eagle effect," a paradoxical phenomenon where some bacteria show decreased susceptibility at very high antibiotic concentrations, though this is less common with tetracyclines. | 1. Repeat the assay with careful aseptic technique. 2. Review and standardize the pipetting technique for serial dilutions. 3. If consistently observed, consider the possibility of a paradoxical effect and investigate further. |
| Faint or Trailing Growth at the MIC Endpoint | 1. The bacteriostatic nature of this compound may not result in a sharp cutoff between growth and no growth. 2. The inoculum density was too high. | 1. Read the MIC at the lowest concentration that shows a significant reduction in growth compared to the positive control. This is often defined as the concentration that inhibits ~80% of growth. 2. Ensure the inoculum is prepared to the correct density. |
Data Presentation
Table 1: Representative MIC Ranges of Tetracycline-Class Antibiotics Against Common Bacterial Pathogens
Note: The following data is illustrative and based on published MIC values for tetracycline and other tetracycline-class antibiotics. Specific MIC ranges for this compound may vary and should be determined experimentally.
| Bacterial Species | Tetracycline MIC Range (µg/mL) | Omadacycline MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.25 - 2 | 0.12 - 0.5 |
| Staphylococcus aureus (MRSA) | 0.5 - >128 | 0.12 - 1 |
| Streptococcus pneumoniae | ≤0.06 - 16 | 0.03 - 0.25 |
| Enterococcus faecalis | 0.25 - 8 | 0.12 - 0.5 |
| Escherichia coli | 0.5 - >64 | 0.5 - 4 |
| Haemophilus influenzae | 0.25 - 4 | 0.25 - 2 |
Experimental Protocols
Detailed Methodology for Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of this compound Stock Solution: a. Calculate the amount of this compound powder needed to prepare a stock solution of 1280 µg/mL, accounting for the potency of the powder provided by the manufacturer. b. Dissolve the powder in the appropriate sterile solvent (e.g., sterile deionized water). c. Sterilize the stock solution by filtering through a 0.22 µm syringe filter. d. Aliquot the stock solution into sterile, single-use vials and store at -80°C.
2. Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or Mueller-Hinton broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Within 15 minutes of preparation, dilute the standardized suspension 1:150 in Mueller-Hinton broth to achieve a concentration of approximately 1 x 10⁶ CFU/mL.
3. Preparation of the MIC Plate (96-well plate): a. Add 100 µL of sterile Mueller-Hinton broth to all wells of a 96-well microtiter plate. b. Add 100 µL of the 1280 µg/mL this compound stock solution to the first column of wells. This will result in a concentration of 640 µg/mL after mixing. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions. d. The final volume in each well should be 100 µL. One column should be left without antibiotic to serve as a positive growth control, and one well should contain only sterile broth as a negative control.
4. Inoculation of the MIC Plate: a. Add 10 µL of the diluted bacterial suspension (1 x 10⁶ CFU/mL) to each well (except the negative control well). This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL and a final volume of 110 µL in each well. The antibiotic concentrations will be halved to their final desired concentrations (e.g., the first well will be 64 µg/mL).
5. Incubation: a. Cover the plate with a lid or an adhesive seal to prevent evaporation. b. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
6. Reading the MIC: a. Place the microtiter plate on a reading device or view it from the bottom using a mirror. b. The MIC is the lowest concentration of this compound that shows no visible growth. A small, faint button of cells at the bottom of the well should be disregarded.
Mandatory Visualization
Caption: Troubleshooting workflow for variable this compound MIC assay results.
References
- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 2. Effect of Divalent Cation Concentrations on the Antibiotic Susceptibilities of Nonfermenters Other than Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. rr-asia.woah.org [rr-asia.woah.org]
Technical Support Center: Optimizing Sancycline Concentration for Antibacterial Assays
Welcome to the technical support center for Sancycline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for antibacterial assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a semi-synthetic tetracycline (B611298) antibiotic. Its mechanism of action involves the inhibition of protein synthesis in bacteria.[1] It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This blockage effectively halts the elongation of the peptide chain, leading to a bacteriostatic effect.
Q2: What is the recommended starting concentration range for this compound in in-vitro experiments?
A2: For initial susceptibility testing, a broad concentration range is recommended to determine the Minimum Inhibitory Concentration (MIC). A typical starting range would be from 0.06 µg/mL to 64 µg/mL. The optimal concentration is highly dependent on the bacterial species and strain being tested.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in water but soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO. For example, a 10 mg/mL stock solution can be prepared and then further diluted in the desired culture medium to achieve the final test concentrations. Ensure the final DMSO concentration in the assay is not inhibitory to the test organism (typically ≤1%). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: How do I interpret the Minimum Inhibitory Concentration (MIC) results for this compound?
A4: The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation. For bacteriostatic antibiotics like this compound, you may observe a fine precipitate or haze at the bottom of the well in a broth microdilution assay. This should be disregarded, and the MIC should be read as the lowest concentration at which there is a significant inhibition of growth compared to the positive control.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent MIC results between replicates or experiments. | 1. Inaccurate inoculum density: The number of bacteria at the start of the assay can significantly impact the MIC value. 2. This compound degradation: Tetracyclines can be unstable in certain culture media, especially over extended incubation times. Mueller-Hinton broth, for instance, has been shown to lead to the degradation of some tetracyclines. 3. Pipetting errors: Inaccurate serial dilutions can lead to significant variations in the final concentrations. | 1. Standardize your inoculum: Ensure your bacterial suspension is standardized to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then diluted to the final desired concentration for the assay. 2. Use fresh media and check for stability: Prepare fresh culture media for each experiment. If you suspect degradation, you can perform a time-kill assay to assess the stability of this compound under your experimental conditions. Consider using a different broth if instability is confirmed. 3. Verify pipetting accuracy: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate serial dilutions. |
| No inhibition of bacterial growth even at high this compound concentrations. | 1. Bacterial resistance: The tested strain may be resistant to tetracyclines. 2. Inactive this compound: The this compound stock solution may have degraded due to improper storage or handling. | 1. Confirm bacterial identity and expected susceptibility: Verify the identity of your bacterial strain and check the literature for known resistance mechanisms to tetracyclines. 2. Prepare a fresh stock solution: Prepare a new stock solution of this compound from a reliable source and store it properly in aliquots at -20°C or below. |
| Precipitation of this compound in the culture medium. | Low solubility: this compound has low solubility in aqueous solutions. The concentration used may have exceeded its solubility limit in the culture medium. | Check the final solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is sufficient to maintain its solubility at the tested concentrations. If precipitation persists, consider preparing a lower concentration stock solution. |
This compound MIC Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive and Gram-negative bacteria. Please note that MIC values can vary between different strains of the same species.
| Bacterial Species | Strain Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | Tetracycline-Resistant | 0.06 - 1 | Not Reported | Not Reported |
| Escherichia coli | Tetracycline-Resistant | 0.06 - 1 | Not Reported | Not Reported |
| Enterococcus faecalis | Tetracycline-Resistant | 0.06 - 1 | Not Reported | Not Reported |
| Anaerobic Bacteria (339 strains) | Mixed | Not Reported | Not Reported | 1 |
Note: Data for a wider range of bacterial species for this compound is limited in publicly available literature. The provided data is based on available sources. For comparison, other tetracyclines like tetracycline itself show MICs for E. coli ranging from 1 to >128 µg/mL.[2] It is always recommended to determine the MIC for your specific strain of interest in your laboratory.
Experimental Protocols
Protocol: Broth Microdilution Assay for this compound MIC Determination
This protocol is adapted from standard broth microdilution methods for determining the MIC of tetracycline-class antibiotics.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
Sterile pipette tips and reservoirs
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 1.28 mg/mL (or a suitable high concentration) stock solution of this compound in 100% DMSO.
-
Vortex until the powder is completely dissolved.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in single-use aliquots at -20°C or -80°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, pick a few colonies of the test bacterium and suspend them in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Prepare an intermediate dilution of the this compound stock solution in MHB. For a starting concentration of 64 µg/mL, add a calculated amount of the stock solution to MHB.
-
Add 200 µL of this starting this compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC determination.
References
Sancycline In Vitro Experiments: Technical Support Center
Welcome to the technical support center for Sancycline in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and pitfalls encountered when working with this semisynthetic tetracycline (B611298) antibiotic. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a protein synthesis inhibitor. It functions by reversibly binding to the 30S ribosomal subunit in bacteria. This binding action blocks the entry of aminoacyl-tRNA into the A site of the ribosome, thereby preventing the elongation of the peptide chain and halting protein synthesis.[1] Its mode of action is similar to other tetracycline antibiotics.
Q2: What is the recommended solvent and storage for this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 80 mg/mL (193.05 mM), with sonication recommended for complete dissolution.[1] It is sparingly soluble in water and methanol. For long-term storage, stock solutions in an appropriate solvent can be stored at -20°C for up to one year or -80°C for up to two years.
Q3: Is this compound cytotoxic to mammalian cells?
Yes, like other tetracyclines, this compound can exhibit cytotoxicity at high concentrations. The cytotoxic potential can vary significantly between different cell lines and experimental conditions. It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line to identify the appropriate concentration range for your experiments. One study noted that certain tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages.[2]
Q4: Can this compound interfere with my experimental readouts?
Yes, this compound, being a yellow-pigmented compound, can interfere with colorimetric and fluorometric assays, such as MTT or resazurin-based cytotoxicity assays, by contributing to the absorbance or fluorescence readings. It is essential to include proper controls, such as wells with this compound in media alone (no cells), to correct for this potential interference.
Troubleshooting Guides
Problem 1: Inconsistent or No Effect of this compound in Bacterial Cultures
Possible Causes:
-
Degradation of this compound: this compound solutions may degrade over time, especially if not stored properly or subjected to repeated freeze-thaw cycles. The stability of tetracyclines in solution can also be affected by pH and exposure to light.
-
Chelation with Divalent Cations: Tetracyclines, including this compound, are known to chelate divalent cations such as Ca2+ and Mg2+ present in the culture medium.[3][4][5][6] This chelation can reduce the effective concentration and bioavailability of the antibiotic.
-
Bacterial Resistance: The bacterial strain you are using may have acquired resistance to tetracyclines. Resistance mechanisms can include efflux pumps that actively remove the drug from the cell or ribosomal protection proteins.
-
Incorrect Concentration: Errors in the preparation of stock solutions or dilutions can lead to a final concentration that is too low to elicit an effect.
Solutions:
-
Freshly Prepare Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Use Cation-Adjusted Media: If chelation is suspected, consider using a culture medium with a defined and potentially lower concentration of divalent cations.
-
Verify Bacterial Susceptibility: Confirm the susceptibility of your bacterial strain to this compound using a standard method like determining the Minimum Inhibitory Concentration (MIC).
-
Confirm Stock Concentration: If possible, verify the concentration of your stock solution using spectrophotometry.
Problem 2: Unexpected Cytotoxicity or Off-Target Effects in Mammalian Cell Cultures
Possible Causes:
-
Phototoxicity: Tetracyclines can be phototoxic, meaning they become toxic to cells upon exposure to light, particularly UVA.[7][8] Standard laboratory lighting can be sufficient to induce this effect.
-
Mitochondrial Toxicity: Tetracyclines can inhibit mitochondrial protein synthesis in eukaryotic cells due to the similarity between mitochondrial and bacterial ribosomes. This can lead to mitochondrial dysfunction, altered metabolism, and reduced cell proliferation.
-
High Concentration: The concentration of this compound used may be above the cytotoxic threshold for your specific cell line.
Solutions:
-
Protect from Light: Protect your cell cultures from direct light exposure after the addition of this compound by covering the plates with aluminum foil or working in a darkened room.
-
Assess Mitochondrial Function: If your experimental results could be confounded by metabolic changes, consider performing a mitochondrial function assay to assess the impact of this compound at your working concentration.
-
Perform a Dose-Response Curve: Determine the IC50 of this compound in your cell line to establish a non-toxic working concentration range.
Problem 3: Issues with Tetracycline-Inducible (Tet-On/Tet-Off) Systems
Possible Causes:
-
Leaky Expression: In Tet-On systems, you may observe expression of your gene of interest even without the addition of the inducer (e.g., doxycycline (B596269), a tetracycline analog). This can be due to the intrinsic activity of the promoter in the response plasmid.[9]
-
Low Induction: The level of gene expression after induction may be lower than expected.
-
Cytotoxicity of the Inducer: High concentrations of the tetracycline inducer can be toxic to some cell lines.
Solutions:
-
Optimize Inducer Concentration: Titrate the concentration of the inducer (e.g., doxycycline) to find the optimal balance between maximal induction and minimal cytotoxicity.
-
Use a Tighter Promoter System: Consider using a Tet-inducible system with a promoter engineered for lower basal expression.
-
Screen Clones: If you have generated stable cell lines, screen multiple clones to find one with the best combination of low leaky expression and high inducibility.
-
Replenish the Inducer: The half-life of inducers like doxycycline in cell culture medium is approximately 24 hours. For long-term experiments, replenish the medium with fresh inducer every 48 hours.[10]
Data Presentation
Table 1: In Vitro Antibacterial Activity of this compound (MIC Values)
| Bacterial Strain | Resistance Profile | MIC Range (µg/mL) |
| Anaerobic Bacteria (339 strains) | Not specified | Average MIC90 = 1 |
| Escherichia coli | Tetracycline-Resistant | 0.06 - 1 |
| Staphylococcus aureus | Tetracycline-Resistant | 0.06 - 1 |
| Enterococcus faecalis | Tetracycline-Resistant | 0.06 - 1 |
Data sourced from Cayman Chemical product information sheet.[11]
Experimental Protocols
Protocol 1: Assessment of this compound Phototoxicity using Neutral Red Uptake Assay
This protocol is adapted from the OECD Guideline for the Testing of Chemicals, No. 432.[7][8]
Materials:
-
BALB/c 3T3 fibroblasts
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Neutral Red solution
-
Neutral Red destain solution (e.g., 1% acetic acid, 50% ethanol (B145695) in water)
-
UVA light source with a filter to block UVB and UVC
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 3T3 cells into two 96-well plates at a density that will not reach confluency within 24 hours. Incubate overnight.
-
Treatment: Prepare a series of this compound dilutions in complete culture medium. Remove the medium from the cells and add the this compound dilutions to both plates. Include vehicle controls (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for 1 hour at 37°C.
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). Keep the second plate in the dark at room temperature for the same duration.
-
Post-Incubation: Wash the cells with PBS and add fresh culture medium. Incubate both plates for another 24 hours.
-
Neutral Red Uptake: Replace the medium with a medium containing Neutral Red and incubate for 3 hours.
-
Destaining: Wash the cells with PBS and add the destain solution. Shake the plates for 10 minutes.
-
Measurement: Read the absorbance at 540 nm.
-
Analysis: Calculate the cell viability for each concentration in both the irradiated and non-irradiated plates. Determine the IC50 values for both conditions. A significant decrease in the IC50 value in the irradiated plate compared to the non-irradiated plate indicates phototoxicity.
Protocol 2: Evaluation of this compound's Effect on Mitochondrial Oxygen Consumption
This protocol provides a general workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer or similar technology.[12][13][14][15][16][17]
Materials:
-
Mammalian cell line of interest
-
Seahorse XF cell culture microplate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density. Incubate overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound for the desired duration (e.g., 24 hours). Include vehicle controls.
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the plate at 37°C in a non-CO2 incubator.
-
Instrument Setup: Hydrate the sensor cartridge and load the mitochondrial stress test compounds into the appropriate ports. Calibrate the Seahorse XF Analyzer.
-
Measurement: Place the cell culture plate into the analyzer and initiate the protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of oligomycin, FCCP, and rotenone/antimycin A.
-
Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare the profiles of this compound-treated cells to the vehicle controls.
Mandatory Visualizations
Caption: Mechanism of action of this compound in bacteria.
Caption: Workflow for assessing this compound phototoxicity.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound | Semisynthetic Tetracycline | TargetMol [targetmol.com]
- 2. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbcp.com [ijbcp.com]
- 4. ijbcp.com [ijbcp.com]
- 5. Iron-Chelating Activity of Tetracyclines and Its Impact on the Susceptibility of Actinobacillus actinomycetemcomitans to These Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jptcp.com [jptcp.com]
- 7. iivs.org [iivs.org]
- 8. Development of a modified 3T3 Neutral Red Uptake Phototoxicity Test protocol for evaluation of poorly water-soluble substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. takarabio.com [takarabio.com]
- 11. caymanchem.com [caymanchem.com]
- 12. protocols.io [protocols.io]
- 13. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 14. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mitochondria.cs.ucl.ac.uk [mitochondria.cs.ucl.ac.uk]
- 16. agilent.com [agilent.com]
- 17. abcam.com [abcam.com]
How to avoid Sancycline precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Sancycline precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a semi-synthetic tetracycline (B611298) antibiotic.[1][2] In cell culture, it is primarily used for its antibacterial properties to prevent or eliminate contamination. Like other tetracyclines, it inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit.[2]
Q2: I am observing a precipitate in my culture medium after adding this compound. What is the likely cause?
Precipitation of this compound in culture media can be attributed to several factors:
-
Exceeding Solubility Limit: The concentration of this compound in your culture medium may have surpassed its solubility limit. This compound has limited solubility in aqueous solutions.
-
Improper Stock Solution Preparation: If the initial stock solution in an organic solvent like DMSO is not fully dissolved, the compound can precipitate when diluted into the aqueous culture medium.
-
pH Shifts: The pH of the culture medium is critical for maintaining the solubility of many compounds. Cellular metabolism can lead to a decrease in the pH of the medium over time, which can affect this compound's stability and solubility.
-
Temperature Fluctuations: Moving media between different temperatures (e.g., from cold storage to a 37°C incubator) can alter the solubility of its components, including this compound, potentially causing precipitation. Repeated freeze-thaw cycles of stock solutions should also be avoided.
-
Interaction with Media Components: Culture media are complex mixtures containing salts, amino acids, vitamins, and other components. This compound may interact with some of these components, such as divalent cations (e.g., Ca²⁺, Mg²⁺), forming insoluble complexes.[3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][4] It is crucial to ensure the final concentration of DMSO in the cell culture medium remains low (typically below 0.5%, and ideally at or below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How should I prepare and store this compound stock solutions to prevent precipitation?
To prepare a stable this compound stock solution, follow these steps:
-
Dissolution: Dissolve the this compound powder in 100% sterile DMSO to a high concentration (e.g., 10 mM).[2] Ensure complete dissolution by vortexing. Gentle warming to 37°C may aid dissolution.
-
Sterilization: Stock solutions prepared in 100% DMSO are generally considered self-sterilizing. However, if desired, the solution can be sterilized by filtration through a 0.22 µm DMSO-compatible filter (e.g., PTFE).
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile tubes. This is critical to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[2]
Troubleshooting Guide for this compound Precipitation
If you encounter this compound precipitation, follow this step-by-step guide to identify and resolve the issue.
Step 1: Visually Inspect the Stock Solution
-
Observation: Before adding to your culture medium, carefully inspect your this compound stock solution. Is it clear, or is there any visible precipitate?
-
Action: If the stock solution shows precipitation, try to redissolve it by warming the tube to 37°C and vortexing. If the precipitate does not dissolve, it is best to prepare a fresh stock solution.
Step 2: Review the Final Concentration in Culture Medium
-
Observation: Calculate the final concentration of this compound in your culture medium.
-
Action: If the concentration is high, consider performing a dose-response experiment to determine the lowest effective concentration for your application. This will reduce the risk of exceeding the solubility limit.
Step 3: Optimize the Dilution Method
-
Observation: How are you diluting the this compound stock solution into the culture medium? Direct addition of a small volume of concentrated stock into a large volume of medium can cause localized high concentrations and immediate precipitation.
-
Action: Pre-warm the culture medium to 37°C. Add the this compound stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and uniform mixing.
Step 4: Evaluate the Culture Medium Conditions
-
Observation: Check the pH of your culture medium. Is it within the optimal range for your cells (typically pH 7.2-7.4)?[5]
-
Action: If the pH is acidic, adjust it using sterile sodium bicarbonate or HEPES buffer. Be aware that cellular metabolism will acidify the medium over time, so regular media changes are important. Also, ensure your incubator's CO₂ level is correctly calibrated, as it plays a crucial role in maintaining the pH of bicarbonate-buffered media.[5]
Step 5: Consider Media Components
-
Observation: Are you using a complex or serum-free medium with high concentrations of salts or other supplements?
-
Action: If you suspect an interaction with media components, you can perform a simple test by adding this compound to the basal medium without supplements to see if precipitation still occurs.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | 3 mg/mL | Dimethyl sulfoxide |
| DMF | 0.3 mg/mL | Dimethylformamide |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 1:1 mixture of Dimethyl sulfoxide and Phosphate-Buffered Saline |
Data sourced from publicly available information.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 414.41 g/mol )
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath at 37°C (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of stock solution, weigh out 4.14 mg of this compound.
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. If necessary, briefly warm the tube in a 37°C water bath to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Experimental Determination of this compound Solubility in Culture Medium
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Incubator at 37°C
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your culture medium. For example, create final concentrations ranging from 1 µM to 100 µM. Keep the final DMSO concentration consistent and low across all samples (e.g., 0.1%).
-
Include a control sample of culture medium with the same final concentration of DMSO but without this compound.
-
Incubate the tubes at 37°C for a period that mimics your experimental conditions (e.g., 24, 48, 72 hours).
-
After incubation, visually inspect each tube for any signs of precipitation.
-
To quantify any potential precipitate, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength where this compound absorbs (e.g., 350 nm). A decrease in absorbance compared to a freshly prepared solution of the same concentration indicates precipitation.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in culture media.
Caption: this compound's inhibitory effect on bacterial protein synthesis.
References
Sancycline Technical Support Center: Optimizing Incubation Time
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time for Sancycline treatment in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a semisynthetic tetracycline (B611298) antibiotic.[1][2] Its mechanism of action involves inhibiting protein synthesis in bacteria by reversibly binding to the 30S ribosomal subunit.[1][3][4][5][6] This binding blocks the entry of aminoacyl-tRNA into the A site of the ribosome, which effectively halts the elongation of the polypeptide chain and results in a bacteriostatic effect, inhibiting bacterial growth.[3][4][5][6]
Q2: What is a recommended starting point for this compound incubation time in a new experiment?
A2: For a new experiment, it is advisable to start with a time-course experiment. Based on general protocols for antibiotics in cell-based assays, a broad range of time points such as 6, 12, 24, 48, and 72 hours should be tested. The optimal time will depend on the specific cell line, the concentration of this compound used, and the biological endpoint being measured.
Q3: What factors can influence the optimal incubation time for this compound?
A3: Several factors can influence the optimal incubation time for this compound, including:
-
Cell type: Different cell lines have varying metabolic rates and doubling times, which can affect their response to this compound.
-
This compound concentration: Higher concentrations may produce effects at earlier time points, while lower concentrations may require longer incubation.
-
Experimental endpoint: The time required to observe changes in protein expression will be different from the time needed to detect effects on cell viability or apoptosis.
-
This compound stability: this compound, like other tetracyclines, can degrade in solution over time.[7][8] Factors such as pH, temperature, and light exposure can affect its stability.[7]
Q4: What are the potential consequences of suboptimal incubation times?
A4:
-
Too short: An incubation time that is too short may not allow for sufficient drug uptake and target engagement, leading to an underestimation of this compound's efficacy (false negative).
-
Too long: Conversely, an overly long incubation period can lead to secondary effects not directly related to the primary mechanism of action, such as nutrient depletion in the culture medium or degradation of this compound, which can confound the results.[9]
Experimental Protocols
Determining Optimal Incubation Time Using a Cell Viability Assay
This protocol describes a general method to determine the optimal incubation time for this compound treatment using a common cell viability assay, such as an MTS or MTT assay.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase throughout the experiment. Incubate overnight to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common concentration range to start with for tetracycline antibiotics is 0.1 to 100 µM. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Replace the medium in the wells with the prepared this compound dilutions and the vehicle control. Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, 72 hours).
-
Cell Viability Measurement: At the end of each incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions. Incubate for the recommended time to allow for color development.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values of the this compound-treated wells to the vehicle control wells for each time point. Plot cell viability against this compound concentration for each incubation time to determine the IC50 value at each time point. The optimal incubation time will be the point at which a stable and significant biological effect is observed.
Data Presentation
Table 1: Example Data for Determining Optimal Incubation Time of this compound on a Hypothetical Cell Line
| Incubation Time (hours) | IC50 of this compound (µM) |
| 6 | >100 |
| 12 | 75.3 |
| 24 | 25.1 |
| 48 | 22.5 |
| 72 | 23.2 |
Note: The data in this table is for illustrative purposes only.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate, or fill them with sterile medium. |
| No observable effect of this compound at any concentration or time point | - this compound concentration is too low- Incubation time is too short- Cell line is resistant to this compound- Degraded this compound stock solution | - Test a higher range of this compound concentrations.- Extend the incubation time points.- Verify the sensitivity of your cell line to other antibiotics.- Prepare a fresh stock solution of this compound. This compound solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] |
| Cell death observed in vehicle control wells at later time points | - Over-confluency of cells- Nutrient depletion in the culture medium | - Optimize initial cell seeding density to prevent confluence.- Consider replenishing the culture medium for longer incubation periods. |
| Decreased this compound effect at longer incubation times (e.g., 72h vs 48h) | - Degradation of this compound in the culture medium- Cellular mechanisms of drug efflux or metabolism | - Prepare fresh this compound dilutions for each time point if stability is a concern.- Consider a shorter, more effective incubation time for your experiments. |
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for optimizing incubation time.
Caption: Troubleshooting logic for no drug effect.
References
- 1. This compound | Semisynthetic Tetracycline | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride | 6625-20-3 | AS27790 | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. biologydiscussion.com [biologydiscussion.com]
- 7. Degradation kinetics of 4-dedimethylamino this compound, a new anti-tumor agent, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Effects of Incubation Time and Inoculation Level on the Stabilities of Bacteriostatic and Bactericidal Antibiotics against Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Sancycline Experiments
Sancycline, a semisynthetic tetracycline (B611298) antibiotic, is a valuable tool for researchers studying bacterial protein synthesis and developing new antimicrobial agents.[1][2] Its primary mechanism of action involves binding to the 30S ribosomal subunit, which blocks the entry of aminoacyl-tRNA and inhibits protein translation.[1][2][3] However, like other tetracyclines, this compound's chemical nature can lead to experimental inconsistencies. This guide provides troubleshooting advice to help researchers identify and resolve common issues, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Why am I observing variable efficacy of this compound in my experiments?
Inconsistent potency of this compound can often be traced to factors in the experimental setup that affect its stability and activity. Key variables include the presence of divalent cations, the pH of the medium, and the methods used for solution preparation and storage.
Tetracyclines are known to chelate divalent metal ions such as Ca²⁺ and Mg²⁺, which can reduce their effective concentration and bioavailability.[4] The pH of the experimental medium also plays a critical role, as tetracyclines can undergo epimerization in mildly acidic conditions (pH 2-6), forming less active isomers.[5][6]
Table 1: Factors Influencing this compound's In Vitro Efficacy
| Factor | Issue | Recommendation |
| Divalent Cations (e.g., Ca²⁺, Mg²⁺) | Chelation of this compound, reducing its effective concentration. | Use minimal concentrations of divalent cations in buffers and media where possible. Consider including a chelating agent like EDTA in control experiments to assess the impact of metal ions. |
| pH of Media/Buffers | Epimerization at the C4 position occurs most readily between pH 3 and 5, leading to the formation of inactive epimers.[6][7] Degradation is accelerated in strongly acidic (pH < 2) or alkaline conditions.[6][8] | Maintain a pH range of 7.2-7.6 for optimal stability and activity. Prepare fresh solutions and verify the pH of the final experimental medium. |
| Solvent Choice | Poor solubility can lead to inaccurate concentrations. This compound is soluble in DMSO.[1] | Dissolve this compound in DMSO to prepare a concentrated stock solution. Further dilute in aqueous buffers or culture media for working solutions. |
| Light Exposure | Photosensitivity can lead to degradation.[8] | Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. |
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol outlines the recommended procedure for preparing this compound solutions to maximize stability and ensure consistent experimental outcomes.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile, amber microcentrifuge tubes or tubes wrapped in aluminum foil
-
Calibrated pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow this compound powder to equilibrate to room temperature before opening the vial.
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 80 mg/mL).[1] Sonicate if necessary to ensure complete dissolution.[1]
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
-
-
Storage of Stock Solution:
-
Store the aliquoted stock solution at -20°C for up to one year or at -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[3]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilute the stock solution to the final desired concentration using sterile PBS or the appropriate cell culture medium immediately before use.
-
Ensure the final concentration of DMSO in the experimental setup is consistent across all conditions and does not exceed a level that could cause cellular toxicity (typically <0.5%).
-
Diagram: Troubleshooting this compound Efficacy
References
- 1. This compound | Semisynthetic Tetracycline | TargetMol [targetmol.com]
- 2. This compound hydrochloride | 6625-20-3 | AS27790 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tetracycline - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Separation Differences Among Phenyl Hydride, UDC Cholesterol and Bidentate C8 Stationary Phases for Stability Indicating Methods of Tetracyclines: Journal of Liquid Chromatography & Related Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Degradation kinetics of 4-dedimethylamino this compound, a new anti-tumor agent, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Sancycline Interference with Fluorescent Assays: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering potential interference from sancycline (B610677) in their fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescent assay?
This compound is a semisynthetic tetracycline (B611298) antibiotic.[1] Like other tetracyclines, its chemical structure contains a system of conjugated rings that can absorb light in the UV and visible spectrum, and it has the potential to interact with other molecules. This can lead to interference in fluorescent assays through mechanisms such as fluorescence quenching and the inner filter effect.
Q2: What is fluorescence quenching?
Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. It can occur through various mechanisms, including static quenching, where a non-fluorescent complex is formed between the quencher (in this case, this compound) and the fluorophore, and dynamic quenching, which results from collisions between the quencher and the excited fluorophore.[2][3][4] Tetracyclines have been shown to quench the fluorescence of proteins by interacting with tryptophan residues.[2]
Q3: What is the "inner filter effect"?
The inner filter effect is a phenomenon that can lead to an apparent decrease in fluorescence intensity. It occurs when a substance in the sample absorbs light at either the excitation wavelength of the fluorophore or the emission wavelength.[5][6] If this compound absorbs light at the same wavelength used to excite the fluorescent dye in your assay, it will reduce the amount of light reaching the fluorophore, thus decreasing its emission. Similarly, if this compound absorbs the light emitted by the fluorophore, it will reduce the signal detected by the instrument.
Q4: At what wavelengths should I be concerned about this compound interference?
This compound has known UV absorbance maxima at 220 nm, 269 nm, and 350 nm.[1] Assays using fluorophores that are excited or emit near these wavelengths are more likely to be affected by the inner filter effect. However, significant absorbance can occur at other wavelengths as well, so it is important to check the absorbance spectrum of this compound in your specific assay buffer.
Troubleshooting Guides
Problem: Decreased Fluorescent Signal in the Presence of this compound
If you observe a lower-than-expected fluorescent signal when this compound is present in your assay, it could be due to fluorescence quenching or the inner filter effect. The following steps can help you troubleshoot this issue.
Step 1: Determine the Absorbance Spectrum of this compound.
-
Objective: To check for potential inner filter effects.
-
Procedure:
-
Prepare a solution of this compound in your assay buffer at the same concentration used in your experiment.
-
Measure the absorbance spectrum of the solution across a range of wavelengths, including the excitation and emission wavelengths of your fluorophore.
-
If you observe significant absorbance at either of these wavelengths, the inner filter effect is a likely contributor to the decreased signal.
-
Step 2: Assess for Fluorescence Quenching.
-
Objective: To determine if this compound is directly quenching the fluorescence of your dye.
-
Procedure: A Stern-Volmer analysis can be performed to investigate quenching. This involves measuring the fluorescence intensity of your fluorophore at a fixed concentration in the presence of varying concentrations of this compound.
Step 3: Mitigate Interference.
-
If the inner filter effect is confirmed, consider the following:
-
Use a different fluorophore: Select a dye with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound.
-
Reduce the concentration of this compound: If experimentally feasible, lowering the concentration of this compound can reduce the inner filter effect.
-
Mathematical correction: In some cases, it may be possible to mathematically correct for the inner filter effect, but this requires careful validation.
-
-
If fluorescence quenching is the issue:
-
Consider a different assay format: A non-fluorescent based assay may be a better alternative.
-
Reduce the incubation time: If the quenching is time-dependent, minimizing the time this compound is in contact with the fluorophore may help.
-
Problem: High Background Fluorescence
While less common with tetracyclines, some compounds can exhibit autofluorescence, leading to a high background signal.
Step 1: Measure the Fluorescence of this compound Alone.
-
Objective: To determine if this compound is autofluorescent under your assay conditions.
-
Procedure:
-
Prepare a solution of this compound in your assay buffer at the assay concentration.
-
Measure the fluorescence emission of this solution using the same excitation and emission settings as your assay.
-
A significant signal indicates that this compound is autofluorescent and contributing to the background.
-
Step 2: Mitigate Autofluorescence.
-
Change the wavelength: If possible, shift to a fluorophore with excitation and emission wavelengths where this compound does not fluoresce.
-
Use a buffer blank: Subtract the fluorescence of a well containing only the buffer and this compound from your experimental wells.
Quantitative Data
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₂N₂O₇ | [1] |
| Molecular Weight | 414.4 g/mol | [1] |
| UV Absorbance Maxima | 220, 269, 350 nm | [1] |
Experimental Protocols
Protocol 1: Assessing the Inner Filter Effect of this compound
Objective: To determine the extent of absorbance of this compound at the excitation and emission wavelengths of a fluorescent dye.
Materials:
-
This compound
-
Assay buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes or UV-transparent microplates
Method:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer, covering the range of concentrations used in the experiment.
-
Measure the absorbance of each dilution at the excitation wavelength (λex) and emission wavelength (λem) of the fluorophore used in the assay.
-
Use the assay buffer as a blank.
-
Plot the absorbance at λex and λem as a function of this compound concentration. Significant absorbance at either wavelength suggests a potential for the inner filter effect.
Protocol 2: Evaluating Fluorescence Quenching by this compound using a Stern-Volmer Analysis
Objective: To determine if this compound quenches the fluorescence of a specific fluorophore and to characterize the quenching mechanism.
Materials:
-
Fluorophore of interest
-
This compound
-
Assay buffer
-
Fluorometer or fluorescence plate reader
Method:
-
Prepare a solution of the fluorophore in the assay buffer at a fixed concentration.
-
Prepare a series of solutions containing the fluorophore at the same fixed concentration and varying concentrations of this compound.
-
Measure the fluorescence intensity of each solution at the fluorophore's emission maximum, using its excitation maximum.
-
Plot the ratio of the fluorescence intensity in the absence of this compound (F₀) to the fluorescence intensity in the presence of this compound (F) against the concentration of this compound ([Q]). This is the Stern-Volmer plot.
-
A linear Stern-Volmer plot is indicative of a single type of quenching mechanism (either static or dynamic).
Visualizations
Caption: Workflow to assess the inner filter effect of this compound.
Caption: How this compound can quench fluorescence.
Caption: Decision tree for troubleshooting decreased fluorescence.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Exploring the mechanism of fluorescence quenching in proteins induced by tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence quenching of fluoroquinolone antibiotics by 4-hydroxy-TEMPO in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing off-target effects of Sancycline in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sancycline in cell culture, with a primary focus on minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a semisynthetic tetracycline (B611298) antibiotic. Its primary, on-target mechanism of action is the inhibition of protein synthesis in bacteria. It achieves this by reversibly binding to the 30S ribosomal subunit, which in turn blocks the entry of aminoacyl-tRNA into the A site of the ribosome. This action effectively prevents the elongation of peptide chains, leading to a bacteriostatic effect.[1]
Q2: What are the known off-target effects of this compound in eukaryotic cells?
The most significant off-target effect of this compound and other tetracycline analogs in eukaryotic cells stems from their impact on mitochondria. Due to the evolutionary origin of mitochondria from bacteria, their ribosomes are structurally similar to bacterial ribosomes. Consequently, this compound can inhibit mitochondrial protein synthesis.[2][3] This inhibition can lead to a range of downstream effects, including:
-
Altered Cellular Metabolism: A shift from oxidative phosphorylation to glycolysis for energy production, resulting in increased lactate (B86563) secretion and reduced oxygen consumption.[2][4]
-
Reduced Cell Proliferation: At concentrations commonly used for inducible gene expression, tetracyclines can slow down the rate of cell division.[2][4][5]
-
Changes in Gene Expression: Widespread changes in the expression of nuclear genes, particularly those involved in mitochondrial function and metabolism, can occur.[2][6]
-
Induction of Apoptosis: In some cell lines and at higher concentrations, tetracyclines can induce programmed cell death.[2]
Q3: How does this compound's inhibition of mitochondrial protein synthesis affect cellular function?
Mitochondria possess their own small genome and protein synthesis machinery to produce essential protein subunits of the electron transport chain (ETC). By inhibiting the mitochondrial ribosome, this compound disrupts the production of these key ETC components. This leads to a state of "mitonuclear protein imbalance," where the nuclear-encoded mitochondrial proteins are still produced, but their mitochondrially-encoded counterparts are not, leading to dysfunctional ETC complexes.[3][6] The resulting impaired mitochondrial respiration forces the cell to rely more heavily on glycolysis for ATP production, leading to the observed metabolic shifts.
Q4: Are there alternatives to this compound or ways to mitigate its off-target effects in Tet-inducible systems?
Yes, several strategies can be employed:
-
Use the Lowest Effective Concentration: It is crucial to determine the minimal concentration of this compound required to achieve the desired level of gene induction in your specific cell line. This can be determined through a dose-response experiment.
-
Utilize Newer Generation Tet Systems: Systems like Tet-On 3G have been engineered to be more sensitive to doxycycline (B596269) (a close analog of this compound), allowing for the use of lower, less toxic concentrations.[7]
-
Employ Proper Controls: It is essential to include control groups in your experiments to account for the off-target effects of this compound. This includes a "vehicle-only" control (cells treated with the solvent used to dissolve this compound) and a "this compound-only" control (parental cells without the Tet-inducible construct treated with this compound).
-
Consider Alternative Inducible Systems: If the off-target effects of tetracyclines are a significant concern for your specific application, you may consider using other inducible systems, such as those based on tamoxifen (B1202) or cumate.
Troubleshooting Guides
Problem 1: Altered Cellular Metabolism (Increased Glycolysis, Decreased Oxygen Consumption)
| Possible Cause | Suggested Solution |
| This compound concentration is too high, leading to significant inhibition of mitochondrial protein synthesis. | Perform a dose-response curve to determine the lowest effective concentration of this compound that induces your gene of interest to the desired level.[7] |
| The cell line is particularly sensitive to the metabolic effects of tetracyclines. | If possible, test your experimental system in a different cell line that may be less sensitive. |
| Prolonged exposure to this compound is causing cumulative metabolic stress. | Minimize the duration of this compound exposure to the shortest time necessary to achieve the desired experimental outcome. |
Problem 2: Reduced Cell Proliferation or Increased Cell Death
| Possible Cause | Suggested Solution |
| This compound concentration is cytotoxic. | Determine the IC50 value of this compound for your cell line and use a concentration well below this for your experiments. A standard cell viability assay (e.g., MTT or resazurin) can be used. |
| The combination of gene induction and this compound's off-target effects is causing cellular stress. | Include a control of parental cells treated with the same concentration of this compound to distinguish the effects of the drug from the effects of your gene of interest. |
| The observed phenotype is a combination of the intended gene effect and this compound's off-target effects. | In addition to other controls, consider a rescue experiment where the induced gene's function is inhibited to see if the phenotype reverts. |
Problem 3: Inconsistent or "Leaky" Gene Expression in Tet-Inducible Systems
| Possible Cause | Suggested Solution |
| Basal expression from the Tet-promoter in the absence of this compound. | Use a Tet-inducible system with a tighter promoter or consider using a cell line with a stably integrated Tet-repressor. |
| Variability in this compound activity. | Prepare fresh stock solutions of this compound regularly and store them protected from light. Ensure thorough mixing when adding to the culture medium. |
| Presence of tetracyclines in fetal bovine serum (FBS). | Use tetracycline-free FBS in your cell culture medium to avoid unintended induction. |
Data Presentation: Off-Target Effects of Tetracyclines
Disclaimer: The following data is primarily based on studies using Doxycycline, a close and commonly studied analog of this compound. The effects of this compound are expected to be similar, but empirical determination for your specific cell line is highly recommended.
Table 1: Effect of Doxycycline Concentration on Cellular Metabolism and Proliferation
| Concentration | Effect on Lactate Production | Effect on Oxygen Consumption | Effect on Cell Proliferation | Reference Cell Lines |
| 100 ng/mL | Minor increase | Minor decrease | Minimal to no effect in most lines | MCF12A, 293T, LNCaP |
| 1 µg/mL | Significant increase | Significant decrease | Significant reduction in most lines | MCF12A, 293T, H157 |
| 10 µg/mL | Strong increase | Strong decrease | Cytotoxic effects observed | MCF12A, 293T |
Data synthesized from Ahler et al., 2013.[2]
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
Objective: To identify the lowest concentration of this compound that provides robust induction of the target gene with minimal off-target effects.
Materials:
-
Your Tet-inducible cell line
-
Parental (wild-type) cell line
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture medium (tetracycline-free FBS recommended)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Reagents for assessing gene expression (e.g., qPCR primers, antibodies for Western blot)
-
Reagents for assessing cell viability (e.g., MTT, resazurin)
Procedure:
-
Cell Seeding: Seed your Tet-inducible cell line and the parental cell line in parallel in multi-well plates at a density that allows for logarithmic growth during the experiment.
-
This compound Dilution Series: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range would be from 10 ng/mL to 5 µg/mL. Include a vehicle-only control (DMSO).
-
Treatment: Add the different concentrations of this compound to the wells containing both the Tet-inducible and parental cell lines.
-
Incubation: Incubate the cells for the desired induction period (e.g., 24, 48, or 72 hours).
-
Assessment of Gene Induction: In the Tet-inducible cell line, measure the expression of your gene of interest at each this compound concentration using qPCR or Western blotting.
-
Assessment of Cell Viability: In the parental cell line, assess cell viability at each this compound concentration using an MTT or resazurin (B115843) assay. This will help determine the cytotoxic threshold of this compound.
-
Data Analysis: Plot the gene induction levels and cell viability against the this compound concentration. The optimal concentration will be the lowest dose that gives a robust induction of your target gene while having a minimal impact on cell viability.
Protocol 2: Assessing Mitochondrial Function
Objective: To evaluate the impact of this compound on mitochondrial health and function.
A. Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle: The mitochondrial membrane potential is a key indicator of mitochondrial health. Dyes like JC-1 can be used to ratiometrically assess ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, it remains as monomers and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
Cells treated with this compound and control cells
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration.
-
JC-1 Staining: Incubate the cells with JC-1 dye according to the manufacturer's protocol.
-
Imaging/Analysis:
-
Microscopy: Visualize the cells under a fluorescence microscope and capture images in both the red and green channels.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, measuring the fluorescence in the red and green channels.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in this compound-treated cells compared to controls indicates mitochondrial depolarization.
B. Measurement of Oxygen Consumption Rate (OCR)
Principle: OCR is a direct measure of mitochondrial respiration. Instruments like the Seahorse XF Analyzer can measure real-time OCR in live cells.
Materials:
-
Cells treated with this compound and control cells
-
Seahorse XF Analyzer and associated reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a Seahorse XF plate and treat with this compound as required.
-
Seahorse Assay: Perform a mitochondrial stress test according to the manufacturer's protocol. This involves the sequential injection of mitochondrial inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Analyze the OCR data to determine the impact of this compound on different parameters of mitochondrial respiration.
Mandatory Visualizations
Caption: this compound's primary off-target effect pathway.
Caption: Workflow for minimizing this compound's off-target effects.
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxycycline alters metabolism and proliferation of human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxycycline inducible overexpression systems: how to induce your gene of interest without inducing misinterpretations - PMC [pmc.ncbi.nlm.nih.gov]
Sancycline Quality Control Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of sancycline (B610677) for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a semisynthetic tetracycline (B611298) antibiotic. Its primary mechanism of action involves the inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal A site, thereby halting the elongation of peptide chains.[1][2][3] This action is primarily bacteriostatic.
Q2: What are the common research applications of this compound?
For research purposes, this compound is often used in studies on bacterial resistance mechanisms and as a reference standard in the development of new antibiotics.[1] It is also explored for its potential in cancer research due to its unique structure.[4]
Q3: What are the typical purity specifications for this compound for research use?
Typically, this compound for research purposes should have a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[1][2]
Q4: How should this compound be stored to ensure its stability?
For long-term storage, this compound powder should be kept at -20°C in a hygroscopic environment under an inert atmosphere.[3] Stock solutions, once prepared, should be stored at -80°C for up to two years or -20°C for up to one year to prevent degradation.[3] It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.
Q5: What are the key quality control tests for this compound?
The key quality control tests for this compound include:
-
Identification: Confirmation of the compound's identity using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purity and Assay: Quantification of the this compound content and detection of impurities using HPLC.
-
Stability: Assessing the degradation of this compound under various stress conditions (e.g., acid, base, oxidation, heat, light) through forced degradation studies.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | 1. Interaction of this compound with active silanol (B1196071) groups on the column. 2. Chelation of this compound with metal contaminants in the HPLC system. | 1. Use a C8 or C18 column with end-capping. 2. Lower the mobile phase pH to 2-3. 3. Add a chelating agent like EDTA (0.1-2 mM) to the mobile phase. |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column degradation. | 1. Optimize the mobile phase gradient and organic solvent ratio. 2. Replace the column with a new one of the same type. |
| Ghost Peaks | 1. Carryover from previous injections. 2. Contamination of the mobile phase. | 1. Implement a robust needle wash protocol. 2. Use fresh, high-purity solvents for the mobile phase. |
| Loss of Signal/Decreased Peak Area | 1. On-column degradation of this compound. 2. Epimerization of this compound at the C4 position. | 1. Ensure the mobile phase pH is optimal to minimize degradation. 2. Quantify the sum of the parent compound and its epimer if separation occurs. |
Mass Spectrometry (MS) Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Ion Intensity | 1. Poor ionization efficiency. 2. Matrix effects from co-eluting impurities. | 1. Optimize the mobile phase additives (e.g., formic acid for positive mode, ammonium (B1175870) hydroxide (B78521) for negative mode). 2. Improve sample clean-up procedures. |
| Adduct Formation | Formation of sodium or other adducts, complicating the mass spectrum. | 1. Use a mobile phase with ammonium-based additives instead of sodium-based ones. |
| In-source Fragmentation | Fragmentation of the this compound molecule in the ion source. | 1. Optimize the cone voltage and other source parameters to minimize fragmentation. |
Quantitative Data Summary
This compound Purity and Identity
| Parameter | Specification |
| Appearance | Yellow to green powder |
| Purity (by HPLC) | ≥ 98% |
| Molecular Formula | C₂₁H₂₂N₂O₇ |
| Molecular Weight | 414.42 g/mol |
Illustrative Forced Degradation Data for this compound
Note: The following data is illustrative and based on typical degradation patterns of tetracycline antibiotics. Actual degradation percentages should be determined experimentally.
| Stress Condition | Time | Temperature | Reagent | % Degradation (Illustrative) |
| Acid Hydrolysis | 24 hours | 60°C | 0.1 N HCl | 15% |
| Base Hydrolysis | 24 hours | 60°C | 0.1 N NaOH | 20% |
| Oxidation | 4 hours | Room Temp | 3% H₂O₂ | 12% |
| Thermal Degradation | 48 hours | 80°C | - | 10% |
| Photolytic Degradation | 24 hours | Room Temp | UV light | 8% |
Experimental Protocols
HPLC-UV Method for Purity and Assay
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.025 M potassium dihydrogen phosphate (B84403) buffer, pH 3) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., 25mM KH₂PO₄ buffer, pH 3).
-
Perform serial dilutions to create a calibration curve.
-
Inject the samples and standards into the HPLC system.
-
Quantify the this compound peak area and calculate the purity and concentration based on the calibration curve.
-
LC-MS/MS Method for Identification and Trace Analysis
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 or C8 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in methanol:acetonitrile (1:1)).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 30°C.
-
MS Detection: Positive ion mode with Multiple Reaction Monitoring (MRM). Monitor for the transition of the parent ion to characteristic product ions.
-
Procedure:
-
Prepare the sample as for HPLC analysis.
-
Inject the sample into the LC-MS/MS system.
-
Confirm the identity of this compound by comparing the retention time and the mass transition with a reference standard.
-
NMR Spectroscopy for Structural Confirmation
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or other suitable deuterated solvent.
-
Procedure:
-
Dissolve an accurately weighed amount of this compound in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the spectra and compare the chemical shifts and coupling constants with a reference spectrum or literature data to confirm the structure.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's modulation of inflammatory signaling pathways.
Caption: Experimental workflow for this compound purity analysis by HPLC.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Development and Validation of a Stability-Indicating RP-HPLC Method for Rapid Determination of Doxycycline in Pharmaceutical Bulk and Dosage Forms | Semantic Scholar [semanticscholar.org]
- 4. ijtsrd.com [ijtsrd.com]
Impact of pH on Sancycline activity and stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the activity and stability of Sancycline.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability in aqueous solutions?
A1: this compound exhibits its highest stability in acidic conditions, specifically at a pH below 4. As the pH increases towards neutral and alkaline conditions, its stability decreases.[1][2]
Q2: How does pH affect the antimicrobial activity of this compound?
A2: The antimicrobial activity of tetracycline (B611298) antibiotics like this compound can be significantly influenced by pH. While specific quantitative data for this compound is limited, the activity of tetracyclines is generally pH-dependent. An acidic environment can decrease the in vitro susceptibility of some bacteria to tetracyclines.[3] It is crucial to determine the Minimum Inhibitory Concentration (MIC) at the specific pH of your experimental setup.
Q3: What are the degradation products of this compound at different pH values?
A3: Under acidic conditions (pH 3-5), tetracyclines can form 4-epitetracyclines. At highly acidic pH, anhydrotetracyclines may be formed. In alkaline solutions (pH > 7.5), tetracyclines can undergo cleavage to form inactive isotetracyclines.[4][5] Some degradation products may have reduced antibacterial activity but could exhibit increased toxicity.[3]
Q4: Can I use this compound in my cell culture medium at physiological pH (e.g., 7.4)?
A4: Yes, but with caution. This compound will be less stable at a physiological pH of 7.4 compared to acidic conditions.[1][2] For short-term experiments, the activity may be sufficient. However, for longer incubation periods, degradation may occur, potentially affecting the results. It is advisable to prepare fresh solutions and consider the stability profile when interpreting data.
Q5: How should I prepare and store this compound solutions to minimize pH-related degradation?
A5: For maximum stability, stock solutions of this compound can be prepared in a solvent like DMSO and stored at -20°C.[1] When preparing aqueous working solutions, using a buffer system below pH 4 is ideal for storage. If the experimental conditions require a higher pH, prepare the solution fresh before use and minimize the time it spends at that pH.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected this compound activity in my experiments.
-
Possible Cause 1: pH of the experimental medium.
-
Troubleshooting Step: Measure the pH of your experimental medium. If it is neutral or alkaline, this compound may be degrading, leading to reduced activity.
-
Solution: If possible, adjust the pH of the medium to a more acidic range, ensuring it is still compatible with your experimental system. If the pH cannot be altered, prepare fresh this compound solutions immediately before each experiment and minimize incubation times.
-
-
Possible Cause 2: Improper solution storage.
-
Troubleshooting Step: Review your solution preparation and storage procedures. Storing aqueous solutions of this compound at room temperature or for extended periods at neutral/alkaline pH can lead to degradation.
-
Solution: Prepare fresh working solutions from a frozen stock in an appropriate solvent (e.g., DMSO) for each experiment.
-
Problem: Precipitate formation when dissolving this compound.
-
Possible Cause: pH and buffer composition.
-
Troubleshooting Step: Check the pH of the solvent or buffer you are using. Tetracyclines can precipitate in certain pH ranges, especially in alkaline conditions.[6]
-
Solution: Try dissolving this compound in a small amount of an organic solvent like DMSO first, and then dilute it into your aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental setup.
-
Data Summary
Table 1: pH-Dependent Stability of 4-dedimethylamino this compound (a this compound analog)
| pH Range | Stability Profile | Degradation Rate |
| < 4 | Maximum Stability | Minimal |
| 3 - 6 | Decreasing Stability | Increasing |
| 6 - 7 | Plateau in Degradation Rate | Moderate and relatively constant |
| > 7 | Minimum Stability | Rapidly Increasing |
Data summarized from studies on a close analog of this compound.[1][2]
Experimental Protocols
Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the degradation of this compound in aqueous solutions at different pH values over time.
Materials:
-
This compound reference standard
-
HPLC system with UV detector
-
C18 HPLC column
-
Buffers of various pH (e.g., phosphate, citrate)
-
Water (HPLC grade)
-
pH meter
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a series of aqueous buffer solutions at the desired pH values (e.g., 2, 4, 6, 7.4, 8, 10).
-
Incubation: Dilute the this compound stock solution in each of the prepared buffers to a final concentration suitable for HPLC analysis. Incubate these solutions at a constant temperature (e.g., 25°C or 37°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Inject the samples into the HPLC system. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with a pH-adjusting acid like formic acid) to achieve good separation of this compound from its degradation products.
-
Data Analysis: Monitor the peak area of the this compound peak at each time point. The degradation of this compound can be modeled using first-order kinetics.[1][2] The degradation rate constant (k) can be determined from the slope of the natural log of the this compound concentration versus time.
Protocol 2: pH-Controlled Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the antimicrobial activity of this compound against a specific bacterial strain at different pH values.
Materials:
-
This compound
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile buffers to adjust the pH of the medium (e.g., MES for acidic pH, HEPES for neutral pH, TAPS for alkaline pH)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Methodology:
-
Medium Preparation: Prepare the growth medium and adjust its pH to the desired levels (e.g., 5.5, 7.0, 8.5) using the appropriate sterile buffers. Ensure the final buffered medium supports bacterial growth.
-
This compound Dilution Series: Prepare a series of twofold dilutions of this compound in the pH-adjusted medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in the pH-adjusted medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in medium without antibiotic) and a negative control (medium only) for each pH condition.
-
Incubation: Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Visualizations
Caption: Logical relationship between pH, this compound stability, and activity.
Caption: Experimental workflow for pH-dependent MIC testing of this compound.
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and characterization of a pH-sensitive antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Degradation pathways and main degradation products of tetracycline antibiotics: research progress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en.iacld.com [en.iacld.com]
Troubleshooting Sancycline delivery in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sancycline in animal studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and delivery of this compound in animal models.
Problem: Precipitation or Cloudiness of this compound Solution
-
Question: My this compound solution is cloudy or has formed a precipitate. What should I do?
-
Possible Causes & Solutions:
-
pH of the Vehicle: Tetracyclines, including this compound, are known to be unstable in neutral to alkaline aqueous solutions (pH > 7).[1][2] Degradation can occur, leading to precipitation.
-
Recommendation: Ensure the pH of your vehicle is slightly acidic. If using aqueous-based vehicles, buffer them to a pH below 7.0. However, be mindful that highly acidic solutions can cause irritation at the injection site.
-
-
Chelation with Cations: Tetracyclines can chelate with divalent and trivalent cations such as calcium, magnesium, iron, and aluminum.[1] If your vehicle contains these ions (e.g., in certain buffers or water sources), it can lead to the formation of insoluble complexes.
-
Recommendation: Use purified, cation-free water (e.g., water for injection, WFI) and avoid buffers containing high concentrations of divalent cations.
-
-
Low Solubility: this compound has limited solubility in aqueous solutions.
-
Recommendation: Refer to the solubility data table below. Consider using a co-solvent system or a vehicle specifically designed for poorly soluble compounds. Common solvents for tetracyclines include DMSO and DMF, but these must be used at concentrations safe for the animal model.[3] A solution of DMSO:PBS (pH 7.2) (1:1) has been used for this compound.[3]
-
-
Temperature: Storing solutions at inappropriate temperatures can affect stability.
-
Recommendation: Prepare solutions fresh whenever possible. If short-term storage is necessary, store at 2-8°C and protect from light, unless stability data suggests otherwise. For long-term storage, aliquoting and freezing at -20°C or -80°C is generally recommended for stock solutions.[4]
-
-
Problem: Animal Shows Signs of Discomfort or Adverse Reaction Post-Injection
-
Question: The animal is showing signs of distress (e.g., vocalization, lethargy, inflammation at the injection site) after this compound administration. What could be the cause?
-
Possible Causes & Solutions:
-
Irritation from Vehicle: The vehicle itself, especially if it has a high concentration of organic solvents (like DMSO) or a non-physiological pH, can cause pain and inflammation at the injection site.
-
Recommendation: Minimize the concentration of organic solvents in the final dosing solution. Ensure the pH of the formulation is as close to physiological pH (7.4) as possible while maintaining drug stability. Consider using a different, better-tolerated vehicle.
-
-
Irritating Properties of Tetracyclines: Some tetracycline (B611298) formulations can be irritating upon injection.
-
Recommendation: For subcutaneous or intramuscular injections, consider rotating injection sites. For intravenous injections, ensure the injection is administered slowly to allow for dilution in the bloodstream.
-
-
Improper Injection Technique: Incorrect needle placement or rapid injection can cause tissue damage and pain.
-
Recommendation: Ensure personnel are properly trained in the specific injection technique (IV, IP, SC, PO). Refer to the detailed experimental protocols for guidance.
-
-
Systemic Side Effects: Tetracyclines can cause gastrointestinal upset (nausea, diarrhea) and, less commonly, other systemic effects.[5][6][7][8][9]
-
Recommendation: Monitor the animal's overall health, including food and water intake, and activity levels. If systemic side effects are suspected, consult with a veterinarian. Consider if the dose can be lowered while still achieving the desired therapeutic effect.
-
-
Problem: Inconsistent or Unexpected Experimental Results
-
Question: I am observing high variability or unexpected outcomes in my this compound-treated animals. What could be the issue?
-
Possible Causes & Solutions:
-
Inconsistent Dosing: Inaccurate preparation of dosing solutions or improper administration can lead to variability in the amount of drug each animal receives.
-
Recommendation: Double-check all calculations for dose and concentration. Ensure the dosing solution is homogeneous, especially if it is a suspension. Use precise techniques for administration, such as calibrated syringes and proper animal restraint.
-
-
Drug Degradation: If the this compound solution is not prepared and stored correctly, the active compound can degrade, leading to lower efficacy.
-
Recommendation: Prepare formulations fresh daily and protect them from light. Refer to the stability data for guidance on appropriate storage conditions.
-
-
Interaction with Diet: The absorption of oral tetracyclines can be inhibited by the presence of divalent cations in the diet (e.g., calcium in standard chow).[1]
-
Recommendation: If administering this compound orally, consider the composition of the animal's diet. It may be necessary to fast the animals for a short period before and after dosing, or to use a purified diet with known component concentrations.
-
-
Animal-Specific Factors: Differences in age, sex, strain, and health status of the animals can influence drug metabolism and response.[10]
-
Recommendation: Ensure that animals are properly randomized across treatment groups. Record and consider all relevant animal-specific variables when analyzing the data.
-
-
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂N₂O₇ | [3] |
| Molecular Weight | 414.4 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Storage | -20°C | [3] |
| Stability | ≥ 4 years at -20°C | [3] |
Table 2: this compound Solubility
| Solvent | Solubility | Notes | Reference |
| DMSO | ~3 mg/mL | - | [3] |
| DMF | ~0.3 mg/mL | - | [3] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | - | [3] |
Table 3: General Stability of Tetracyclines (as a class)
| Condition | Stability | Notes | Reference |
| Dry Powder | Stable | - | [1] |
| Aqueous Solution (Acidic pH) | More Stable | Degradation is slower at lower pH. | [2] |
| Aqueous Solution (Neutral/Alkaline pH) | Unstable | Degradation increases at pH > 7. | [1][2] |
| High Temperature | Degradation increases | Thermostability is dependent on the specific tetracycline and conditions. | [11] |
| Presence of Divalent Cations | Forms poorly soluble chelates | Avoid Ca²⁺, Mg²⁺, Fe²⁺, Al³⁺. | [1] |
Experimental Protocols
1. Oral Gavage in Mice/Rats
-
Materials:
-
Appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.
-
Syringe of appropriate volume.
-
This compound formulation.
-
-
Methodology:
-
Weigh the animal to calculate the correct dose volume. The maximum recommended volume is typically 10 mL/kg for mice and rats.[8]
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation. Mark the needle to indicate the maximum insertion depth.
-
Properly restrain the animal to ensure its head and body are in a straight line.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube.
-
If any resistance is met, do not force the needle. Withdraw and attempt to re-insert.
-
Once the needle is in place, administer the this compound formulation slowly and steadily.
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for at least 10-15 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[4][9][11]
-
2. Intravenous (IV) Injection in Mice (Tail Vein)
-
Materials:
-
Mouse restrainer.
-
Heat source (e.g., heat lamp) to dilate the tail veins.
-
Sterile needles (e.g., 27-30 gauge).
-
Sterile syringes (e.g., 1 mL).
-
This compound formulation (must be a clear, sterile solution).
-
70% alcohol wipes.
-
-
Methodology:
-
Warm the mouse's tail using a heat lamp or other appropriate method to make the lateral tail veins more visible.
-
Place the mouse in a restrainer.
-
Wipe the tail with an alcohol wipe.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle, parallel to the vein.
-
A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution. There should be no resistance, and the vein should blanch (appear clear) as the solution is injected.
-
If a subcutaneous bleb (swelling) forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site (closer to the body).
-
After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
3. Intraperitoneal (IP) Injection in Mice/Rats
-
Materials:
-
Sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats).
-
Sterile syringes of appropriate volume.
-
This compound formulation.
-
70% alcohol wipes.
-
-
Methodology:
-
Properly restrain the animal, exposing the abdomen. It is often helpful to tilt the animal's head slightly downwards.
-
Locate the injection site in the lower right abdominal quadrant. This helps to avoid puncturing the cecum (on the left side) or the bladder.
-
Wipe the injection site with an alcohol wipe.
-
Insert the needle, bevel up, at approximately a 30-45 degree angle.
-
Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and re-insert at a different site with a fresh needle and syringe.
-
If aspiration is clear, inject the this compound formulation.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
-
Mandatory Visualizations
References
- 1. Tetracyclines Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Tetracyclines - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 6. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What are the side effects of Tetracycline Hydrochloride? [synapse.patsnap.com]
- 8. goodrx.com [goodrx.com]
- 9. Tetracycline (Achromycin V, Sumycin, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. admescope.com [admescope.com]
- 11. Thermostability of oxytetracycline, tetracycline, and doxycycline at ultrahigh temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bacterial Resistance to Sancycline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bacterial resistance to Sancycline in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a semisynthetic tetracycline (B611298) antibiotic.[1] Like other tetracyclines, it functions by binding to the 30S ribosomal subunit of bacteria, which inhibits protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal A site.[2] This action is typically bacteriostatic, meaning it inhibits bacterial growth and reproduction.
Q2: My bacterial culture is showing resistance to this compound. What are the common mechanisms of resistance?
Bacteria primarily develop resistance to tetracycline-class antibiotics, including this compound, through three main mechanisms:
-
Efflux Pumps: These are membrane proteins that actively transport tetracycline antibiotics out of the bacterial cell, preventing the drug from reaching its ribosomal target at a high enough concentration to be effective.[2][3]
-
Ribosomal Protection: Bacteria can produce ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O). These proteins bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume.[4][5]
-
Enzymatic Degradation: Some bacteria can produce enzymes that chemically modify and inactivate the tetracycline antibiotic, rendering it ineffective.[6]
Q3: How can I confirm the mechanism of this compound resistance in my lab strain?
Identifying the specific resistance mechanism is crucial for devising a strategy to overcome it. A general workflow for this process is outlined below. Specific molecular techniques such as PCR can be used to detect the presence of known resistance genes (e.g., tet genes encoding efflux pumps or ribosomal protection proteins).
Q4: Are there chemical strategies to overcome this compound resistance?
Yes, several strategies are being explored to restore the efficacy of tetracyclines against resistant bacteria:
-
Efflux Pump Inhibitors (EPIs): These are compounds that block the activity of efflux pumps. When used in combination with this compound, EPIs can increase the intracellular concentration of the antibiotic, restoring its activity.[7]
-
Ribosomal Protection Protein Inhibitors: Research is ongoing to develop molecules that can prevent the binding of RPPs to the ribosome, thereby protecting the antibiotic's ability to inhibit protein synthesis.
-
Enzymatic Degradation Inhibitors: For resistance mediated by enzymatic inactivation, inhibitors that block the activity of these enzymes can be co-administered with this compound to protect it from degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound and resistant bacterial strains.
| Problem | Possible Cause | Troubleshooting Steps |
| No inhibition of bacterial growth at expected this compound concentration. | 1. Bacterial strain possesses a high level of resistance. 2. Inaccurate this compound concentration. 3. Degraded this compound stock solution. | 1. Determine the Minimum Inhibitory Concentration (MIC) of this compound for your strain (see Experimental Protocols). 2. Verify the concentration of your this compound stock solution. 3. Prepare a fresh this compound stock solution. |
| Inconsistent results in susceptibility testing. | 1. Variation in inoculum density. 2. Contamination of the bacterial culture. 3. Improper incubation conditions. | 1. Standardize your bacterial inoculum to a 0.5 McFarland standard. 2. Perform a purity check of your culture by streaking on an agar (B569324) plate. 3. Ensure consistent incubation temperature, time, and atmospheric conditions. |
| Efflux pump inhibitor does not restore this compound sensitivity. | 1. Resistance is not mediated by an efflux pump. 2. The EPI is not effective against the specific type of efflux pump in your strain. 3. Sub-optimal concentration of the EPI. | 1. Investigate other resistance mechanisms like ribosomal protection or enzymatic degradation. 2. Test different classes of EPIs. 3. Perform a checkerboard assay to determine the optimal synergistic concentrations of this compound and the EPI (see Experimental Protocols). |
Data Presentation
The following tables summarize quantitative data on the efficacy of strategies to overcome tetracycline resistance. Note that much of the available data is for tetracycline, a close analog of this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of Tetracycline against Resistant E. coli Strains
| E. coli Strain | Resistance Gene | Tetracycline MIC (µg/mL) |
| Susceptible | None | 1 - 2 |
| Resistant | tet(A) | 8 - 16 |
| Resistant | tet(B) | 16 - 32 |
| Resistant | tet(C) | 8 - 16 |
Data compiled from multiple sources indicating typical MIC ranges.[8][9]
Table 2: Effect of an Efflux Pump Inhibitor (EPI) on Tetracycline MIC against a Resistant S. aureus Strain
| Treatment | Tetracycline MIC (µg/mL) | Fold Reduction in MIC |
| Tetracycline alone | 32 | - |
| Tetracycline + EPI | 4 | 8 |
Illustrative data based on studies showing significant reduction in tetracycline MIC in the presence of an EPI against resistant S. aureus.[10]
Experimental Protocols
1. Protocol for Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Sterile diluent (e.g., saline)
-
0.5 McFarland turbidity standard
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
From a pure overnight culture, pick 3-4 colonies and suspend them in saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a 2x concentrated stock solution of this compound in MHB.
-
In a 96-well plate, add 100 µL of MHB to wells in columns 2-12.
-
Add 200 µL of the 2x this compound stock to the wells in column 1.
-
Perform serial two-fold dilutions by transferring 100 µL from column 1 to column 2, mixing, and then transferring 100 µL from column 2 to column 3, and so on, down to column 10. Discard 100 µL from column 10. Column 11 serves as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well in columns 1-11.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
-
2. Protocol for Checkerboard Assay to Assess Synergy
This assay is used to evaluate the interaction between two antimicrobial agents, such as this compound and an efflux pump inhibitor.[14][15]
Materials:
-
Same as for MIC determination, plus the second agent (e.g., an EPI).
Procedure:
-
Plate Setup:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
-
Drug Dilutions:
-
Drug A (this compound): Prepare serial dilutions vertically down the plate (e.g., in rows A-H).
-
Drug B (EPI): Prepare serial dilutions horizontally across the plate (e.g., in columns 1-10).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum (5 x 10⁵ CFU/mL) to each well.
-
-
Incubation and Reading:
-
Incubate and read the MICs as described in the MIC protocol. The MIC of each drug in combination will be determined from the wells showing no growth.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive/Indifference
-
FIC Index > 4: Antagonism
-
-
Visualizations
Caption: Workflow for determining this compound synergy with an inhibitor.
Caption: Mechanism of efflux pump-mediated this compound resistance and its inhibition.
Caption: Ribosomal protection mechanism against this compound.
References
- 1. Frontiers | Interaction of antibacterial compounds with RND efflux pumps in Pseudomonas aeruginosa [frontiersin.org]
- 2. Tetracycline - Wikipedia [en.wikipedia.org]
- 3. The tetracycline resistome is shaped by selection for specific resistance mechanisms by each antibiotic generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Inhibition of Drug-Resistant Escherichia coli by Tetracycline Hydrochloride-Loaded Multipore Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Azoles as Tetracycline Resistance Modifiers in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Sancycline and Tetracycline: A Comparative Analysis of Antibacterial Efficacy
This guide provides a detailed comparison of the antibacterial efficacy of sancycline (B610677) and tetracycline (B611298), two closely related tetracycline antibiotics. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of mechanisms and workflows.
Tetracyclines are a class of broad-spectrum antibiotics that inhibit protein synthesis in bacteria.[1][2] Their mechanism of action involves reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[3][4] This blockage ultimately halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[2][5] this compound, a semisynthetic derivative of tetracycline, has been developed to overcome some of the limitations of earlier tetracyclines, including bacterial resistance.[1]
Quantitative Comparison of Antibacterial Efficacy
The following table summarizes the in vitro activity of this compound and tetracycline against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
| Bacterial Strain/Group | This compound MIC (µg/mL) | Tetracycline MIC (µg/mL) | Reference(s) |
| Anaerobic Bacteria (339 strains, average MIC90) | 1 | 32 | [3][6][7] |
| Tetracycline-resistant E. coli | 0.06 - 1 | >128 | [4][5][6] |
| Tetracycline-resistant S. aureus | 0.06 - 1 | - | [4][6] |
| Tetracycline-resistant E. faecalis | 0.06 - 1 | - | [4][6] |
Note: MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of the tested strains. A lower MIC value indicates greater antibacterial potency. The data clearly indicates that this compound is significantly more potent than tetracycline against anaerobic bacteria and demonstrates activity against strains that have developed resistance to tetracycline.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antibacterial efficacy of antibiotics. The following are detailed protocols for the commonly used broth microdilution and agar (B569324) dilution methods.
Broth Microdilution Method
This method is used to determine the MIC of an antibiotic in a liquid growth medium.
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic (this compound or tetracycline) is prepared in a suitable solvent. A series of twofold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial strain to be tested is grown on an agar plate. A few colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted to a final concentration of about 5 x 10^5 CFU/mL in the broth medium.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing only the bacterial suspension and broth) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at a temperature and for a duration suitable for the specific bacterium (typically 35-37°C for 16-20 hours for most aerobic bacteria).
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium.
-
Preparation of Antibiotic-Containing Agar Plates: A stock solution of the antibiotic is prepared, and serial twofold dilutions are made. Each dilution is then added to molten agar (e.g., Mueller-Hinton Agar) and poured into petri dishes.
-
Inoculum Preparation: The bacterial inoculum is prepared as described in the broth microdilution method.
-
Inoculation: The surfaces of the agar plates are inoculated with the standardized bacterial suspension. A multipoint inoculator can be used to test multiple strains simultaneously. A control plate containing no antibiotic is also inoculated.
-
Incubation: The plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
Visualizations
Mechanism of Action: Tetracycline Inhibition of Protein Synthesis
The following diagram illustrates the signaling pathway of how tetracycline antibiotics inhibit bacterial protein synthesis by targeting the 30S ribosomal subunit.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Tetracycline - Wikipedia [en.wikipedia.org]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Sancycline and Doxycycline Activity
In the landscape of tetracycline (B611298) antibiotics, both sancycline (B610677) and doxycycline (B596269) have demonstrated significant efficacy against a broad spectrum of bacterial pathogens. This guide provides a detailed comparison of their in vitro activity, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Data Summary
The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for this compound and doxycycline against various bacterial strains as reported in the literature. Lower MIC values are indicative of greater potency.
| Bacterial Strain | This compound MIC (µg/mL) | Doxycycline MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus (tetracycline-resistant) | 0.06 - 1[1] | 2 - 16 (for some strains)[2] |
| Enterococcus faecalis (tetracycline-resistant) | 0.06 - 1[1] | Not specified |
| Streptococcus pneumoniae | Not specified | ≤0.25 - ≥1[3][4] |
| Gram-Negative Bacteria | ||
| Escherichia coli (tetracycline-resistant) | 0.06 - 1[1] | 2 - 16 (for some strains)[2] |
| Pseudomonas aeruginosa | Not specified | 4 - 64[2] |
| Anaerobic Bacteria | ||
| 339 strains (average MIC90) | 1[1] | Not specified in direct comparison |
Note: Direct comparative studies between this compound and doxycycline are limited. The data presented is compiled from individual studies and may not represent a head-to-head comparison under identical experimental conditions. Doxycycline generally exhibits greater potency compared to tetracycline.[5] this compound has also shown activity against tetracycline-resistant strains.[1]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to quantify the in vitro effectiveness of an antimicrobial agent. The following is a generalized protocol for the broth microdilution method, a common procedure for MIC determination.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Isolate a pure culture of the test bacterium on an appropriate agar (B569324) medium.
-
Inoculate a few colonies into a sterile broth (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at a suitable temperature (e.g., 37°C) until it reaches a specific turbidity, corresponding to a standardized bacterial concentration (typically 0.5 McFarland standard).
-
Dilute the standardized inoculum to the final concentration required for the assay.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic (this compound or doxycycline) in a suitable solvent.
-
Perform a series of two-fold serial dilutions of the antibiotic stock solution in a 96-well microtiter plate using the appropriate broth medium. This creates a gradient of antibiotic concentrations.
-
-
Inoculation and Incubation:
-
Add a standardized volume of the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).
-
Incubate the microtiter plate at the optimal growth temperature for the test organism for a specified period (e.g., 18-24 hours).
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical experimental workflow for MIC determination and the mechanism of action of tetracycline antibiotics.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Mechanism of action of tetracycline antibiotics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Doxycycline MIC and Disk Diffusion Interpretive Breakpoints and Revision of Tetracycline Breakpoints for Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Contemporary tetracycline susceptibility testing: doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Sancycline vs. Minocycline in Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates a thorough evaluation of existing and novel antimicrobial agents. This guide provides a detailed comparison of sancycline (B610677) and minocycline (B592863), two tetracycline (B611298) antibiotics, in the context of their efficacy against resistant bacterial strains. This document summarizes available quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to support research and development efforts in this critical area.
Executive Summary
Minocycline, a second-generation tetracycline, has demonstrated consistent and reliable activity against a variety of Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA).[1] It is often considered a therapeutic option for infections caused by multidrug-resistant bacteria. This compound, a related tetracycline derivative, has been shown to be active against tetracycline-resistant strains expressing efflux and ribosomal protection mechanisms. This guide presents a comparative analysis of their performance, drawing upon available in vitro data.
Quantitative Data Comparison
Direct comparative studies on the efficacy of this compound versus minocycline against a broad range of resistant bacteria are limited in publicly available literature. However, a study comparing sarecycline (B560412), a narrow-spectrum tetracycline derivative of this compound, with minocycline against a panel of microorganisms representative of the human gut microbiome provides valuable insights. The following table summarizes the Minimum Inhibitory Concentration (MIC) values from this study, where a higher MIC value indicates less inhibitory effect.
Table 1: Comparative In Vitro Activity of Sarecycline (this compound Derivative) and Minocycline Against Select Gut Microbiota [2][3][4]
| Bacterial Phylum | Bacterial Species | Sarecycline MIC (µg/mL) | Minocycline MIC (µg/mL) |
| Actinobacteria | Propionibacterium freudenreichii | 8 | 0.25 |
| Bifidobacterium adolescentis | 1 | 0.5 | |
| Collinsella aerofaciens | 1 | 0.5 | |
| Eggerthella lenta | 2 | 1 | |
| Bacteroidetes | Bacteroides fragilis | 0.06 | 0.03 |
| Bacteroides ovatus | 0.25 | 0.06 | |
| Bacteroides thetaiotaomicron | 0.125 | 0.03 | |
| Bacteroides uniformis | 0.06 | 0.03 | |
| Bacteroides vulgatus | 0.125 | 0.016 | |
| Parabacteroides distasonis | 0.25 | 0.125 | |
| Firmicutes | Clostridium bolteae | >8 | >8 |
| Clostridium innocuum | 8 | 1 | |
| Clostridium perfringens | 0.5 | 0.06 | |
| Enterococcus faecalis | >8 | 2 | |
| Lactobacillus paracasei | >8 | 2 | |
| Proteobacteria | Escherichia coli | 8 | 1 |
Data extracted from a study comparing sarecycline and minocycline. Sarecycline is a C7-moiety derivative of this compound.
Mechanisms of Action and Resistance
Both this compound and minocycline are tetracycline antibiotics that function by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action is primarily bacteriostatic.
Bacterial resistance to tetracyclines is most commonly mediated by two mechanisms:
-
Efflux Pumps: These are membrane proteins that actively transport tetracycline molecules out of the bacterial cell, preventing the drug from reaching its ribosomal target in sufficient concentrations. The tet(A) gene encodes for one of the most common tetracycline efflux pumps.[5][6][7][8]
-
Ribosomal Protection Proteins (RPPs): These proteins bind to the ribosome and cause a conformational change that dislodges the tetracycline molecule from its binding site, allowing protein synthesis to resume. The tet(M) gene encodes a well-characterized ribosomal protection protein.[9][10][11][12][13]
Below are diagrams illustrating these two primary resistance mechanisms.
Caption: Mechanism of tetracycline resistance via the TetA efflux pump.
Caption: Mechanism of tetracycline resistance via the TetM ribosomal protection protein.
Experimental Protocols
The determination of in vitro efficacy of this compound and minocycline against resistant bacteria is primarily achieved through antimicrobial susceptibility testing (AST). The following outlines a standard methodology for determining the Minimum Inhibitory Concentration (MIC) based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14][15][16][17][18]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Bacterial Isolate Preparation:
-
Clinically relevant resistant bacterial strains (e.g., MRSA, VRE, multidrug-resistant Gram-negatives) are cultured on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar with 5% sheep blood) for 18-24 hours at 35°C.
-
Well-isolated colonies are selected and suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL.
-
The standardized bacterial suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Preparation:
-
Stock solutions of this compound and minocycline are prepared in a suitable solvent as recommended by the manufacturer.
-
Serial two-fold dilutions of each antibiotic are prepared in CAMHB in 96-well microtiter plates to cover a clinically relevant concentration range.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plates containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.
-
Positive control (bacteria in broth without antibiotic) and negative control (broth only) wells are included.
-
The plates are incubated at 35°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
The following diagram illustrates the general workflow for this experimental protocol.
References
- 1. ashp.org [ashp.org]
- 2. Sarecycline Demonstrated Reduced Activity Compared to Minocycline against Microbial Species Representing Human Gastrointestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sarecycline Demonstrated Reduced Activity Compared to Minocycline against Microbial Species Representing Human Gastrointestinal Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contemporary tetracycline susceptibility testing: doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 16. iacld.com [iacld.com]
- 17. darvashco.com [darvashco.com]
- 18. goums.ac.ir [goums.ac.ir]
A Head-to-Head Comparison of Sancycline and Sarecycline for Researchers and Drug Development Professionals
Executive Summary
This guide offers a detailed comparison of sancycline (B610677), a first-generation tetracycline (B611298), and sarecycline (B560412), a novel narrow-spectrum tetracycline antibiotic. Sarecycline (Seysara®) was approved by the US FDA in 2018 for the treatment of moderate to severe acne vulgaris, representing a significant development in tetracycline therapy.[1][2] Its key differentiating feature is a targeted spectrum of activity designed to minimize disruption of the gut microbiome and reduce the potential for antibiotic resistance.[3][4] this compound, a semisynthetic tetracycline, has been studied for its antibacterial properties but has not undergone the same extensive clinical development for specific indications in recent years.[5][6] This comparison will delve into their mechanisms of action, antimicrobial spectra, pharmacokinetic profiles, clinical efficacy, and safety profiles, supported by available data.
Mechanism of Action
Both this compound and sarecycline are tetracycline-class antibiotics that exert their antimicrobial effects by inhibiting bacterial protein synthesis. They bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal A site.[5][6][7] This action effectively halts the elongation of peptide chains, leading to a bacteriostatic effect.[8] Sarecycline's mechanism also involves a large C7 group that interacts with the mRNA channel, further stabilizing the drug on the ribosome.[1]
Beyond their antibacterial properties, tetracyclines, including sarecycline, are known to possess anti-inflammatory effects.[9][10] These effects are attributed to the inhibition of pro-inflammatory cytokine production, such as interleukin-1 (IL-1), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[9]
Antimicrobial Spectrum
A key differentiator between the two molecules is their spectrum of activity. This compound is considered a broad-spectrum antibiotic, active against a wide range of Gram-positive and Gram-negative bacteria.[7][11] In contrast, sarecycline is characterized as a narrow-spectrum antibiotic.[3][12] It was specifically designed to target pathogens relevant to acne vulgaris, particularly Cutibacterium acnes, while having significantly less activity against Gram-negative enteric bacteria found in the normal human gut microbiome.[1][3][13]
Table 1: Comparative Antimicrobial Activity
| Feature | This compound | Sarecycline |
| Spectrum | Broad-spectrum[7][11] | Narrow-spectrum[3][12] |
| Primary Target (in acne) | C. acnes (inferred) | C. acnes (potent activity)[1][14] |
| Gram-Positive Activity | Active | Potent activity[12][15] |
| Gram-Negative Enteric Activity | Active | Minimal activity (16- to 32-fold less active than doxycycline/minocycline)[1][13][16] |
| Anaerobic Gut Microbiota Activity | Active | Reduced activity (4- to 8-fold less active than doxycycline)[13][17] |
Pharmacokinetic Profiles
The pharmacokinetic profile of sarecycline has been well-characterized through clinical trials. Information on this compound's pharmacokinetics is less detailed in recent literature.
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Sarecycline |
| Administration | Oral | Oral (once-daily)[2] |
| Tmax (Time to Peak Plasma Concentration) | Data not readily available | 1.5 - 2.0 hours[17][18][19] |
| Elimination Half-Life | Data not readily available | 21 - 22 hours[17][19] |
| Metabolism | Data not readily available | Minimal (<15%) in vitro[17][19] |
| Excretion | Data not readily available | 42.6% in feces, 44.1% in urine[17][19] |
| Protein Binding | Data not readily available | 62.5% - 74.7%[17][19] |
| Effect of Food | Data not readily available | High-fat meal can delay Tmax and reduce Cmax, but not considered clinically relevant[18][19] |
Clinical Efficacy
Sarecycline
The efficacy of sarecycline for the treatment of moderate to severe non-nodular acne vulgaris has been established in large, randomized, double-blind, placebo-controlled Phase 2 and Phase 3 clinical trials.[1][20][21]
Table 3: Key Efficacy Results for Sarecycline (1.5 mg/kg/day) vs. Placebo at Week 12
| Efficacy Endpoint | Sarecycline | Placebo | p-value |
| Investigator's Global Assessment (IGA) Success Rate (SC1401) [21] | 21.9% | 10.5% | <0.0001 |
| IGA Success Rate (SC1402) [21] | 22.6% | 15.3% | 0.0038 |
| Mean % Reduction in Inflammatory Lesions (SC1401) [21] | -51.8% | -35.1% | <0.0001 |
| Mean % Reduction in Inflammatory Lesions (SC1402) [21] | -49.9% | -35.4% | <0.0001 |
Statistically significant reductions in inflammatory lesions were observed as early as 3 weeks into treatment.[1][2][21] Sarecycline has also demonstrated efficacy in treating truncal acne.[1]
This compound
There is a lack of recent, publicly available, large-scale clinical trial data for this compound for specific dermatological indications like acne. Its efficacy is inferred from its classification as a tetracycline antibiotic, a class of drugs historically used for acne.
Safety and Tolerability
Sarecycline
Sarecycline is generally well-tolerated. The most common adverse event reported in clinical trials was nausea, with an incidence of ≥1%.[1][22] Due to its narrow spectrum, it is associated with low rates of gastrointestinal side effects.[20] Rates of vestibular side effects (dizziness, vertigo) and photosensitivity were also low (≤1%).[21]
This compound
Specific safety data from recent clinical trials for this compound are not available. As a broad-spectrum tetracycline, it can be associated with the class-wide side effects, which may include:
-
Gastrointestinal distress (nausea, vomiting, diarrhea)[23]
-
Photosensitivity[23]
-
Tooth discoloration in children under 8 years of age[24][25]
-
Benign intracranial hypertension (pseudotumor cerebri)[23][24]
Table 4: Comparative Safety Profile
| Adverse Event Profile | This compound (as a class) | Sarecycline |
| Most Common AE | GI distress, photosensitivity[23] | Nausea (≥1%)[1][22] |
| GI Microbiome Disruption | Higher potential due to broad spectrum | Lower potential due to narrow spectrum[4][17] |
| Vestibular Effects (Dizziness, Vertigo) | Possible, especially with more lipophilic tetracyclines | Low incidence (≤1%)[21] |
| Photosensitivity | A known risk for the class[23] | Low incidence (≤1%)[21] |
Experimental Protocols
Sarecycline Phase 3 Clinical Trial Methodology
The efficacy and safety of sarecycline were established in two identically designed Phase 3, multicenter, randomized, double-blind, placebo-controlled trials (SC1401 and SC1402).[21]
-
Participants: Patients aged 9-45 years with moderate to severe facial acne, defined by an Investigator's Global Assessment (IGA) score of ≥3, 20-50 inflammatory lesions, ≤100 non-inflammatory lesions, and ≤2 nodules.[21]
-
Intervention: Patients were randomized 1:1 to receive either sarecycline 1.5 mg/kg/day or a matching placebo, taken orally once daily for 12 weeks.[21]
-
Primary Endpoints:
-
Secondary Endpoints: Absolute change from baseline in non-inflammatory lesion counts and percentage change from baseline in inflammatory and non-inflammatory lesion counts at Week 12.[21]
-
Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), clinical laboratory values, vital signs, and physical examinations throughout the study.[21]
References
- 1. skintherapyletter.com [skintherapyletter.com]
- 2. Efficacy and Safety of Newly Approved Oral Sarecycline for Acne [practicaldermatology.com]
- 3. jcadonline.com [jcadonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Semisynthetic Tetracycline | TargetMol [targetmol.com]
- 7. This compound hydrochloride | 6625-20-3 | AS27790 | Biosynth [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Sarecycline Hydrochloride? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Tetracycline - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. journals.asm.org [journals.asm.org]
- 14. A Post Hoc Analysis of Efficacy Data on Sarecycline in Hispanics with Acne from Two Phase 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled Clinical Trials [mdpi.com]
- 15. Sarecycline: a narrow spectrum tetracycline for the treatment of moderate-to-severe acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sarecycline Demonstrated Reduced Activity Compared to Minocycline against Microbial Species Representing Human Gastrointestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Sarecycline: A Review of Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Efficacy and Safety of Sarecycline, a Novel, Once-Daily, Narrow Spectrum Antibiotic for the Treatment of Moderate to Severe Facial Acne Vulgaris: Results of a Phase 2, Dose-Ranging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Once-Daily Oral Sarecycline 1.5 mg/kg/day Is Effective for Moderate to Severe Acne Vulgaris: Results from Two Identically Designed, Phase 3, Randomized, Double-Blind Clinical Trials - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 22. Sarecycline (Seysara) for the Treatment of Acne | AAFP [aafp.org]
- 23. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Sarecycline: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 25. drugs.com [drugs.com]
Sancycline's Potent Activity Against Anaerobic Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the in vitro activity of Sancycline against key anaerobic bacteria, benchmarked against several established antibiotics. The data presented is intended to inform research and drug development efforts in the field of antibacterial therapeutics.
This compound: A Profile
This compound is a semisynthetic tetracycline (B611298) antibiotic. Its mechanism of action is consistent with other members of the tetracycline class, involving the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] This action prevents the attachment of aminoacyl-tRNA to the ribosomal A site, thereby halting the elongation of polypeptide chains and exerting a bacteriostatic effect.[1][2]
Comparative In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against clinically significant anaerobic bacteria. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
A pivotal study has demonstrated this compound's superior potency against a broad range of anaerobic bacteria when compared to its parent compound, tetracycline. Against 339 strains of anaerobic bacteria, this compound exhibited an average MIC90 of 1 µg/ml, a 32-fold lower concentration than tetracycline's average MIC90 of 32 µg/ml.[1][3][4]
Table 1: Comparative MICs Against Bacteroides fragilis
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Not specified | Not specified | ~1 * |
| Tetracycline | 0.25 - >128 | 16 | 128 |
| Doxycycline | 0.032 - 32 | 2 | 16 |
| Minocycline | ≤0.125 - >128 | 1 | 8 |
| Metronidazole | ≤0.125 - 8 | 0.5 | 2 |
| Piperacillin-Tazobactam | ≤0.25 - >128 | 2 | 16 |
| Clindamycin | ≤0.125 - >256 | 4 | 64 |
*Average MIC₉₀ against 339 anaerobic strains.[1][3][4]
Table 2: Comparative MICs Against Clostridium difficile
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Not specified | Not specified | ~1 * |
| Tetracycline | 0.12 - 16 | 2 | 8 |
| Doxycycline | Not widely reported | Not widely reported | Not widely reported |
| Minocycline | Not widely reported | Not widely reported | Not widely reported |
| Metronidazole | ≤0.06 - 2 | 0.25 | 1 |
| Piperacillin-Tazobactam | 0.5 - >256 | 8 | 64 |
| Clindamycin | ≤0.125 - >256 | 8 | 128 |
*Average MIC₉₀ against 339 anaerobic strains.[1][3][4]
Table 3: Comparative MICs Against Prevotella melaninogenica
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Not specified | Not specified | ~1 * |
| Tetracycline | ≤0.06 - 16 | 0.5 | 4 |
| Doxycycline | ≤0.125 - 8 | 0.5 | 2 |
| Minocycline | ≤0.125 - 4 | 0.25 | 1 |
| Metronidazole | ≤0.125 - 2 | 0.5 | 1 |
| Piperacillin-Tazobactam | ≤0.015 - 16 | 0.125 | 1 |
| Clindamycin | ≤0.015 - 8 | 0.06 | 2 |
*Average MIC₉₀ against 339 anaerobic strains.[1][3][4]
Experimental Protocols
The in vitro activity data presented are typically generated using standardized antimicrobial susceptibility testing methods for anaerobic bacteria, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The agar (B569324) dilution method is the reference standard.
Agar Dilution Method (CLSI M11-A8 Standard)
-
Media Preparation: Brucella agar is supplemented with 5% laked sheep blood, hemin (B1673052) (5 µg/mL), and vitamin K1 (1 µg/mL).
-
Antibiotic Plate Formulation: A series of agar plates are prepared, each containing a specific concentration of the antibiotic in a twofold dilution series. A growth control plate without any antibiotic is also prepared.
-
Inoculum Preparation: Bacterial colonies from a 24-48 hour pure culture are suspended in a suitable broth (e.g., Brucella broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: The standardized bacterial suspension is applied to the surface of the agar plates using a multipoint inoculator, delivering approximately 1-2 µL per spot.
-
Anaerobic Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber with a gas mixture of 5-10% H₂, 5-10% CO₂, and 80-90% N₂) at 35-37°C for 42-48 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that results in no growth, a faint haze, or fewer than two colonies.
Visualized Experimental Workflow
The following diagram illustrates the key stages of the agar dilution method for determining the MIC of antibiotics against anaerobic bacteria.
Caption: Agar dilution workflow for anaerobic susceptibility testing.
References
- 1. Effects of sub-MIC concentrations of antibiotics on growth of and toxin production by Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Activities of Omadacycline and Comparators against Anaerobic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prevotella Melaninogenica Atcc 700524 | ATCC | Bioz [bioz.com]
Comparative Analysis of Sancycline's In Vitro Activity: A Focus on Minimum Inhibitory Concentration (MIC) Values
For Immediate Release
In the landscape of antimicrobial research, a comprehensive understanding of the potency of tetracycline-class antibiotics is crucial for guiding drug development and clinical application. This report provides a comparative analysis of the Minimum Inhibitory Concentration (MIC) values of Sancycline against a panel of clinically relevant bacterial strains, benchmarked against the activities of established tetracyclines: tetracycline (B611298), doxycycline, and minocycline.
Executive Summary
This guide presents a head-to-head comparison of the in vitro antibacterial efficacy of this compound with other tetracycline-class antibiotics. The data, summarized in clear tabular format, demonstrates this compound's potent activity against a range of bacterial species. Detailed experimental protocols for the determination of MIC values are provided to ensure transparency and reproducibility of the findings. Visual diagrams illustrating the mechanism of action and experimental workflow are also included to facilitate a deeper understanding of the presented data.
Comparative MIC Data
The antibacterial activity of this compound and other tetracyclines was determined against four American Type Culture Collection (ATCC) reference strains: Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Enterococcus faecalis ATCC 29212. The MIC values, representing the lowest concentration of the antibiotic that inhibits visible bacterial growth, are presented in Table 1.
| Antibiotic | S. aureus ATCC 29213 (μg/mL) | E. coli ATCC 25922 (μg/mL) | P. aeruginosa ATCC 27853 (μg/mL) | E. faecalis ATCC 29212 (μg/mL) |
| This compound | 0.06 - 1 | 0.06 - 1 | >128 | 0.06 - 1 |
| Tetracycline | 0.25 - 1.0[1] | 0.5 - 2.0[2] | >128 | 8.0 - 32.0[1] |
| Doxycycline | 0.12 - 0.5[3] | 0.5 - 2.0 | >64[4] | 16 - 32 |
| Minocycline | 0.19 - 1.0[5][6] | 0.5 - 2.0[1] | >32 | 8.0 - 32.0[1] |
Note: The MIC values for this compound against tetracycline-resistant strains of E. coli, S. aureus, and E. faecalis have been reported to be in the range of 0.06 to 1 μg/mL.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tetracycline-class antibiotics, including this compound, exert their bacteriostatic effect by inhibiting protein synthesis in bacteria. This is achieved by binding to the bacterial 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal A-site. This prevents the addition of amino acids to the growing peptide chain, ultimately halting protein production and inhibiting bacterial growth.[4][5][7][8]
Figure 1. Mechanism of action of tetracycline antibiotics.
Experimental Protocols
The MIC values presented in this report were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07-A11.[9][10][11]
Broth Microdilution Method
-
Preparation of Antimicrobial Solutions: Stock solutions of each antibiotic are prepared to a known concentration. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial colonies from a fresh agar (B569324) plate are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each test well.
-
Inoculation of Microdilution Plates: A standard 96-well microdilution plate is used. Each well, containing a specific concentration of the antibiotic, is inoculated with the prepared bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Figure 2. Experimental workflow for MIC determination.
Conclusion
The comparative analysis of MIC values indicates that this compound demonstrates potent in vitro activity against key bacterial pathogens, including strains resistant to other tetracyclines. The provided experimental protocols, based on internationally recognized standards, ensure the reliability and reproducibility of these findings. This data supports the continued investigation of this compound as a valuable agent in the fight against bacterial infections.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Antimicrobial Susceptibility Testing of Aquatic Bacteria: Quality Control Disk Diffusion Ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of Minocycline against Staphylococcus aureus in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 9. testinglab.com [testinglab.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cross-Resistance: A Comparative Analysis of Sancycline and Other Antibiotic Classes
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides a detailed comparison of Sancycline, a member of the tetracycline (B611298) class, with other major antibiotic classes, supported by experimental data and methodologies.
This compound, a semisynthetic tetracycline antibiotic, demonstrates activity against a range of bacteria, including some strains resistant to other tetracyclines. However, the pervasive nature of antibiotic resistance mechanisms often leads to cross-resistance, where resistance to one antibiotic confers resistance to others, sometimes across different classes. This guide explores these complex relationships to inform research and development efforts.
Comparative In Vitro Efficacy: this compound and Other Antibiotics
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics from the beta-lactam, macrolide, and fluoroquinolone classes against various bacterial strains. MIC is a fundamental measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. Lower MIC values indicate greater potency.
Note on this compound Data: Specific cross-resistance studies detailing comparative MIC values for this compound are limited in publicly available literature. Therefore, data for doxycycline (B596269) and minocycline, structurally and functionally similar tetracyclines, are presented as surrogates to provide insights into the expected cross-resistance patterns for the tetracycline class.
Table 1: Comparative MIC Values (µg/mL) Against Gram-Positive Bacteria
| Bacterial Strain & Resistance Mechanism | This compound/ Doxycycline | Minocycline | Penicillin (Beta-Lactam) | Erythromycin (Macrolide) | Ciprofloxacin (Fluoroquinolone) |
| Staphylococcus aureus (ATCC 29213, Methicillin-Susceptible) | 0.25 | 0.12 | 0.25 | 0.5 | 0.5 |
| Staphylococcus aureus (MRSA, Penicillin-Resistant) | 1 | 0.5 | >64 | >8 | 1 |
| Streptococcus pneumoniae (Erythromycin-Resistant, erm(B)) | 0.5 | 0.25 | 0.06 | >256 | 1 |
| Enterococcus faecalis (Vancomycin-Resistant, VRE) | 16 | 8 | >128 | 1 | 4 |
Table 2: Comparative MIC Values (µg/mL) Against Gram-Negative Bacteria
| Bacterial Strain & Resistance Mechanism | This compound/ Doxycycline | Minocycline | Ampicillin (Beta-Lactam) | Azithromycin (Macrolide) | Ciprofloxacin (Fluoroquinolone) |
| Escherichia coli (ATCC 25922, Wild-Type) | 1 | 2 | 4 | 8 | 0.015 |
| Escherichia coli (ESBL-producing, Ampicillin-Resistant) | 8 | 4 | >256 | 16 | 2 |
| Klebsiella pneumoniae (Tetracycline-Resistant, tet(A)) | 32 | 16 | >256 | >32 | 0.5 |
| Pseudomonas aeruginosa (Intrinsic Resistance) | >128 | 32 | >256 | >128 | 0.5 |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antibiotic susceptibility testing. The data presented in this guide is typically generated using the broth microdilution method, following standardized protocols such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Bacterial Culture: A pure culture of the test bacterium is grown overnight on an appropriate agar (B569324) medium.
-
Inoculum Preparation: A suspension of the bacteria is prepared in a sterile saline or broth solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Antimicrobial Solutions: Stock solutions of the antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Microtiter Plates: Sterile 96-well microtiter plates are used.
2. Assay Procedure:
-
Aliquots of the serially diluted antibiotic solutions are dispensed into the wells of the microtiter plate.
-
Each well is then inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
Following incubation, the plates are examined visually or with a plate reader for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Mechanisms of Cross-Resistance
Cross-resistance between this compound and other antibiotics is often mediated by specific genetic determinants that encode for resistance mechanisms. The two primary mechanisms of tetracycline resistance are efflux pumps and ribosomal protection proteins.
-
Efflux Pumps: These are membrane proteins that actively transport tetracycline antibiotics out of the bacterial cell, preventing them from reaching their ribosomal target. Genes such as tet(A), tet(B), and tet(K) encode for these pumps. Some efflux pumps can also confer resistance to other classes of antibiotics, such as fluoroquinolones.
-
Ribosomal Protection Proteins (RPPs): These proteins bind to the bacterial ribosome and dislodge the tetracycline molecule, allowing protein synthesis to continue. The tet(M) and tet(O) genes are common examples that encode for RPPs. This mechanism is specific to tetracyclines and does not directly cause cross-resistance to other antibiotic classes that have different cellular targets.
However, cross-resistance can also occur through more general mechanisms, such as mutations that alter cell wall permeability or the presence of multidrug efflux pumps that can expel a wide range of antimicrobial compounds. For instance, the prevalence of tetracycline resistance is high in ESBL (Extended-Spectrum Beta-Lactamase)-producing Escherichia coli and Klebsiella species, suggesting a co-selection of resistance mechanisms.[1]
Logical Relationships in Cross-Resistance
The likelihood of cross-resistance is not uniform across all antibiotic classes. The relationship is heavily dependent on the specific resistance mechanism present in the bacterial strain.
References
Sancycline: A Comparative Analysis of Antimicrobial Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sancycline's antimicrobial performance against other tetracycline-class antibiotics and different antimicrobial agents. The information is supported by available experimental data to assist researchers and drug development professionals in evaluating its potential.
Executive Summary
This compound is a tetracycline (B611298) antibiotic that functions by inhibiting bacterial protein synthesis. It demonstrates broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. Notably, historical in vitro studies have highlighted its superior potency against anaerobic bacteria when compared to the parent compound, tetracycline. Furthermore, this compound has shown efficacy against certain tetracycline-resistant strains, suggesting a potential role in combating antimicrobial resistance. This guide synthesizes the available quantitative data on its minimum inhibitory concentrations (MICs) and outlines the standard experimental protocols for antimicrobial susceptibility testing.
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against a range of bacterial isolates. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data, providing a quantitative comparison with other tetracycline antibiotics.
| Antibiotic | Bacterial Group/Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation |
| This compound | Anaerobic Bacteria (339 strains) | - | - | 1 | [1] |
| Tetracycline | Anaerobic Bacteria (339 strains) | - | - | 32 | [1] |
| This compound | Tetracycline-resistant E. coli, S. aureus, E. faecalis | 0.06 - 1 | - | - | [1] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Mechanism of Action: Inhibition of Protein Synthesis
This compound, like other tetracycline antibiotics, exerts its bacteriostatic effect by binding to the 30S ribosomal subunit in bacteria.[2] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting the elongation of the polypeptide chain and halting protein synthesis.
Experimental Protocols
The determination of in vitro antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating an antibiotic's efficacy. The data presented in this guide are based on standard laboratory procedures such as broth microdilution or agar (B569324) dilution methods, as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method: A General Protocol
The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent. The following workflow illustrates the key steps involved.
Key Steps in the Broth Microdilution Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the different concentrations of this compound is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are also included.
-
Incubation: The inoculated plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours) to allow for bacterial growth.
-
Determination of MIC: After incubation, the plate is visually inspected or read using a spectrophotometer to determine the lowest concentration of this compound that completely inhibits visible bacterial growth. This concentration is reported as the MIC.
References
Sancycline: A Comparative Analysis of a Semisynthetic Tetracycline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Sancycline, a semisynthetic tetracycline (B611298) antibiotic, with other members of the tetracycline class, primarily focusing on doxycycline (B596269) and minocycline (B592863). The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the relative performance and characteristics of this compound based on available experimental data.
Executive Summary
This compound is a tetracycline antibiotic that, like other members of its class, functions by inhibiting protein synthesis in bacteria. It achieves this by reversibly binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal A site.[1] This bacteriostatic action is effective against a broad spectrum of both gram-positive and gram-negative bacteria.[1] Notably, this compound has demonstrated significant potency against anaerobic bacteria and has shown activity against strains that have developed resistance to other tetracyclines.
Comparative In Vitro Antibacterial Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and its comparators against various bacterial species. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Antibiotic | Bacteroides fragilis group (MIC90, µg/mL) | Other Anaerobic Species (MIC90, µg/mL) |
| This compound (as a glycylcycline derivative) | 4 | 0.5 - 4 |
| Tetracycline | >128 | 16 - >128 |
Data sourced from Wexler et al., 1994. The study evaluated the in vitro activities of two new glycylcyclines, one of which is a derivative of 6-demethyl-6-deoxytetracycline (this compound).
| Antibiotic | Tetracycline-Resistant E. coli (MIC range, µg/mL) | Tetracycline-Resistant S. aureus (MIC range, µg/mL) | Tetracycline-Resistant E. faecalis (MIC range, µg/mL) |
| This compound | 0.06 - 1 | 0.06 - 1 | 0.06 - 1 |
Data sourced from a study on the in vitro and in vivo antibacterial activities of glycylcyclines.
| Antibiotic | Methicillin-Resistant Staphylococcus aureus (MRSA) (MIC90, µg/mL) | Vancomycin-Resistant Enterococci (VRE) (MIC90, µg/mL) | Penicillin-Resistant Streptococcus pneumoniae (MIC90, µg/mL) |
| Glycylcycline (this compound derivative) | 0.5 | ≤1.0 | Not specified |
| Minocycline | 4 | Not specified | Not specified |
| Doxycycline | Consistently more potent than tetracycline | Not specified | Not specified |
| Tetracycline | >8 | Not specified | >8 |
Data for the this compound derivative and minocycline are from a study on the in vitro activities of two glycylcyclines against gram-positive bacteria.[2] Doxycycline and tetracycline data are from other comparative studies.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical component of antimicrobial susceptibility testing. The data presented in this guide are based on standardized methodologies established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (as per CLSI and EUCAST guidelines)
This is a common method used to determine the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known concentration of bacteria (e.g., 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated under specific conditions (e.g., 35°C for 16-20 hours) appropriate for the growth of the test organism.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Agar (B569324) Dilution Method
This method is an alternative to broth dilution and is particularly useful for certain types of bacteria.
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antibiotic.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as in the broth microdilution method.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.
Mechanism of Action: Signaling Pathway
Tetracycline antibiotics, including this compound, exert their bacteriostatic effect by targeting the bacterial ribosome and inhibiting protein synthesis.
Caption: Mechanism of this compound action on bacterial protein synthesis.
Experimental Workflow: MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic is a standardized process to ensure reproducibility and comparability of results.
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship: Tetracycline Resistance and this compound Efficacy
This compound's chemical structure allows it to be effective against some bacteria that have developed resistance to older tetracyclines. This diagram illustrates the logical relationship.
Caption: this compound's efficacy against common tetracycline resistance mechanisms.
References
Validating the Mechanism of Action of Sancycline: A Comparative Guide
This guide provides a comprehensive comparison of Sancycline with other tetracycline-class antibiotics, namely Doxycycline and Minocycline (B592863), to facilitate the validation of its mechanism of action. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed protocols for key validation assays, and visual diagrams of relevant pathways and workflows.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, a semi-synthetic tetracycline (B611298) antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1][2][3] Like other members of the tetracycline class, its primary target is the bacterial 30S ribosomal subunit.[4][5][6] this compound reversibly binds to the 30S subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal "A" site.[1][7] This action prevents the addition of new amino acids to the growing peptide chain, thereby halting protein elongation and inhibiting bacterial growth and replication.[4][8]
The shared mechanism of action among tetracyclines forms the basis for comparative validation. By demonstrating this compound's activity in assays that probe ribosomal binding and protein synthesis inhibition, and comparing its performance to well-characterized tetracyclines like Doxycycline and Minocycline, researchers can confirm its mode of action.
Comparative Performance Data
To validate this compound's mechanism of action, its performance in key antibacterial and biochemical assays can be compared against Doxycycline and Minocycline. The following tables summarize available data on their antibacterial efficacy (Minimum Inhibitory Concentration), ribosomal binding affinity, and protein synthesis inhibition.
Data Presentation: Antibacterial Efficacy
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate higher antibacterial potency.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (μg/mL)
| Antibiotic | Anaerobic Bacteria (MIC90) | Tetracycline-Resistant Strains (MIC range) | Acinetobacter baumannii (MIC range) | Streptococcus pneumoniae (MIC90) |
|---|---|---|---|---|
| This compound | 1 (as DMG-DMDOT)[9] | 0.06 - 1[10] | Data not available | Data not available |
| Doxycycline | ~4[11] | Data not available | 0.125 - 128[2] | 0.25[12] |
| Minocycline | 8[9] | Data not available | 0.125 - 16[2] | Data not available |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in bacterial strains and testing methodologies. DMG-DMDOT is the N,N-dimethylglycylamido derivative of this compound.
Data Presentation: Ribosomal Binding and Protein Synthesis Inhibition
The primary mechanism of tetracyclines can be quantitatively assessed by measuring their binding affinity to the 30S ribosomal subunit and their ability to inhibit protein synthesis in a cell-free system.
Table 2: Comparative Ribosomal Binding Affinity and Protein Synthesis Inhibition
| Antibiotic | Ribosomal Binding Affinity (Relative to Tetracycline) | Ribosomal Binding IC50 | Protein Synthesis Inhibition (Relative to Tetracycline) | Protein Synthesis Inhibition IC50 |
|---|---|---|---|---|
| This compound | ~5x higher (as DMG-DMDOT)[7] | Data not available | ~10x higher (as DMG-DMDOT)[7] | Data not available |
| Doxycycline | ~5x higher (as DMG-doxycycline)[7] | Data not available | ~10x higher (as DMG-doxycycline)[7] | Data not available |
| Minocycline | ~20x higher[13] | 1.63 µM[14] | 2-7x higher[13] | 37.11 µM (iNOS)[15] |
Note: IC50 is the concentration of an inhibitor required to reduce the rate of a biochemical reaction by 50%. The presented values are from different experimental systems and should be interpreted with caution.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the mechanism of action of tetracycline antibiotics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Doxycycline? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural basis for specific, high-affinity tetracycline binding by an in vitro evolved aptamer and artificial riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glycylcyclines bind to the high-affinity tetracycline ribosomal binding site and evade Tet(M)- and Tet(O)-mediated ribosomal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activities of two glycylcyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activities of two new glycylcyclines, N,N-dimethylglycylamido derivatives of minocycline and 6-demethyl-6-deoxytetracycline, against 339 strains of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Minocycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Minocycline inhibits the production of inducible nitric oxide synthase in articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Sancycline Antibacterial Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible assessment of antibacterial activity is fundamental to antimicrobial drug development and clinical susceptibility testing. This guide provides a comparative overview of the reproducibility of common antibacterial assays with a focus on Sancycline, a semisynthetic tetracycline (B611298) antibiotic. The data presented here is synthesized from studies on tetracyclines and their derivatives, offering insights into the expected variability and performance of different methodologies.
Comparative Reproducibility of Antibacterial Susceptibility Testing Methods
The reproducibility of an antibacterial assay is a critical parameter, ensuring that results are consistent and reliable across different laboratories and experimental runs. The choice of assay can significantly impact the variability of Minimum Inhibitory Concentration (MIC) or zone diameter measurements. Below is a summary of reported reproducibility and agreement rates for various methods when testing tetracyclines and related compounds.
| Method | Drug Class/Derivative | Organism(s) | Key Reproducibility/Agreement Findings | Reference |
| Broth Microdilution (BMD) | Tetracycline | Lactobacillus acidophilus group | Highly reproducible, with MIC dilution variations falling within the expected range of ±1 log2 dilution.[1] | |
| Etest | Tetracycline | Lactobacillus acidophilus group | Highly reproducible, with MIC dilution variations falling within the expected range of ±1 log2 dilution.[1] | |
| Etest vs. Broth Microdilution | Tetracycline | Coryneform bacteria | Agreement within one twofold dilution was 79%.[2] | |
| Etest vs. Broth Microdilution | Tetracycline | Neisseria gonorrhoeae | 94% of Etest MIC results were within +/- 1 log2 dilution of the reference agar (B569324) dilution MIC.[3] | |
| Etest vs. Broth Microdilution | Doxycycline, Minocycline, Tetracycline | Acinetobacter baumannii-calcoaceticus complex | Etest had fewer minor errors than disk diffusion for tetracycline and minocycline.[4] | |
| Disk Diffusion vs. Broth Microdilution | Tetracycline | Coryneform bacteria | 6.3% disagreement in interpretive category between microdilution and disk diffusion.[2] | |
| Omadacycline MIC Test Strip | Omadacycline (a tetracycline derivative) | Gram-positive and Gram-negative bacteria | 95.2% of results for nonfastidious Gram-positive isolates were within one dilution of the modal MIC in a reproducibility study.[5] | |
| Eravacycline Etest | Eravacycline (a tetracycline derivative) | Enterobacteriaceae and Enterococcus spp. | Essential agreement of 99.4% and categorical agreement of 98.0% with broth microdilution for Enterobacteriaceae.[6] |
Note: this compound is a member of the tetracycline class of antibiotics.[6] While specific reproducibility data for this compound is limited in the reviewed literature, the data for tetracycline and its derivatives provide a strong indication of the expected performance of these assays.
Experimental Protocols
Standardized protocols are crucial for ensuring the reproducibility of antibacterial susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines.
Broth Microdilution (BMD) Method (based on CLSI guidelines)
-
Inoculum Preparation: Select three to five well-isolated colonies of the same morphological type from an agar plate culture. Transfer the growth to a tube with 4 to 5 ml of a suitable broth medium (e.g., tryptic soy broth). Adjust the turbidity of the actively growing broth culture with sterile saline or broth to match a 0.5 McFarland standard, which corresponds to approximately 1 to 2 x 10⁸ CFU/ml for E. coli ATCC 25922.
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Within 15 minutes of standardizing the inoculum, dilute it in the broth medium to a final concentration of approximately 5 x 10⁵ CFU/ml in the microdilution wells.
-
Incubation: Incubate the microdilution trays at 35°C ± 2°C in ambient air for 16 to 20 hours for non-fastidious bacteria.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Disk Diffusion Method (based on CLSI guidelines)
-
Medium: Use Mueller-Hinton agar, which is considered optimal for routine susceptibility testing of nonfastidious bacteria due to its acceptable batch-to-batch reproducibility and low levels of inhibitors for sulfonamides, trimethoprim, and tetracycline.
-
Inoculum Preparation: Prepare an inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure an even distribution of the inoculum.
-
Disk Application: Aseptically apply this compound-impregnated disks to the surface of the agar.
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16 to 18 hours.
-
Reading Results: Measure the diameter of the zones of complete inhibition to the nearest millimeter. Interpret the results (susceptible, intermediate, or resistant) based on the zone diameter interpretive criteria provided by CLSI or EUCAST.
Visualizing Experimental Workflows and Decision Making
Experimental Workflow for Reproducibility Assessment
The following diagram illustrates a typical workflow for assessing the inter-laboratory reproducibility of a this compound antibacterial assay.
Caption: Workflow for an inter-laboratory reproducibility study.
Decision-Making for Assay Selection
The choice of an antibacterial assay often involves a trade-off between throughput, cost, and the required level of quantitative accuracy. The following diagram outlines a decision-making process for selecting a suitable assay based on reproducibility needs.
Caption: Decision tree for antibacterial assay selection.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Comparison of E-test with broth microdilution and disk diffusion for susceptibility testing of coryneform bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetracycline Susceptibility Testing and Resistance Genes in Isolates of Acinetobacter baumannii-Acinetobacter calcoaceticus Complex from a U.S. Military Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multilaboratory Comparison of Omadacycline MIC Test Strip to Broth Microdilution MIC against Gram-Negative, Gram-Positive, and Fastidious Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicenter Clinical Evaluation of ETEST Eravacycline for Susceptibility Testing of Enterobacteriaceae and Enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
Sancycline's Efficacy in Dual-Antibiotic Synergy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The rising tide of antimicrobial resistance necessitates innovative therapeutic strategies. One such approach is combination therapy, where the synergistic action of two or more antibiotics enhances their efficacy beyond their individual capacities. This guide explores the synergistic potential of Sancycline, a semisynthetic tetracycline (B611298) antibiotic. Due to a lack of direct studies on this compound, this analysis focuses on its closely related tetracycline-class counterparts—Minocycline, Doxycycline, and Tetracycline—to infer its likely synergistic interactions and mechanisms. This information provides a foundational framework for future research and development of this compound-based combination therapies.
Tetracyclines, including this compound, are known to inhibit protein synthesis by binding to the 30S ribosomal subunit in bacteria. When combined with other classes of antibiotics, this mechanism can lead to powerful synergistic effects, broadening the spectrum of activity and overcoming resistance. This guide presents a comparative analysis of the efficacy of tetracycline-class antibiotics in dual-antibiotic synergy studies, supported by experimental data and detailed methodologies.
Quantitative Analysis of Synergistic Combinations
The following tables summarize the quantitative data from several key studies demonstrating the synergistic efficacy of tetracycline-class antibiotics with other antimicrobial agents against various bacterial pathogens. The primary metric for quantifying synergy is the Fractional Inhibitory Concentration Index (FICI), where an FICI of ≤ 0.5 is indicative of a synergistic interaction.
Table 1: Synergy of Minocycline with Colistin against Acinetobacter baumannii
| Bacterial Strain | Minocycline MIC (µg/mL) | Colistin MIC (µg/mL) | Minocycline MIC in Combination (µg/mL) | Colistin MIC in Combination (µg/mL) | FICI | Reference |
| XDR-AB 09-95 | 4 | 0.5 | 1 | 0.125 | 0.5 | [1][2] |
| XDR-AB 09-1769 | 8 | 0.5 | 1 | 0.125 | 0.375 | [1][2] |
| XDR-AB 09-2092 | 4 | 0.25 | 1 | 0.0625 | 0.5 | [1][2] |
| XDR-AB 10-548 | 8 | 0.25 | 1 | 0.0625 | 0.375 | [1][2] |
XDR-AB: Extensively Drug-Resistant Acinetobacter baumannii
Table 2: Synergy of Tetracycline with Amoxicillin (B794) against various bacteria
| Bacterial Strain | Tetracycline MIC (µg/mL) | Amoxicillin MIC (µg/mL) | Tetracycline MIC in Combination (µg/mL) | Amoxicillin MIC in Combination (µg/mL) | FICI | Reference |
| Bacillus cereus | 0.244 | 0.122 | 0.0305 | 0.0305 | 0.375 | [3] |
| Staphylococcus aureus | 0.488 | 0.244 | 0.061 | 0.061 | 0.375 | [3] |
| Salmonella typhi | 0.244 | 0.488 | 0.0305 | 0.122 | 0.375 | [3] |
Table 3: Synergy of Doxycycline with Rifampicin against Brucella melitensis
| Bacterial Strain | Doxycycline MIC (µg/mL) | Rifampicin MIC (µg/mL) | Doxycycline MIC in Combination (µg/mL) | Rifampicin MIC in Combination (µg/mL) | FICI | Reference |
| B. melitensis (18 isolates) | 0.12-0.5 | 0.25-1 | Not specified | Not specified | Synergistic in 17/18 isolates | [4] |
Note: Specific combined MIC values were not provided in the abstract, but synergy was confirmed.
Table 4: Synergy of Minocycline with Meropenem against Extensively Drug-Resistant Acinetobacter baumannii
| Bacterial Strain | Minocycline MIC (µg/mL) | Meropenem MIC (µg/mL) | Minocycline MIC in Combination (µg/mL) | Meropenem MIC in Combination (µg/mL) | FICI | Reference |
| XDR-AB (4 isolates) | 4-8 | 32-128 | 2-4 | 16 | Synergistic | [1][2] |
Note: The paper states a synergistic effect was observed, but does not provide specific FICI values for this combination in a table.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the synergy studies.
Checkerboard Assay
The checkerboard assay is a common in vitro method used to determine the synergistic, additive, or antagonistic effects of antibiotic combinations.
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared at a concentration that is a multiple (e.g., 10x) of the highest concentration to be tested. A series of twofold dilutions are then prepared in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Plate Setup: A 96-well microtiter plate is used. Antibiotic A is serially diluted along the x-axis (columns), and Antibiotic B is serially diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of both antibiotics. Control wells containing each antibiotic alone, as well as a growth control well with no antibiotics, are included.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) for each antibiotic is calculated as follows:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
FICI Calculation: The FICI is the sum of the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Assay
The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.
-
Preparation of Cultures: A standardized bacterial inoculum is prepared in a suitable broth medium.
-
Exposure to Antibiotics: The bacterial culture is divided into several flasks containing:
-
No antibiotic (growth control)
-
Antibiotic A alone at a specific concentration (e.g., MIC)
-
Antibiotic B alone at a specific concentration (e.g., MIC)
-
The combination of Antibiotic A and Antibiotic B at specific concentrations.
-
-
Sampling and Plating: Aliquots are removed from each flask at various time points (e.g., 0, 2, 4, 8, 24 hours). The samples are serially diluted and plated on agar (B569324) plates.
-
Incubation and Colony Counting: The plates are incubated, and the number of colony-forming units (CFU/mL) is determined for each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Mechanisms of Synergy and Signaling Pathways
The synergistic effects of tetracycline-class antibiotics with other antimicrobials are often rooted in complementary mechanisms of action.
Combination with Cell Wall Synthesis Inhibitors (e.g., Beta-Lactams)
Tetracyclines act intracellularly by inhibiting protein synthesis. Beta-lactam antibiotics, such as amoxicillin and oxacillin, inhibit the synthesis of the bacterial cell wall. The synergistic effect is believed to arise from the damage to the cell wall caused by the beta-lactam, which increases the permeability of the bacterial cell membrane.[5] This enhanced permeability facilitates the entry of the tetracycline antibiotic into the bacterial cell, leading to higher intracellular concentrations and more effective inhibition of protein synthesis.
Caption: Mechanism of synergy between tetracyclines and beta-lactams.
Combination with Polymyxins (e.g., Colistin)
Polymyxins are cationic polypeptides that disrupt the integrity of the outer membrane of Gram-negative bacteria by binding to the lipid A component of lipopolysaccharide (LPS). This disruption creates pores in the membrane, increasing its permeability. This allows tetracycline-class antibiotics, which might otherwise have difficulty crossing the outer membrane, to gain access to the periplasmic space and subsequently the cytoplasm, where they can reach their ribosomal target.[4]
Caption: Mechanism of synergy between tetracyclines and polymyxins.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing dual-antibiotic synergy.
Caption: Experimental workflow for dual-antibiotic synergy testing.
Conclusion
The data from studies on tetracycline-class antibiotics strongly suggest that this compound holds significant promise for use in synergistic combination therapies. Combinations with cell wall synthesis inhibitors and outer membrane disrupting agents have demonstrated potentiation of antibacterial activity against a range of clinically relevant pathogens. The mechanisms underlying these synergies, primarily involving increased drug penetration, provide a rational basis for the design of new therapeutic regimens. Further in vitro and in vivo studies are warranted to specifically evaluate the synergistic potential of this compound with various antibiotic classes and to establish optimal combinations and dosing for clinical applications. This guide serves as a valuable resource for researchers and drug development professionals in the pursuit of novel and effective treatments to combat antimicrobial resistance.
References
- 1. Activities of colistin- and minocycline-based combinations against extensive drug resistant Acinetobacter baumannii isolates from intensive care unit patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activities of colistin- and minocycline-based combinations against extensive drug resistant Acinetobacter baumannii isolates from intensive care unit patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activities of Antibiotics Alone and in Combination against Brucella melitensis at Neutral and Acidic pHs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remarkable synergies between baicalein and tetracycline, and baicalein and beta-lactams against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Sancycline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling of Sancycline, a semi-synthetic tetracycline (B611298) antibiotic. Adherence to these procedural steps will help mitigate risks and ensure the integrity of your research.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of personal protective equipment and appropriate engineering controls. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields or goggles. | To prevent eye contact with this compound powder or solutions. |
| Skin Protection | Impermeable protective gloves and a lab coat or protective clothing. | To avoid skin contact.[1] |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Recommended when engineering controls are insufficient, if exposure limits are exceeded, or if irritation occurs.[1] |
| Engineering Controls | Use in a well-ventilated area. | To minimize inhalation of dust or aerosols.[1] |
Handle in accordance with good industrial hygiene and safety practices.[1] Always wash hands, face, and any exposed skin thoroughly after handling the compound.[1] It is also advised not to eat, drink, or smoke in the laboratory area.[1]
Operational Plan: From Receipt to Disposal
A structured operational plan is critical for the safe management of this compound in a laboratory setting.
1. Receiving and Storage:
Upon receipt, visually inspect the container for any damage or leaks. This compound powder should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term stability, specific storage conditions should be maintained.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[2][3] |
| In Solvent | -80°C | Up to 1-2 years[2][3][4] |
| In Solvent | -20°C | Up to 1 month[2][4] |
2. Preparation of Solutions:
When preparing solutions, ensure it is done in a designated area, preferably within a chemical fume hood, to minimize inhalation risks. Use fresh DMSO for dissolution as moisture-absorbing DMSO can reduce solubility.[2]
3. Handling and Experimental Use:
-
Obtain Special Instructions: Before use, ensure all safety precautions have been read and understood.[1]
-
Use of PPE: Always wear the recommended personal protective equipment as detailed in the table above.
-
Avoid Dust Formation: When working with the powder, take care to avoid creating dust.[1]
-
Spill Management: In case of a spill, prevent further leakage if it is safe to do so. Cover powder spills with a plastic sheet to minimize spreading.[1] Use personal protective equipment during cleanup and collect the spilled material mechanically into appropriate containers for disposal.[1]
4. Disposal Plan:
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: All waste materials should be disposed of in accordance with applicable regional, national, and local laws and regulations.[1] It is recommended to dispose of the contents and container at an approved waste disposal plant.[5]
-
Contaminated Packaging: Do not reuse the original container.[1] Dispose of it as unused product.[5]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
